2-bromo-N-isopropylbutanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-4-6(8)7(10)9-5(2)3/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTJTUDIWUHGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649289 | |
| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41643-82-7 | |
| Record name | 2-Bromo-N-(1-methylethyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41643-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-bromo-N-isopropylbutanamide
This guide provides a detailed examination of 2-bromo-N-isopropylbutanamide, a key α-bromo amide intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore its physicochemical properties, synthetic routes, core reactivity, analytical characterization, and applications, grounded in established chemical principles.
Core Molecular Attributes and Physicochemical Properties
This compound is an acyclic organic molecule featuring a central butanamide scaffold. The defining features are a bromine atom at the alpha (α) position relative to the amide carbonyl and an isopropyl group attached to the amide nitrogen. These structural elements dictate its reactivity and physical behavior.
The primary identifier for this compound is its CAS Number: 41643-82-7.[1][2] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-propan-2-ylbutanamide | [2] |
| CAS Number | 41643-82-7 | [1][2] |
| Molecular Formula | C₇H₁₄BrNO | [2] |
| Molecular Weight | 208.10 g/mol | [2] |
| Boiling Point (Est.) | 234.03 °C to 297.6 °C | [1] |
| Density (Est.) | 1.31 g/cm³ | [1] |
| Water Solubility (Est.) | 6902 mg/L | [1] |
Note: Some physical properties, such as boiling point and density, are estimated values from computational models due to a lack of comprehensive experimental data in publicly available literature.
The molecule's structure, particularly the polar amide group and the halogen, suggests moderate polarity. Its estimated water solubility indicates it is sparingly soluble, while it is expected to exhibit good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents. This solubility profile is a critical consideration for selecting appropriate solvent systems for synthesis and purification.
Synthesis and Mechanistic Considerations
The synthesis of α-bromo amides like this compound is typically straightforward, leveraging fundamental organic reactions. The most common and direct approach involves two principal stages: the α-bromination of a carboxylic acid precursor, followed by amidation.
Recommended Synthetic Protocol
Step 1: Synthesis of 2-Bromobutanoyl Halide The precursor, butanoic acid, is first converted to an acid halide, which is then brominated at the α-position. A well-established method for this is the Hell-Volhard-Zelinsky reaction. However, for cleaner and more direct conversion, reacting butanoyl chloride or bromide with a brominating agent is often preferred. A common laboratory-scale preparation involves reacting the corresponding acyl halide with N-bromosuccinimide (NBS) or elemental bromine with a catalyst like phosphorus tribromide (PBr₃).[3]
Step 2: Amidation The resulting 2-bromobutanoyl halide is a highly reactive electrophile. It is then reacted with isopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the hydrogen halide byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.
Causality in Experimental Design
-
Choice of Halide: Using 2-bromobutanoyl chloride or bromide is crucial because the carbonyl carbon is highly activated, making it susceptible to nucleophilic attack by the amine.
-
Base Selection: A tertiary amine like triethylamine is used as a proton sponge. It is bulky enough to be non-nucleophilic, preventing it from competing with isopropylamine in attacking the acyl halide, thereby maximizing the yield of the desired amide.
-
Temperature Control: The amidation reaction is exothermic. Running it at 0 °C prevents thermal degradation of the product and minimizes potential side reactions, such as over-alkylation of the amine.
Caption: General synthetic workflow for this compound.
Core Chemical Reactivity
The chemical reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. This C-Br bond at the α-position is the primary site for nucleophilic substitution reactions.
Nucleophilic Substitution (Sₙ2)
The bromine atom is an excellent leaving group. Its electron-withdrawing nature, combined with that of the adjacent carbonyl group, makes the α-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 mechanism. This is the most important reaction pathway for this class of compounds.[3][4]
-
With Nitrogen Nucleophiles: Reaction with primary or secondary amines can be used to synthesize α-amino amides, which are valuable building blocks for peptides and pharmaceuticals.[4]
-
With Oxygen Nucleophiles: Alkoxides or carboxylates can displace the bromide to form α-alkoxy or α-acyloxy amides.
-
With Sulfur Nucleophiles: Thiolates readily react to form α-thio amides.
-
With Carbon Nucleophiles: Carbanions, such as those derived from Grignard reagents or organocuprates, can be used to form new carbon-carbon bonds.[5]
Radical Reactions
The α-C-Br bond can also undergo homolytic cleavage under photolytic or radical-initiating conditions to form a carbon-centered radical. This radical is stabilized by the adjacent amide group and can participate in various radical-mediated transformations, such as atom-transfer radical addition (ATRA) reactions with alkenes to form more complex structures like γ-lactams.[6]
Caption: Key reactivity pathways of this compound.
Analytical Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Below are the expected spectral characteristics, predicted based on its structure and data from analogous compounds.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | N-H | ~5.5 - 6.5 ppm (broad singlet) | Amide proton, exchangeable, broad signal. |
| CH(Br) | ~4.2 - 4.5 ppm (triplet) | Proton on the carbon bearing the electronegative bromine atom is deshielded. | |
| CH(NH) | ~4.0 - 4.2 ppm (septet) | Methine proton of the isopropyl group, split by 6 methyl protons. | |
| CH₂CH₃ | ~1.9 - 2.2 ppm (multiplet) | Methylene protons adjacent to the chiral center. | |
| CH(CH₃)₂ | ~1.1 - 1.3 ppm (doublet) | Two equivalent methyl groups of the isopropyl moiety. | |
| CH₂CH₃ | ~0.9 - 1.1 ppm (triplet) | Terminal methyl group of the butyl chain. | |
| ¹³C NMR | C=O | ~168 - 172 ppm | Carbonyl carbon of the amide group. |
| CH(Br) | ~55 - 60 ppm | Carbon directly attached to bromine. | |
| CH(NH) | ~41 - 45 ppm | Methine carbon of the isopropyl group. | |
| CH₂CH₃ | ~28 - 32 ppm | Methylene carbon of the butyl chain. | |
| CH(CH₃)₂ | ~22 - 24 ppm | Isopropyl methyl carbons. | |
| CH₂CH₃ | ~11 - 14 ppm | Terminal methyl carbon. | |
| IR Spec. | N-H Stretch | ~3300 cm⁻¹ (broad) | Characteristic amide N-H stretching vibration. |
| C=O Stretch | ~1640 - 1670 cm⁻¹ (strong) | Amide I band, a very strong and reliable indicator. | |
| N-H Bend | ~1550 cm⁻¹ | Amide II band. | |
| C-Br Stretch | ~600 - 700 cm⁻¹ | Stretching vibration for the carbon-bromine bond. | |
| Mass Spec. | Molecular Ion | M⁺ and M⁺+2 peaks | Characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). |
Applications in Research and Drug Development
As a bifunctional molecule, this compound is a valuable building block in medicinal chemistry and organic synthesis.
-
Synthetic Intermediate: Its primary role is as a precursor for introducing an N-isopropyl-butanamide moiety with a reactive handle (the bromine). This allows for the facile construction of more complex molecules through nucleophilic substitution at the α-position.[3][4]
-
Scaffold for Bioactive Molecules: The α-amino amide structure, readily synthesized from this compound, is a common feature in various biologically active molecules, including enzyme inhibitors and peptide mimetics.
-
Fragment-Based Drug Discovery: Small, reactive fragments like this can be used in screening campaigns to identify initial binding interactions with biological targets, which can then be elaborated into more potent drug candidates.
Safety, Handling, and Storage
Hazard Profile: this compound should be handled with care. As an α-halo amide, it is classified as an alkylating agent . Alkylating agents are reactive and can covalently modify biological macromolecules like DNA and proteins, making them potentially toxic and mutagenic.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] Avoid inhalation of dust or vapors and prevent skin and eye contact.[9] Eyewash stations and safety showers should be readily accessible.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10] Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
Conclusion
This compound is a versatile synthetic intermediate whose value lies in the predictable and robust reactivity of its α-bromo group. A thorough understanding of its synthesis, reactivity, and analytical profile enables researchers to effectively utilize it as a building block for constructing complex molecular architectures relevant to pharmaceutical and chemical research. Proper safety and handling protocols are paramount due to its nature as a reactive alkylating agent.
References
- Vertex AI Search. (n.d.). 2-Bromo-N-isopropyl-3, 3-dimethylbutanamide, min 95%, 100 mg.
- Vertex AI Search. (n.d.). 2-Bromo-N-isopropyl-3,3-dimethylbutanamide.
- Chemchart. (n.d.). This compound (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
- Fiveable. (n.d.). Alpha-Brominated Amide Definition - Organic Chemistry Key Term.
- PubChem. (n.d.). This compound | C7H14BrNO | CID 25219764.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Barde, E., Guérinot, A., & Cossy, J. (n.d.). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. ACS Publications.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
- PMC - NIH. (n.d.). The Fascinating Chemistry of α-Haloamides.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-N-(tert-butyl)butanamide: A Technical Guide.
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An In-depth Technical Guide to the Synthesis of 2-bromo-N-isopropylbutanamide from Butanoic Acid
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for producing 2-bromo-N-isopropylbutanamide, a valuable intermediate in pharmaceutical and agrochemical research. Commencing with the readily available starting material, butanoic acid, this document elucidates the critical alpha-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by the subsequent amidation to yield the target compound. This guide is meticulously structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanisms, detailed experimental protocols, and critical process considerations. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: Strategic Importance of α-Bromo Amides
α-Bromo amides, such as this compound, represent a class of highly versatile synthetic intermediates. The presence of the bromine atom at the alpha position to the carbonyl group provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This strategic positioning is pivotal in the construction of more complex molecular architectures, including but not limited to α-amino amides, α-hydroxy amides, and various heterocyclic systems. Consequently, the efficient and reliable synthesis of α-bromo amides is of paramount importance in the discovery and development of novel therapeutic agents and agrochemicals.
This guide focuses on a robust and well-established two-step synthetic sequence starting from butanoic acid. The core transformations involve:
-
α-Bromination: The selective introduction of a bromine atom at the C-2 position of butanoic acid through the Hell-Volhard-Zelinsky (HVZ) reaction.
-
Amidation: The coupling of the resulting 2-bromobutanoyl intermediate with isopropylamine to form the desired N-isopropyl amide.
An alternative, more direct one-pot approach will also be discussed, highlighting its potential for improved efficiency.
Synthetic Strategy and Mechanistic Insights
The overall synthetic transformation from butanoic acid to this compound is depicted below. This section will delve into the mechanistic underpinnings of each key step, providing a causal understanding of the experimental choices.
Caption: Synthetic workflow for this compound.
Step 1: α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of carboxylic acid chemistry, enabling their selective halogenation at the α-carbon.[1][2] The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1]
Mechanism:
The HVZ reaction proceeds through a multi-step mechanism:
-
Formation of Acyl Bromide: The catalytic phosphorus tribromide reacts with butanoic acid to form butanoyl bromide. This initial conversion is crucial as the subsequent enolization occurs more readily with the acyl halide than the carboxylic acid.
-
Enolization: The butanoyl bromide tautomerizes to its enol form. This step is the cornerstone of the α-selectivity, as the enol provides a nucleophilic α-carbon.
-
α-Bromination: The enol tautomer, being electron-rich at the α-carbon, undergoes electrophilic attack by bromine (Br₂) to yield 2-bromobutanoyl bromide.
-
Hydrolysis (for isolation of 2-bromobutanoic acid): In a traditional HVZ workup, water is added to hydrolyze the 2-bromobutanoyl bromide to the corresponding 2-bromobutanoic acid.[3]
Caption: Key mechanistic steps of the Hell-Volhard-Zelinsky reaction.
Step 2: Amidation of 2-Bromobutanoyl Chloride
The conversion of the 2-bromobutanoyl intermediate to the final amide product is achieved through nucleophilic acyl substitution. For a more efficient reaction, 2-bromobutanoic acid is first converted to the more reactive 2-bromobutanoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
The subsequent reaction with isopropylamine proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination of Chloride: The carbonyl double bond reforms with the expulsion of the chloride ion, a good leaving group.
-
Deprotonation: A second equivalent of isopropylamine or another base deprotonates the resulting ammonium ion to yield the neutral this compound and isopropylammonium chloride.
Experimental Protocols
Safety Precaution: The Hell-Volhard-Zelinsky reaction involves bromine, a corrosive and toxic substance, and generates hydrogen bromide gas, which is also corrosive. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of 2-Bromobutanoic Acid
This protocol details the alpha-bromination of butanoic acid.
Materials:
-
Butanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (e.g., 0.05 eq).
-
Slowly add bromine (1.1 eq) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.[4]
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously add water to quench any unreacted bromine and phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bisulfite to remove any residual bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-bromobutanoic acid.[5]
-
The crude product can be further purified by vacuum distillation.
Synthesis of this compound
This protocol describes the conversion of 2-bromobutanoic acid to the target amide.
Materials:
-
2-Bromobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Isopropylamine
-
Triethylamine (or excess isopropylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Formation of 2-Bromobutanoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromobutanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2 hours. Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromobutanoyl chloride is typically used in the next step without further purification.
-
Amidation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve isopropylamine (2.2 eq) in anhydrous DCM and cool to 0 °C. Slowly add a solution of the crude 2-bromobutanoyl chloride (1.0 eq) in anhydrous DCM to the stirred isopropylamine solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Alternative One-Pot Synthesis
A more direct route involves the in-situ trapping of the 2-bromobutanoyl bromide intermediate from the HVZ reaction with isopropylamine.
Procedure:
-
Follow steps 1-4 of the protocol for the synthesis of 2-bromobutanoic acid (Section 3.1).
-
After the initial bromination is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of isopropylamine (3.0 eq) in an inert solvent like anhydrous diethyl ether or DCM. The first equivalent will react to form the amide, and the excess will neutralize the HBr byproduct.
-
Allow the reaction to stir at room temperature overnight.
-
Proceed with an aqueous work-up as described in Section 3.2, step 4.
-
Purify the crude product as described in Section 3.2, step 5.
Data Presentation and Characterization
The following table summarizes the key physicochemical properties of the starting material, intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Butanoic Acid | C₄H₈O₂ | 88.11 | Colorless liquid | 107-92-6 |
| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | Colorless to pale yellow liquid | 80-58-0 |
| This compound | C₇H₁₄BrNO | 208.10 | White to off-white solid | 41643-82-7[1] |
Characterization of this compound:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 6.0-6.5 ppm (broad singlet, 1H): N-H proton.
-
δ ~ 4.2-4.4 ppm (triplet, 1H): CH(Br) proton, coupled to the adjacent CH₂ group.
-
δ ~ 3.9-4.1 ppm (septet, 1H): CH of the isopropyl group, coupled to the two methyl groups.
-
δ ~ 1.9-2.1 ppm (multiplet, 2H): CH₂ group of the butyl chain.
-
δ ~ 1.1-1.2 ppm (doublet, 6H): Two CH₃ groups of the isopropyl moiety.
-
δ ~ 0.9-1.0 ppm (triplet, 3H): CH₃ group of the butyl chain.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 168-172 ppm: C=O (amide carbonyl).
-
δ ~ 50-55 ppm: CH(Br).
-
δ ~ 41-45 ppm: CH of the isopropyl group.
-
δ ~ 28-32 ppm: CH₂ of the butyl chain.
-
δ ~ 22-24 ppm: Two CH₃ of the isopropyl group.
-
δ ~ 11-13 ppm: CH₃ of the butyl chain.
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching.
-
~2970 cm⁻¹: C-H stretching (aliphatic).
-
~1640 cm⁻¹: C=O stretching (amide I band).
-
~1540 cm⁻¹: N-H bending (amide II band).
-
~600-700 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Common fragmentation patterns would include the loss of the bromine atom, the isopropyl group, and cleavage alpha to the carbonyl group.
-
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis of this compound from butanoic acid. The two-step approach, involving the Hell-Volhard-Zelinsky reaction followed by amidation, offers a reliable and well-understood pathway to the target molecule. The alternative one-pot synthesis presents a potentially more efficient route that warrants consideration for process optimization. The provided experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers engaged in the synthesis of this and related α-bromo amides. Adherence to the outlined safety precautions is imperative for the safe and successful execution of these chemical transformations.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Filo. (2025). Draw the structure of 2-bromo-butanoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 2-bromo-N-isopropylbutanamide (CAS: 41643-82-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-isopropylbutanamide, a versatile alpha-bromo amide with significant potential as a building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and application. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, predicted spectroscopic data for its characterization, its reactivity profile based on the established chemistry of α-haloamides, and its potential applications in drug discovery. This document is intended to be a foundational resource for researchers looking to incorporate this molecule into their synthetic programs.
Introduction and Chemical Identity
This compound belongs to the class of alpha-haloamides, a group of compounds recognized for their utility as versatile synthetic intermediates.[1] The presence of a bromine atom on the carbon adjacent to the amide carbonyl group imparts a unique reactivity profile, making it a valuable precursor for the introduction of various functionalities. Its structure combines the electrophilicity of the alpha-carbon with the steric and electronic properties of the N-isopropyl group, which can influence its reactivity and the properties of downstream compounds.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-propan-2-ylbutanamide | [2] |
| CAS Number | 41643-82-7 | [2] |
| Molecular Formula | C₇H₁₄BrNO | [2] |
| Molecular Weight | 208.10 g/mol | [2] |
| Canonical SMILES | CCC(C(=O)NC(C)C)Br | [2] |
| InChI Key | XWTJTUDIWUHGOF-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the amidation of 2-bromobutyryl bromide with isopropylamine. This reaction is a standard nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl bromide.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the carbonyl carbon of 2-bromobutyryl bromide. This is followed by the elimination of a bromide ion and a proton to form the stable amide product. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the hydrogen bromide byproduct, driving the reaction to completion.
Caption: General mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of N-substituted alpha-bromo amides.[3]
Materials:
-
2-bromobutyryl bromide
-
Isopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Bromide: Slowly add a solution of 2-bromobutyryl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[4]
Analytical Characterization (Predicted Data)
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.0 - 6.5 | Broad Singlet | 1H | N-H | The N-H proton of a secondary amide typically appears in this region and is often broad. |
| ~ 4.2 - 4.4 | Triplet | 1H | CH (Br) | The methine proton alpha to the bromine and carbonyl is deshielded and will be a triplet due to coupling with the adjacent CH₂ group. |
| ~ 4.0 - 4.2 | Septet | 1H | CH (CH₃)₂ | The methine proton of the isopropyl group is coupled to six equivalent methyl protons, resulting in a septet. |
| ~ 1.9 - 2.1 | Multiplet | 2H | CH ₂CH₃ | The methylene protons are diastereotopic and will appear as a complex multiplet due to coupling with both the alpha-proton and the terminal methyl group. |
| ~ 1.1 - 1.2 | Doublet | 6H | CH(C H**₃)₂ | The six equivalent protons of the isopropyl methyl groups will appear as a doublet due to coupling with the isopropyl methine proton. |
| ~ 1.0 | Triplet | 3H | CH₂CH ₃ | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 172 | C =O | The carbonyl carbon of an amide typically resonates in this region. |
| ~ 55 - 60 | C H(Br) | The carbon attached to the electronegative bromine atom is significantly deshielded. |
| ~ 41 - 45 | C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~ 28 - 32 | C H₂CH₃ | The methylene carbon of the butyl chain. |
| ~ 22 - 24 | CH(C H₃)₂ | The methyl carbons of the isopropyl group. |
| ~ 11 - 13 | CH₂C H₃ | The terminal methyl carbon of the butyl chain. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 2970 | C-H Stretch | Alkyl |
| ~ 1640 | C=O Stretch (Amide I) | Amide |
| ~ 1550 | N-H Bend (Amide II) | Amide |
| ~ 650 | C-Br Stretch | Alkyl Halide |
Predicted Mass Spectrometry (MS) Data
In mass spectrometry, this compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the alkyl chains.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group. This structural feature makes it a versatile intermediate in organic synthesis.
Caption: Key reactive sites of this compound.
Nucleophilic Substitution
The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a variety of nucleophiles. This makes it an excellent precursor for the synthesis of α-substituted butanamides, which are valuable motifs in medicinal chemistry.[3]
-
α-Amino Amides: Reaction with amines can yield α-amino amides, which are important building blocks for peptidomimetics and other biologically active molecules.
-
α-Hydroxy Amides: Hydrolysis or reaction with hydroxide can lead to the formation of α-hydroxy amides.
-
α-Alkoxy and α-Aryloxy Amides: Reaction with alkoxides or phenoxides can introduce ether linkages at the alpha position.
C-C Bond Formation
This compound can participate in various C-C bond-forming reactions:
-
Cross-Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions, such as those involving organometallic reagents, to form α-alkylated or α-arylated amides.[6]
-
Enolate Chemistry: The protons on the alpha-carbon are acidified by the adjacent carbonyl and bromine, allowing for deprotonation to form an enolate, which can then react with electrophiles.
Radical Reactions
The C-Br bond can undergo homolytic cleavage to form an α-amido radical. This radical can participate in various intramolecular and intermolecular reactions, such as cyclizations and additions to alkenes, providing pathways to complex heterocyclic structures like γ-lactams.[7]
Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in many pharmaceuticals. The ability to introduce diverse functionalities at the alpha-position makes it a valuable starting material for generating libraries of compounds for high-throughput screening. The N-isopropyl group can also play a role in modulating the pharmacokinetic properties of a drug candidate.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are based on the known hazards of structurally similar α-bromo amides, such as 2-bromo-N-isopropylacetamide.[8][9]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. α-Bromo amides are generally considered to be lachrymators and alkylating agents.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be treated as hazardous chemical waste.
Conclusion
This compound is a promising, yet underexplored, synthetic intermediate with significant potential in organic and medicinal chemistry. This technical guide provides a foundational understanding of its properties, a reliable synthesis protocol, and a predictive framework for its characterization. Its versatile reactivity, stemming from the α-bromo amide functionality, opens avenues for the synthesis of a wide range of complex and potentially bioactive molecules. It is our hope that this guide will facilitate the use of this compound in innovative research and development endeavors.
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D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. Chemical Society Reviews, 37(3), 557–589. [Link]
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Semsarilar, M., Ladmiral, V., & Armes, S. P. (2013). Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b- Poly(L-Lysine Hydrochloride) and Poly(N-Isopropylacrylamide- co-Acrylamide)-b-Poly(L-Lysine Hydrochloride). Polymers, 5(3), 1039-1056. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-isopropylbutanamide and Its Analogs
Introduction
In the landscape of pharmaceutical development and organic synthesis, α-haloamides serve as versatile building blocks and key intermediates.[1] Their unique chemical reactivity, stemming from the presence of a halogen atom alpha to a carbonyl group, allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[2][3] Among these, 2-bromo-N-isopropylbutanamide (C₇H₁₄BrNO) represents a model compound whose structural elucidation is fundamental for ensuring reaction success and purity of downstream products.
This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of this compound and its analogs. Moving beyond a simple recitation of data, this document delves into the causal relationships behind experimental design and spectral interpretation. We will explore the synthesis of the target molecule and then dissect its structural identity using a multi-technique approach encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and data presented herein are intended to equip researchers, scientists, and drug development professionals with the expertise to confidently synthesize and characterize this important class of molecules.
Molecular Structure and Stereochemical Considerations
A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic output. This compound possesses a chiral center at the C2 position, which has profound implications for its NMR spectrum.
Caption: Molecular structure of this compound.
The presence of this stereocenter renders the molecule asymmetric. Consequently, protons that might appear chemically equivalent in a simpler, achiral molecule become non-equivalent. Specifically, the two protons on the C3 methylene group and the two methyl groups of the N-isopropyl substituent are diastereotopic.[4][5] This non-equivalence is a critical concept that directly predicts a more complex NMR spectrum than might otherwise be anticipated.
Synthesis and Purification Workflow
The reliable synthesis of α-bromo amides is a prerequisite for their characterization. A common and effective method involves the α-bromination of a carboxylic acid derivative, followed by amidation. The Hell-Volhard-Zelinsky reaction is a classic choice for the initial bromination step.
Caption: General experimental workflow for synthesis and purification.
The rationale for this two-step approach is control and efficiency. Direct bromination of butanoic acid followed by amidation is possible, but converting the acid to an acyl halide first provides a more reactive species for both the bromination and the subsequent amidation, often leading to higher yields. The use of a non-nucleophilic base like triethylamine (Et₃N) during amidation is crucial to neutralize the HBr byproduct without competing with the isopropylamine nucleophile.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for the structural elucidation of this molecule due to its sensitivity to the subtle electronic and stereochemical environment of each proton. The presence of the chiral center at C2 is the defining feature of the spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
|---|---|---|---|---|
| ~6.5-7.0 | Broad Singlet | 1H | N-H | The chemical shift is variable and depends on concentration and solvent. Broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. |
| ~4.25 | Triplet | 1H | CH -Br | The electronegative bromine atom and adjacent carbonyl group deshield this proton, shifting it significantly downfield. It is coupled to the two diastereotopic protons on the adjacent CH₂ group. |
| ~4.10 | Multiplet | 1H | N-CH (CH₃)₂ | This proton is split by the N-H proton (if coupling is observed) and the six protons of the two methyl groups, resulting in a complex multiplet. |
| ~2.15 & ~1.95 | Multiplet (2) | 2H | CH₂ CH₃ | These two protons are diastereotopic due to the adjacent chiral center.[4] They couple with each other (geminal coupling) and with the CH-Br and CH₃ protons, leading to complex, overlapping multiplets rather than a simple quartet. |
| ~1.20 & ~1.18 | Doublet (2) | 6H | N-CH(CH₃ )₂ | The two methyl groups are diastereotopic and thus magnetically non-equivalent.[6] This results in two distinct doublets, a clear signature of chirality in the molecule. |
| ~1.05 | Triplet | 3H | CH₂CH₃ | These protons are furthest from the electron-withdrawing groups and appear at a typical upfield chemical shift for an ethyl group. They are split into a triplet by the adjacent CH₂ group. |
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. The spectrum is typically simpler than the ¹H NMR due to the absence of C-C coupling (in broadband decoupled mode).
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168 | C =O | The carbonyl carbon resonance appears significantly downfield, a characteristic feature of amides. |
| ~55 | C H-Br | The carbon directly attached to the electronegative bromine atom is deshielded and appears in the 50-60 ppm range.[7][8] |
| ~42 | N-C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~28 | C H₂CH₃ | The methylene carbon of the ethyl group. |
| ~22.5 & ~22.0 | N-CH(C H₃)₂ | Reflecting their diastereotopic nature, the two methyl carbons of the isopropyl group may be resolved as two separate signals. |
| ~11 | CH₂C H₃ | The terminal methyl carbon of the ethyl group, appearing furthest upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule, particularly the secondary amide.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Key Insights |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide | A single, moderately intense band in this region is characteristic of a secondary amide (R-NH-C=O).[9][10] In solid samples, this band may broaden and shift to a lower frequency due to hydrogen bonding.[11] |
| 2970-2850 | C-H Stretch | Aliphatic | Strong absorptions corresponding to the sp³ C-H bonds of the ethyl and isopropyl groups. |
| ~1640 | C=O Stretch | Amide I Band | This very strong and sharp absorption is one of the most prominent features in the spectrum and is diagnostic for the amide carbonyl group.[9][11] |
| ~1550 | N-H Bend & C-N Stretch | Amide II Band | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its presence, along with the Amide I band, is strong evidence for a secondary amide linkage.[9][11] |
| ~550-650 | C-Br Stretch | Alkyl Bromide | A moderately strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond.[12][13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation | Rationale & Key Insights |
|---|---|---|
| 209 / 211 | [M]⁺ / [M+2]⁺ | Molecular Ion Peaks . The presence of two peaks of roughly equal intensity, separated by 2 m/z units, is the classic signature of a molecule containing one bromine atom.[14][15][16] The molecular ion peak itself may be weak or absent, which is common for bromoalkanes.[17] |
| 130 | [M - Br]⁺ | Loss of a bromine radical (•Br). This is often a major fragmentation pathway due to the relative weakness of the C-Br bond, leading to a stable acylium ion or related carbocation. |
| 108 / 110 | [M - C₃H₇•]⁺ | Loss of an isopropyl radical from the nitrogen side (α-cleavage relative to the nitrogen). |
| 57 | [C₄H₉]⁺ | Cleavage of the C-Br bond, resulting in the butyl cation. This is often the base peak in the mass spectra of bromoalkanes.[14] |
Caption: Predicted major fragmentation pathways in EI-MS.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Safety Note: This procedure involves corrosive and hazardous materials. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
α-Bromination: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride (1.0 eq). Add a catalytic amount of red phosphorus or PBr₃. Heat the mixture gently and add bromine (1.1 eq) dropwise. After the addition is complete, heat the reaction mixture to reflux until the red color of bromine disappears.
-
Distillation: Allow the mixture to cool. Purify the resulting 2-bromobutanoyl bromide by distillation under reduced pressure.
-
Amidation: Dissolve the purified 2-bromobutanoyl bromide (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) in a flask cooled to 0 °C. In a separate container, dissolve isopropylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the acyl bromide solution at 0 °C with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy:
-
Thin Film (for oils): Place a small drop of the purified product between two NaCl or KBr salt plates and acquire the spectrum.
-
KBr Pellet (for solids): Grind ~1-2 mg of the solid product with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (~1 mg/mL). Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet, using Electron Ionization (EI) as the ionization method.
Conclusion
The comprehensive spectroscopic analysis of this compound requires an integrated approach where data from ¹H NMR, ¹³C NMR, IR, and MS are collectively interpreted. The key to a successful characterization lies not just in observing the signals, but in understanding their origins. The chirality at the C2 position is the most influential structural feature, giving rise to diastereotopicity that is clearly resolved in the ¹H NMR spectrum. The characteristic isotopic signature of bromine in mass spectrometry and the distinct Amide I and II bands in the IR spectrum provide unambiguous confirmation of the principal functional groups. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this and related α-bromo amide analogs, ensuring the integrity and quality of these vital chemical intermediates.
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Reactivity profile of alpha-bromo amides in organic synthesis
An In-Depth Technical Guide to the Reactivity Profile of Alpha-Bromo Amides in Organic Synthesis
Abstract
Alpha-bromo amides are a cornerstone class of reagents in modern organic synthesis, prized for their versatile reactivity. The presence of a bromine atom adjacent to an amide carbonyl group imparts a unique electronic character, enabling the α-carbon to serve as an electrophilic center, a precursor to nucleophilic organometallic species, and a progenitor of synthetically valuable α-amido radicals. This guide provides a comprehensive exploration of this reactivity, detailing the mechanistic underpinnings of key transformations including nucleophilic substitutions, Reformatsky reactions, transition metal-catalyzed cross-couplings, and photoredox-mediated radical processes. Authored from the perspective of a Senior Application Scientist, this document bridges theoretical concepts with field-proven insights, offering detailed experimental protocols and data-driven analyses to empower researchers in the fields of chemical synthesis and drug development.
Introduction: The Strategic Importance of α-Bromo Amides
The amide bond is a ubiquitous feature in biochemistry and medicinal chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all marketed pharmaceuticals.[1][2] Consequently, methods to functionalize the carbon atom alpha (α) to the amide carbonyl are of paramount importance for the construction of novel chemical entities with tailored biological activity. Alpha-bromo amides have emerged as exceptionally powerful and versatile intermediates to this end.
Their synthetic utility stems from the C-Br bond, which is sufficiently labile to participate in a diverse array of transformations. The electron-withdrawing nature of the adjacent amide carbonyl activates the α-carbon, making it susceptible to attack by nucleophiles.[3] Simultaneously, this C-Br bond can be reductively cleaved to generate α-amido radicals or undergo oxidative addition into a low-valent metal center, unlocking pathways in radical chemistry and organometallic cross-coupling. This guide dissects this multifaceted reactivity, providing a framework for rationally designing synthetic routes that leverage the unique chemical properties of α-bromo amides.
Synthesis of α-Bromo Amides
The accessibility of α-bromo amides is a key factor in their widespread use. Several reliable methods exist for their preparation, starting from common laboratory reagents. The choice of method often depends on the scale, substrate scope, and desired chirality of the final product.
| Method | Starting Material | Key Reagents | Key Features |
| Acyl Halide Amination | α-Bromoacyl Bromide/Chloride | Amine (R₂NH), Base (e.g., Et₃N) | Classical, straightforward, and broadly applicable for various amines.[4] |
| Carboxylic Acid Amidation | α-Bromo Carboxylic Acid | Amine (R₂NH), Coupling Agent (e.g., DIC) | Mild conditions, suitable for sensitive substrates.[4] |
| Hell-Volhard-Zelinsky | Carboxylic Acid | Br₂, PBr₃ (catalytic) → Amidation | A two-step route involving bromination of the parent acid first.[5][6] |
| From α-Amino Acids | α-Amino Acid | NaNO₂, HBr → SOCl₂ → Amidation | Allows access to chiral, non-racemic α-bromo amides.[4][7] |
| Direct Amide Bromination | Amide | N-Bromosuccinimide (NBS), Radical Initiator | Can be challenging due to potential side reactions.[3] |
Experimental Protocol: Synthesis from an α-Bromo Carboxylic Acid
This protocol describes the synthesis of an N,N-diethyl-2-bromoacetamide via carbodiimide-mediated coupling.
Step-by-Step Methodology:
-
To a stirred solution of 2-bromoacetic acid (1.39 g, 10 mmol, 1.0 equiv) in dichloromethane (DCM, 50 mL) at 0 °C, add N,N'-diisopropylcarbodiimide (DIC) (1.39 g, 11 mmol, 1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add diethylamine (0.73 g, 10 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the pure α-bromo amide.
The Core Reactivity Manifold
The reactivity of α-bromo amides is best understood as a divergence into four primary mechanistic pathways, all originating from the activation of the α-carbon. The choice of reagents and reaction conditions dictates which pathway is favored, allowing for precise control over the synthetic outcome.
Caption: The four primary reactivity pathways of α-bromo amides.
Pathway I: The α-Carbon as an Electrophile
The most intuitive reactivity of α-bromo amides involves the α-carbon acting as an electrophile in nucleophilic substitution reactions. The adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of an Sₙ2 reaction, making the bromide an excellent leaving group.[6] This pathway is fundamental for installing a variety of heteroatom functionalities at the α-position.
A broad spectrum of nucleophiles, including primary and secondary amines, alcohols, thiols, and carboxylates, can readily displace the bromide.[4] The synthesis of α-amino amides via this method is particularly noteworthy, as this motif is a key component of many biologically active molecules, including local anesthetics like Lidocaine.[4]
Application Spotlight: Synthesis of α-Amino Amides
The reaction of an α-bromo amide with an amine is a robust method for forging a C-N bond, providing direct access to α-amino amide scaffolds.
Experimental Protocol:
-
Dissolve the α-bromo amide (1.0 equiv) in a polar aprotic solvent such as acetonitrile (0.2 M).
-
Add the desired primary or secondary amine (2.2 equiv). The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the amine is a weak nucleophile.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with water to remove the ammonium bromide salt and excess amine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the α-amino amide.
Pathway II: The α-Carbon as a Nucleophile Precursor
In the presence of reducing metals, particularly zinc, the polarity of the α-carbon is inverted (umpolung). This is the basis of the Reformatsky reaction , where the α-bromo amide undergoes oxidative insertion by zinc metal to form a discrete organozinc species, often called a Reformatsky enolate.[8] Unlike more reactive Grignard or organolithium reagents, these zinc enolates are generally unreactive towards the amide carbonyl, allowing them to selectively attack more electrophilic partners such as aldehydes, ketones, or imines.[8]
This reaction is a powerful tool for C-C bond formation, especially for the synthesis of β-hydroxy amides and β-amino amides. The use of α-bromo-difluoro-acetamides in Reformatsky reactions with imines provides a direct route to valuable α,α-difluoro-β-amino amides, which are important building blocks for fluorinated pharmaceuticals.[9][10]
Caption: Mechanism of the Reformatsky reaction with an imine.
Pathway III: The α-Carbon as a Radical Precursor
The relatively weak C-Br bond (bond dissociation energy ~280 kJ/mol) makes α-bromo amides excellent precursors for α-amido radicals upon homolytic cleavage. Modern synthetic chemistry has largely moved away from toxic tin-based radical initiators, embracing visible-light photoredox catalysis as a mild and efficient method for radical generation.[11][12]
In a typical photoredox cycle, an excited-state photocatalyst reduces the α-bromo amide via single-electron transfer (SET), cleaving the C-Br bond to generate a bromide anion and the key α-amido radical intermediate.[13] This highly reactive species can then engage in a variety of transformations, most notably Atom Transfer Radical Addition (ATRA) to alkenes.
Application Spotlight: ATRA for γ-Lactam Synthesis
The intermolecular addition of an α-amido radical to an unactivated alkene, followed by an intramolecular cyclization, is a powerful strategy for constructing γ-lactam rings, which are privileged scaffolds in many pharmaceuticals.[11][14][15] Lewis acid co-catalysis can be employed to increase the electrophilicity of the intermediate radical, improving reaction efficiency and scope.[11][12]
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A Technical Guide to the Stability and Storage of 2-bromo-N-isopropylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the anticipated stability profile and recommended storage conditions for the research chemical 2-bromo-N-isopropylbutanamide. As specific stability data for this compound is not extensively published, this document synthesizes information based on the well-established chemical principles governing α-bromo amides. The inherent reactivity of the carbon-bromine bond adjacent to a carbonyl group dictates the compound's susceptibility to degradation.[1][2] Key degradation pathways are identified as hydrolysis, nucleophilic substitution, and potential thermal and photolytic decomposition. This guide outlines best practices for storage and handling to mitigate these risks and presents a framework for a comprehensive stability assessment program, including forced degradation studies and the development of stability-indicating analytical methods, aligned with industry standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction to this compound and its Chemical Class
This compound belongs to the class of α-haloamides. This class of compounds is characterized by a halogen atom (in this case, bromine) on the carbon atom alpha to the amide carbonyl group. This structural feature makes the compound a valuable synthetic intermediate but also imparts significant chemical reactivity.[1][6] The bromine atom's electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, and the carbon-bromine bond itself is susceptible to nucleophilic attack.[1][2] Understanding this intrinsic reactivity is fundamental to predicting stability and defining appropriate handling protocols.[6][7]
Predicted Physicochemical Properties and Stability Profile
While empirical data for this compound is scarce, its stability can be inferred from the behavior of analogous α-bromo amides and alkyl halides.[6][7] The primary factors influencing its stability are expected to be moisture, pH, light, and temperature.
Potential Degradation Pathways
The principal degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the amide bond or substitute the bromine atom.[8][9] In the presence of water, the bromine atom can be displaced by a hydroxyl group to form 2-hydroxy-N-isopropylbutanamide. The amide linkage can also be hydrolyzed, especially under harsh pH conditions, to yield 2-bromobutanoic acid and isopropylamine.[9]
-
Nucleophilic Substitution: The electrophilic carbon atom bonded to the bromine is a prime target for nucleophiles.[7][10][11] Common laboratory reagents, including amines, alcohols, and thiols, can readily displace the bromide ion.[6] This reactivity underscores the importance of storing the compound away from other reactive chemicals.[12][13]
-
Thermal Decomposition: Like many organobromine compounds, this compound may decompose at elevated temperatures.[14][15][16] Decomposition could occur via elimination of hydrogen bromide (HBr) or through radical pathways, leading to a complex mixture of degradation products.[14][17]
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce cleavage of the carbon-bromine bond, which is the weakest bond in the molecule after the N-H and C-H bonds.[3][18][19] This can initiate radical chain reactions, leading to impurities.[20]
A diagram illustrating these potential degradation pathways is provided below.
Caption: Predicted degradation routes for this compound.
Recommended Storage and Handling Conditions
To ensure the integrity and longevity of this compound, strict adherence to proper storage and handling protocols is essential.[12][21]
Storage Conditions
The following table summarizes the recommended storage conditions based on the compound's predicted sensitivities.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2–8°C) or Frozen (-20°C or below).[12] | To minimize thermal decomposition and slow down potential hydrolytic and nucleophilic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent reactions with atmospheric moisture and oxygen. |
| Light | Store in an amber or opaque container.[12] | To protect against photolytic degradation. |
| Moisture | Store in a tightly sealed container, preferably in a desiccator.[12] | To prevent hydrolysis. |
| Segregation | Store separately from strong acids, bases, oxidizing agents, and nucleophiles.[12][13] | To avoid inadvertent and potentially hazardous chemical reactions. |
Handling Procedures
Safe handling is crucial due to the compound's potential reactivity and toxicity.
-
Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[21][22][23]
-
Ventilation: All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21][23][24]
-
Inert Atmosphere Techniques: When handling the material outside of its primary container, consider using a glove box or other inert atmosphere techniques to minimize exposure to air and moisture.[25]
-
Spill Management: Have a spill kit readily available that is appropriate for halogenated organic compounds.
Framework for a Comprehensive Stability Study
For drug development applications, a formal stability study is necessary. A forced degradation study is the first step to identify degradation products and establish a stability-indicating analytical method.[3][5][26][27]
Forced Degradation (Stress Testing)
Forced degradation studies purposefully expose the compound to harsh conditions to accelerate decomposition.[3][8] This helps to establish degradation pathways and validate analytical methods for stability testing.[26]
Table of Recommended Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, then 50-60°C if no degradation.[8] | To assess susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, then 50-60°C if no degradation.[8] | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidation | 3-30% H₂O₂ at room temperature. | To evaluate stability against oxidative stress. |
| Thermal | Dry heat (e.g., 60-80°C) for up to 7 days.[8] | To determine thermal degradation pathways. |
| Photolytic | Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[18][26] | To identify light-induced degradation products. |
Protocol for a Forced Degradation Study
-
Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Exposure: Subject the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.
-
Neutralization: After the specified time, neutralize the acidic and basic samples to halt the reaction.
-
Analysis: Analyze all samples, including the control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. Identify and characterize major degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Long-Term Stability Testing
Following the development of a validated stability-indicating method, long-term stability studies should be conducted under ICH-recommended conditions to establish a re-test period or shelf life.[4][28][29][30]
Table of ICH Long-Term Stability Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Conclusion
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Methodological & Application
Synthesis of 2-bromo-N-isopropylbutanamide: An In-depth Experimental Protocol for Researchers
This comprehensive guide details the synthesis of 2-bromo-N-isopropylbutanamide, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document provides a detailed experimental protocol, grounded in established chemical principles, and is intended for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, with clear explanations for each step and guidance on the characterization of the final product.
Introduction
This compound is a secondary amide featuring a bromine atom at the alpha-position to the carbonyl group. This structural motif makes it a versatile building block for introducing the N-isopropylbutanamide moiety and for further functionalization through nucleophilic substitution of the bromine atom. The synthesis of amides is a cornerstone of organic chemistry, and the reaction of an acyl halide with an amine is a robust and widely employed method.[1] This protocol will focus on the synthesis of this compound via the nucleophilic acyl substitution of 2-bromobutyryl chloride with isopropylamine.
The reaction proceeds through the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.[2]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Bromobutyryl chloride | Reagent grade, ≥98% | e.g., Sigma-Aldrich, TCI |
| Isopropylamine | Reagent grade, ≥99% | e.g., Sigma-Aldrich, Alfa Aesar |
| Triethylamine | Reagent grade, ≥99% | e.g., Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ACS grade, ≥99.8% | e.g., Sigma-Aldrich |
| 1 M Hydrochloric acid (HCl) | Laboratory grade | e.g., VWR Chemicals |
| Saturated sodium bicarbonate (NaHCO₃) solution | Laboratory grade | Prepared in-house |
| Brine (saturated NaCl solution) | Laboratory grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous, granular | e.g., Acros Organics |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Hexane | ACS grade, ≥98.5% | e.g., Fisher Scientific |
| Ethyl acetate | ACS grade, ≥99.5% | e.g., Fisher Scientific |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
This protocol is based on general procedures for the acylation of primary amines with acyl chlorides.[2]
Step 1: Reaction Setup
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
Causality: The reaction is exothermic, and cooling the reaction mixture helps to control the reaction rate and minimize potential side reactions. Triethylamine acts as a base to neutralize the HCl gas that is formed as a byproduct, preventing the protonation of the isopropylamine starting material.[2]
Step 2: Addition of 2-Bromobutyryl Chloride
-
Dissolve 2-bromobutyryl chloride (1.1 equivalents) in a small amount of anhydrous DCM in the dropping funnel.
-
Add the 2-bromobutyryl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.
Causality: Slow, dropwise addition of the acyl chloride is crucial to maintain control over the exothermic reaction and prevent the formation of impurities.
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.
Step 4: Work-up
-
Once the reaction is complete, quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any remaining unreacted isopropylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Causality: The aqueous work-up is essential to remove water-soluble byproducts and unreacted reagents, leading to a purer crude product.
Step 5: Purification
-
The crude this compound can be purified by flash column chromatography on silica gel.[3]
-
A gradient elution system of hexane and ethyl acetate is recommended, starting with a low polarity mixture and gradually increasing the polarity. The fractions can be monitored by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.[4]
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methine proton adjacent to the bromine (a multiplet), the isopropyl group (a septet and a doublet), and the N-H proton (a broad singlet). Based on analogous structures, the chemical shifts would be approximately: N-H (~5.5-6.0 ppm), CH(Br) (~4.2-4.4 ppm), CH of isopropyl (~4.0-4.2 ppm), CH₂ of ethyl (~1.9-2.1 ppm), CH₃ of isopropyl (~1.1-1.2 ppm), and CH₃ of ethyl (~1.0 ppm).[5] |
| ¹³C NMR | The spectrum should display signals for the carbonyl carbon, the carbon bearing the bromine, the carbons of the isopropyl group, and the carbons of the ethyl group. Predicted chemical shifts based on similar compounds are: C=O (~168-172 ppm), CH(Br) (~55-60 ppm), CH of isopropyl (~41-43 ppm), CH₂ of ethyl (~28-30 ppm), CH₃ of isopropyl (~22-23 ppm), and CH₃ of ethyl (~11-13 ppm).[5] |
| IR Spectroscopy | The IR spectrum should show a strong absorption band for the C=O stretch of the amide at approximately 1640-1680 cm⁻¹ and a band for the N-H stretch around 3300-3500 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. For C₇H₁₄BrNO, the expected molecular weight is approximately 208.10 g/mol .[6] |
Safety Precautions
-
2-Bromobutyryl chloride is corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7]
-
Isopropylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.[8]
-
Triethylamine is a flammable and corrosive liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
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Chemguide. The Preparation of Amides. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
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YouTube. column chromatography & purification of organic compounds. [Link]
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PubChem. 2-bromo-N-propylbutanamide. [Link]
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Application Notes & Protocols: Strategic Use of 2-bromo-N-isopropylbutanamide as a Precision Alkylating Agent
Introduction: The Role of α-Haloamides in Modern Synthesis
In the landscape of medicinal chemistry and organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular design. Alkylating agents are pivotal tools for constructing carbon-heteroatom bonds, enabling the fine-tuning of a molecule's pharmacological and physicochemical profile. Among these, α-haloamides such as 2-bromo-N-isopropylbutanamide represent a class of reagents with a valuable balance of reactivity and stability.
This document provides a comprehensive guide to the effective use of this compound as an alkylating agent. We will delve into its reactivity, mechanistic pathways, detailed experimental protocols, and safety considerations. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities. The N-isopropylbutanamide moiety, once incorporated, can significantly influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block in drug discovery programs.[1][2]
Physicochemical Properties and Reactivity Profile
Understanding the intrinsic properties of this compound is fundamental to its successful application. The molecule features a stereocenter at the α-carbon and a bromine atom that serves as an effective leaving group in nucleophilic substitution reactions.
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(propan-2-yl)butanamide | PubChem[3] |
| CAS Number | 41643-82-7 | ChemChart[4] |
| Molecular Formula | C₇H₁₄BrNO | PubChem[3] |
| Molecular Weight | 208.10 g/mol | PubChem[3] |
| Calculated LogP | 2.1 | PubChem[3] |
| Water Solubility | 6902 mg/L (Predicted) | ChemChart[4] |
The reactivity of this compound is primarily dictated by the carbon-bromine bond. Bromine is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. The adjacent amide carbonyl group withdraws electron density, further activating the α-carbon towards substitution.[5] Its reactivity is generally intermediate between the highly reactive α-iodoamides and the less reactive α-chloroamides, offering a good balance for controlled alkylation.[6]
Mechanism of Alkylation: The Sɴ2 Pathway
Alkylation using this compound predominantly proceeds via a second-order nucleophilic substitution (Sɴ2) mechanism.[5][7] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon simultaneously as the bromide leaving group departs.
The key characteristics of this mechanism are:
-
Bimolecular Rate-Determining Step: The reaction rate depends on the concentration of both the alkylating agent and the nucleophile.[8]
-
Stereochemical Inversion: The attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the α-carbon if it is chiral.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) are ideal as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, enhancing its nucleophilicity.[8]
Caption: Sɴ2 mechanism for the alkylation of a nucleophile (Nu:).
Experimental Protocols
The following protocols are designed as robust starting points for the alkylation of common nucleophiles. Optimization may be necessary depending on the specific substrate.
Protocol 1: N-Alkylation of Amines and Heterocycles
This procedure is broadly applicable for the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. A non-nucleophilic base is used to neutralize the HBr generated in situ, preventing protonation of the starting amine.[7]
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Substrate (Amine) | Nucleophile | >98% Purity |
| This compound | Alkylating Agent | >97% Purity |
| Potassium Carbonate (K₂CO₃) | Base (Inorganic) | Anhydrous, Powdered |
| N,N-Diisopropylethylamine (DIPEA) | Base (Organic, optional) | >99%, Anhydrous |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Brine (Saturated NaCl) | Aqueous Wash | N/A |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | N/A |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate (1.0 equiv.) and anhydrous DMF (to make a ~0.2 M solution).
-
Base Addition: Add powdered anhydrous potassium carbonate (2.0 equiv.). Causality Note: K₂CO₃ is a mild, inexpensive base sufficient for many amine deprotonations. For more sensitive substrates or to improve solubility, a hindered organic base like DIPEA (1.5 equiv.) can be used.
-
Reagent Addition: Add this compound (1.1-1.2 equiv.) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to 50-70 °C. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (1 x 20 mL) to aid in phase separation.[1]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure N-alkylated product.
Caption: General experimental workflow for N-alkylation.
Protocol 2: S-Alkylation of Thiols
Thiols are highly potent nucleophiles and readily react with this compound. This reaction is particularly relevant in bioconjugation and proteomics for modifying cysteine residues. The reaction is often faster and can be performed under milder conditions than N-alkylation.
Key Modifications from Protocol 4.1:
-
Base: A weaker base like sodium bicarbonate (NaHCO₃) is often sufficient. The reaction can sometimes be performed at a controlled pH (7.0-8.0) in a buffered aqueous/organic mixture.
-
Temperature: The reaction typically proceeds efficiently at room temperature.
-
Reaction Time: Thiol alkylations are often complete within 1-4 hours.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base; Low reaction temperature; Sterically hindered substrate. | Switch to a stronger base (e.g., Cs₂CO₃[9], NaH); Increase reaction temperature; Increase reaction time. |
| Formation of Side Products | Over-alkylation (for primary amines); Reaction with solvent; Degradation of starting material or product. | Use a slight excess of the amine; Ensure anhydrous conditions; Lower the reaction temperature and extend the time. |
| Difficult Purification | Co-elution of product and starting material; Residual DMF in crude product. | Adjust eluent polarity for chromatography; Ensure thorough aqueous washing during work-up to remove DMF. |
Safety and Handling
As an α-bromoamide, this compound should be handled with care. It is classified as a corrosive solid and a lachrymator (a substance that irritates the eyes and causes tears).[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10] Do not grind or subject the solid to friction.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
Applications in Drug Discovery
The alkylation of a lead compound with this compound is a strategic modification to build molecular complexity and modulate bioactivity. The introduction of the N-isopropylbutanamide fragment can:
-
Increase Lipophilicity: The alkyl side chains enhance the molecule's lipophilicity (LogP), which can improve membrane permeability and oral absorption.
-
Introduce Hydrogen Bond Donors/Acceptors: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target binding.
-
Block Metabolic Sites: Alkylating a reactive site, such as an amine or thiol, can prevent metabolic degradation at that position, potentially increasing the compound's half-life.
-
Explore Structure-Activity Relationships (SAR): As a versatile building block, it allows for the systematic exploration of SAR by modifying a core scaffold, a key process in the synthesis of bioactive compounds.[12][13]
This reagent is a valuable tool in the synthesis of libraries of compounds for screening against various biological targets, contributing to the development of new therapeutics.[14][15]
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Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. (2016-05-24). [Link]
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The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Journal of Drug Targeting. (2012-08-01). [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-bromo-N-isopropylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 2-bromo-N-isopropylbutanamide, a versatile building block in organic synthesis and medicinal chemistry. These application notes and protocols are designed to offer both theoretical understanding and practical, field-proven methodologies for the synthesis of a variety of α-substituted butanamide derivatives.
Introduction: The Synthetic Utility of this compound
This compound is a valuable reagent for introducing diverse functionalities at the α-position of a butanamide scaffold. The presence of the bromine atom, a good leaving group, at the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, paving the way for the synthesis of a wide array of compounds with potential biological activity. The N-isopropyl group can influence the reaction's steric environment and the physicochemical properties of the resulting products.
Mechanistic Considerations: The SN2 Pathway
Nucleophilic substitution reactions at the α-carbon of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion.
The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[2] Several factors influence the outcome and rate of these reactions:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
-
Steric Hindrance: The N-isopropyl group, while not excessively bulky, can exert some steric influence, potentially affecting the approach of very large nucleophiles.[3]
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO), are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[4]
-
Temperature: Increasing the temperature generally increases the reaction rate, but may also lead to an increase in side products, such as elimination.
A critical stereochemical feature of the SN2 reaction is the inversion of configuration at the chiral center. If the starting this compound is enantiomerically pure (e.g., (S)-2-bromo-N-isopropylbutanamide), the product will be the corresponding (R)-enantiomer.[1]
Figure 1: Generalized SN2 reaction mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles.
Synthesis of α-Amino Amides
The reaction of this compound with amines is a direct route to α-amino amides, which are important precursors in drug discovery.
Protocol 1: Synthesis of 2-Amino-N-isopropylbutanamide using Ammonia
This protocol describes the synthesis of the primary α-amino amide.
-
Materials:
-
This compound (1.0 eq)
-
Ammonia in methanol (7 N solution, 10-15 eq)
-
Methanol
-
Pressure vessel (autoclave)
-
-
Procedure:
-
In a suitable pressure vessel, dissolve this compound in methanol.
-
Cool the vessel in an ice bath and add the methanolic ammonia solution.
-
Seal the vessel and heat to 40-60 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 2-(Dialkylamino)-N-isopropylbutanamide
This protocol details the reaction with a secondary amine, such as diethylamine.
-
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add diethylamine and potassium carbonate.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Figure 2: Workflow for the synthesis of α-amino amides.
Synthesis of α-Alkoxy Amides
The reaction with alkoxides provides access to α-alkoxy amides.
Protocol 3: Synthesis of 2-Ethoxy-N-isopropylbutanamide
This protocol uses sodium ethoxide as the nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium ethoxide portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Synthesis of α-Thio Amides
Thiolates are excellent nucleophiles for displacing the bromide to form α-thio amides.
Protocol 4: Synthesis of 2-(Ethylthio)-N-isopropylbutanamide
This protocol details the reaction with sodium ethanethiolate.
-
Materials:
-
This compound (1.0 eq)
-
Sodium ethanethiolate (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium ethanethiolate to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Data Presentation: Summary of Reactions
The following table summarizes the typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound.
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Ammonia | NH₃ in MeOH | Methanol | 40-60 | 24-48 | 2-Amino-N-isopropylbutanamide |
| Diethylamine | Et₂NH, K₂CO₃ | MeCN | Room Temp | 12-24 | 2-(Diethylamino)-N-isopropylbutanamide |
| Sodium Ethoxide | NaOEt | Ethanol | 0 to RT | 4-8 | 2-Ethoxy-N-isopropylbutanamide |
| Sodium Ethanethiolate | NaSEt | DMF | Room Temp | 2-4 | 2-(Ethylthio)-N-isopropylbutanamide |
| Sodium Azide | NaN₃ | DMF | Room Temp | 12-24 | 2-Azido-N-isopropylbutanamide |
Characterization of Products
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the signal corresponding to the α-proton in the starting material (typically a multiplet around 4.2-4.5 ppm) and the appearance of a new signal for the α-proton in the product at a different chemical shift is a key indicator of a successful reaction. The integration and splitting patterns of the new signals will be characteristic of the introduced nucleophile.
-
¹³C NMR: A shift in the chemical shift of the α-carbon is expected upon substitution.
-
-
Infrared (IR) Spectroscopy:
-
The characteristic C=O stretch of the amide will be present in both the starting material and the product (typically around 1640-1680 cm⁻¹).
-
The appearance of new bands corresponding to the functional group of the nucleophile (e.g., N-H stretches for amines, C-O stretches for ethers) will confirm the substitution. For example, the azide product will show a strong, sharp absorption around 2100 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product.
Conclusion
This compound is a versatile substrate for SN2 reactions, allowing for the efficient synthesis of a diverse range of α-substituted butanamides. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this valuable building block. Careful consideration of the nucleophile, solvent, and temperature is crucial for optimizing reaction outcomes.
References
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This compound | C7H14BrNO | CID 25219764 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018, June 29). Retrieved January 17, 2026, from [Link]
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When 2-bromopropane is treated with sodium ethoxide, propene is p... - Pearson. (n.d.). Retrieved January 17, 2026, from [Link]
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(A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R - YouTube. (2020, March 29). Retrieved January 17, 2026, from [Link]
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C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 17, 2026, from [Link]
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11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved January 17, 2026, from [Link]
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The Strategic Utility of 2-bromo-N-isopropylbutanamide in the Forging of Novel Heterocyclic Scaffolds
Abstract
This comprehensive guide delineates the role of 2-bromo-N-isopropylbutanamide as a versatile and reactive building block in the synthesis of novel and medicinally relevant heterocycles. We provide an in-depth exploration of its application in constructing key five-membered heterocyclic systems, including substituted thiazoles, oxazolones, and imidazolinones. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, field-tested protocols for the practical execution of these synthetic transformations. The causality behind experimental choices is elucidated to empower the user with a robust understanding of the reaction mechanisms and optimization strategies.
Introduction: Unveiling the Potential of an α-Bromo Amide
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these cyclic structures. The strategic introduction of specific substituents and functional groups onto these scaffolds is paramount for modulating their biological activity. α-Halo amides, such as this compound, are particularly valuable synthons due to the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the nucleophilic amide moiety. This dual reactivity allows for a range of cyclization strategies to forge diverse heterocyclic rings.
The isopropyl group on the amide nitrogen of this compound provides steric bulk, which can influence the regioselectivity and stereoselectivity of certain reactions. Furthermore, the ethyl group at the α-position offers a point of structural diversity in the final heterocyclic product. This guide will focus on three key classes of heterocycles accessible from this starting material.
Synthesis of Substituted Thiazoles via Hantzsch-Type Reaction
The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring.[1][2] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4] By employing this compound, we can access a class of substituted thiazol-5(4H)-ones, which are valuable intermediates for further chemical elaboration.
Mechanistic Rationale
The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom in this compound, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the amide carbonyl. Subsequent dehydration leads to the formation of the thiazole ring. The presence of a base is crucial to neutralize the HBr byproduct generated during the initial substitution.
Caption: Proposed mechanism for the Hantzsch-type synthesis of thiazol-5(4H)-ones.
Experimental Protocol: Synthesis of 4-ethyl-2-(substituted)-N-isopropyl-4,5-dihydrothiazol-5-one
Materials:
-
This compound (1.0 eq)
-
Substituted thioamide (e.g., thioacetamide, thiobenzamide) (1.1 eq)
-
Anhydrous ethanol
-
Triethylamine (1.2 eq)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound and the chosen thioamide in anhydrous ethanol.
-
Add triethylamine to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the resulting residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Intramolecular Cyclization to Form Substituted Oxazolones
The inherent reactivity of the α-bromo amide moiety in this compound allows for a facile intramolecular SN2 reaction upon treatment with a strong base. This leads to the formation of a five-membered oxazolone ring, a scaffold present in numerous biologically active molecules.
Mechanistic Rationale
In the presence of a strong, non-nucleophilic base such as sodium hydride, the amide proton of this compound is deprotonated to form an amidate anion. The oxygen of this anion then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion to form the cyclic 4-ethyl-3-isopropyloxazolidin-2-one.
Caption: Mechanism of intramolecular cyclization to form an oxazolone.
Experimental Protocol: Synthesis of 4-ethyl-3-isopropyloxazolidin-2-one
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Substituted Imidazolinones (Hydantoins)
By reacting an α-bromo amide with urea, it is possible to synthesize substituted imidazolinones, also known as hydantoins. This class of heterocycles is well-known for a wide array of biological activities, including anticonvulsant and antiarrhythmic properties.
Mechanistic Rationale
This synthesis proceeds through an initial nucleophilic substitution where one of the amino groups of urea displaces the bromide from this compound. This is followed by a base-mediated intramolecular cyclization, where the second amino group of the urea moiety attacks the amide carbonyl, leading to the formation of the imidazolinone ring after dehydration.
Caption: Proposed pathway for the synthesis of imidazolinones.
Experimental Protocol: Synthesis of 5-ethyl-1-isopropylimidazolidine-2,4-dione
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Acetic acid
-
Chloroform
Procedure:
-
Prepare a solution of sodium ethoxide in a round-bottom flask by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
In a separate flask, dissolve urea in absolute ethanol.
-
Add the urea solution to the sodium ethoxide solution.
-
To this mixture, add this compound portion-wise while stirring.
-
Heat the reaction mixture to reflux for 10-18 hours, monitoring the progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent in vacuo.
-
Partition the residue between water and chloroform.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Applications and Data
The following table summarizes the key aspects of the synthetic routes discussed:
| Heterocycle Class | Key Reagents | Reaction Type | Typical Conditions |
| Thiazol-5(4H)-ones | Thioamide, Triethylamine | Hantzsch-Type Condensation | Reflux in Ethanol, 8-16 h |
| Oxazolidin-2-ones | Sodium Hydride | Intramolecular Cyclization | THF, 0 °C to RT, 4-8 h |
| Imidazolin-2,4-diones | Urea, Sodium Ethoxide | Condensation-Cyclization | Reflux in Ethanol, 10-18 h |
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a variety of novel five-membered heterocycles. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of substituted thiazoles, oxazolones, and imidazolinones. The straightforward nature of these reactions, coupled with the potential for diversification by varying the reaction partners, underscores the significant potential of this building block in medicinal chemistry and drug discovery programs.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
OChem Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1339. [Link]
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- 4. m.youtube.com [m.youtube.com]
Step-by-step guide to N-alkylation using 2-bromo-N-isopropylbutanamide
An in-depth guide to the N-alkylation of 2-bromo-N-isopropylbutanamide, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's principles and practical application. As a foundational technique in organic synthesis, the N-alkylation of amides is pivotal for creating complex nitrogen-containing molecules that are central to numerous pharmaceutical compounds. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Foundational Principles of Amide N-Alkylation
The N-alkylation of amides is a fundamental carbon-nitrogen bond-forming reaction. Unlike amines, the nitrogen atom in an amide is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct alkylation with an alkyl halide is generally not feasible. The reaction must be facilitated by a base strong enough to deprotonate the amide, forming a highly nucleophilic amidate anion.[1][2] This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable alkylating agent.[3]
The Substrate: this compound
The selected substrate, this compound, possesses two key reactive sites:
-
The Amide N-H Proton: This proton is weakly acidic and can be removed by a strong base to generate the nucleophilic amidate.
-
The α-Carbon: The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack.[4][5]
While the α-bromo group offers a potential site for intramolecular reactions or serves as a leaving group in other contexts, this guide focuses on the intermolecular N-alkylation at the amide nitrogen using an external alkylating agent.
Mechanistic Pathway
The N-alkylation process unfolds in two primary steps:
-
Deprotonation: A strong, non-nucleophilic base abstracts the proton from the amide nitrogen, creating a resonance-stabilized amidate anion. The choice of base is critical to ensure complete deprotonation without competing in the subsequent alkylation step.[1]
-
Nucleophilic Attack (SN2): The resulting amidate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide). This proceeds via a classic SN2 mechanism, leading to the formation of the N-alkylated amide product and a salt byproduct.[6][7]
Critical Parameters for Successful N-Alkylation
The success of the N-alkylation of this compound hinges on the careful selection of the base, solvent, alkylating agent, and reaction temperature.
| Parameter | Selection Rationale | Recommended Reagents/Conditions | Potential Issues & Mitigations |
| Base | Must be sufficiently strong to deprotonate the secondary amide (pKa ~17) but preferably non-nucleophilic to avoid competing with the amidate. | Strong Bases: NaH, KH, LDA.[1] Milder Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ (may require higher temperatures or phase-transfer catalysts).[2][3][8] | Incomplete Deprotonation: Use a stronger base or higher temperature. Side Reactions (e.g., elimination of alkyl halide): Use a less hindered base. O-Alkylation: This is a potential side reaction, especially with highly electrophilic agents.[3] Using less polar solvents can sometimes favor N-alkylation. |
| Solvent | Should be aprotic to avoid quenching the base and amidate anion. Polar aprotic solvents are preferred as they can solvate the cation of the base and facilitate the SN2 reaction. | THF, DMF, Acetonitrile (CH₃CN), DMSO.[1][3] | Solvent Reactivity: Some solvents like DMF can decompose at high temperatures in the presence of strong bases.[3] Solubility Issues: Ensure all reactants are soluble at the reaction temperature. |
| Alkylating Agent | Reactivity generally follows the order: R-I > R-OTs > R-Br > R-Cl. Primary and methyl halides are ideal for SN2 reactions. | Methyl iodide, Benzyl bromide, Ethyl tosylate, Primary alkyl bromides. | Steric Hindrance: Secondary and tertiary alkyl halides are poor substrates and will favor elimination side reactions.[9] Over-alkylation: Not possible for this substrate as it is a secondary amide. |
| Temperature | Must be sufficient to overcome the activation energy but controlled to minimize side reactions. | Typically ranges from 0°C to 80°C. Reactions with milder bases may require heating.[8] Microwave irradiation can significantly accelerate the reaction.[2][10] | Decomposition: High temperatures can lead to the decomposition of the substrate or reagents. Low Reaction Rate: If the reaction is sluggish, cautiously increase the temperature or consider a more reactive alkylating agent. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.
Protocol 1: General N-Alkylation using Sodium Hydride
This protocol describes a robust method using sodium hydride, a strong base suitable for deprotonating secondary amides.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 208.10 g/mol | 1.04 g | 5.0 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 g/mol | 240 mg | 6.0 | 1.2 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 g/mol | 1.03 g | 6.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated NH₄Cl (aq) | - | 25 mL | - | - |
| Saturated NaCl (aq) | - | 25 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
digraph "Workflow_Protocol_1" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368"];// Nodes Setup [label="1. Setup\n- Dry flask under N₂/Ar\n- Add amide and THF"]; Cool [label="2. Cooling\n- Cool to 0 °C\n (ice bath)"]; BaseAdd [label="3. Base Addition\n- Add NaH portion-wise\n- Stir for 30 min at 0 °C"]; AlkylAdd [label="4. Alkylation\n- Add alkyl halide dropwise\n- Warm to RT, stir 4-16h"]; Monitor [label="5. Monitoring\n- Check completion by TLC/LC-MS"]; Quench [label="6. Quenching\n- Cool to 0 °C\n- Slowly add sat. NH₄Cl"]; Extract [label="7. Extraction\n- Extract with EtOAc (3x)"]; Wash [label="8. Washing\n- Wash organic layer with brine"]; Dry [label="9. Drying & Concentration\n- Dry over MgSO₄\n- Concentrate in vacuo"]; Purify [label="10. Purification\n- Purify by flash column\n chromatography"]; // Edges Setup -> Cool; Cool -> BaseAdd; BaseAdd -> AlkylAdd; AlkylAdd -> Monitor; Monitor -> Quench [label="If complete"]; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify;
}
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- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Protocol for the Preparative Purification of Crude 2-Bromo-N-isopropylbutanamide via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract and Introduction
2-Bromo-N-isopropylbutanamide serves as a critical building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as the presence of unreacted starting materials or reaction byproducts can lead to significant complications in subsequent synthetic steps and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Column chromatography is a fundamental, robust, and scalable technique for the purification of such intermediates in a drug development setting.[2][3] It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[4][5]
This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using automated flash column chromatography with a silica gel stationary phase. We will delve into the causality behind each procedural step, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is designed to be a self-validating system, ensuring researchers can achieve high purity and yield with confidence.
Pre-Analysis: Compound Properties and Method Development
A foundational understanding of the target molecule and potential impurities is crucial for developing an effective purification strategy.[6] this compound is a moderately polar molecule due to the presence of the amide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄BrNO | [7] |
| Molecular Weight | 208.10 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid or oil | [8] |
| Computed XLogP3 | 2.1 | [7] |
| Solubility | Soluble in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) | [9] |
The primary impurities in a typical synthesis from 2-bromobutanoyl chloride and isopropylamine would include unreacted starting materials and potential side products. The goal is to select a chromatographic system that maximizes the separation between our target compound and these impurities.
Causality of Method Development via Thin-Layer Chromatography (TLC)
Before committing a large quantity of crude material to a preparative column, TLC is an indispensable tool for optimizing the mobile phase.[10] The objective is to find a solvent system (eluent) where the target compound, this compound, exhibits a retention factor (Rf) of approximately 0.2-0.3.[11] This Rf value suggests that the compound will migrate effectively through a silica column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol for TLC Analysis:
-
Chamber Saturation: Line a TLC developing chamber with filter paper and add a prepared solvent mixture (e.g., 20% Ethyl Acetate in Hexane). Close the chamber and allow the atmosphere to saturate for 10-15 minutes. This ensures reproducible Rf values.
-
Spotting: Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane (DCM). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate in the saturated chamber and allow the solvent front to ascend until it is approximately 1 cm from the top of the plate.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot. Adjust the polarity of the solvent system until the target compound's Rf is in the optimal range.
-
If the Rf is too high, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).
-
If the Rf is too low, increase the polarity (increase the percentage of ethyl acetate).
-
Detailed Purification Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual (gravity or positive pressure) column chromatography.[10]
Materials and Equipment
-
Crude Product: this compound
-
Stationary Phase: Silica gel, flash chromatography grade (e.g., 230-400 mesh, 60 Å)[12]
-
Solvents: HPLC grade Hexane and Ethyl Acetate (EtOAc)
-
Sample Loading: Small amount of silica gel for dry loading
-
Equipment: Automated flash chromatography system with UV detector, pre-packed silica column, fraction collector, rotary evaporator.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Sample Preparation (Dry Loading) The causality for choosing dry loading is to ensure a narrow, concentrated band of sample is introduced to the column, which is critical for achieving high resolution.[13] Applying the sample dissolved in a strong solvent can disrupt the top of the column and cause band broadening.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is your crude material adsorbed onto silica.
-
Load this powder into an empty solid load cartridge compatible with your flash system.
Step 2: System Setup and Equilibration
-
Install the appropriate size pre-packed silica gel column onto the flash chromatography system. The column size should be chosen based on the amount of crude material to be purified (consult manufacturer guidelines).
-
Place the solvent lines into the mobile phase reservoirs (Hexane and Ethyl Acetate).
-
Install the prepared solid load cartridge.
-
Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% Hexane) for several column volumes. This ensures the stationary phase is properly wetted and the baseline on the detector is stable.[14]
Step 3: Elution and Fraction Collection The principle of elution relies on gradually increasing the mobile phase polarity to overcome the analyte's affinity for the polar stationary phase.[11]
-
Begin the run. A common and effective strategy is to use a linear gradient. Based on TLC, a gradient of 0% to 30% Ethyl Acetate in Hexane over 10-15 column volumes is a robust starting point.
-
The system will automatically inject the sample and begin the gradient elution. The UV detector will monitor the eluent, and the fraction collector will separate the eluting solvent into tubes based on the detector signal (e.g., collecting peaks).[3]
-
Less polar byproducts will elute first in the low-polarity mobile phase. As the percentage of ethyl acetate increases, the more polar this compound will begin to desorb from the silica and elute from the column.
Step 4: Product Isolation and Analysis
-
Once the run is complete, analyze the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate to quickly map the elution profile.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, LC-MS, or GC-MS. The validation of the final purity is a key requirement in pharmaceutical development.[15][16]
Table 2: Summary of Recommended Chromatographic Parameters
| Parameter | Recommended Setting/Choice | Rationale |
| Technique | Automated Flash Chromatography | Provides higher resolution, speed, and reproducibility compared to gravity chromatography.[10] |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent that interacts well with the moderately polar amide functional group, allowing for effective separation based on polarity.[1][17] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common, effective solvent system with a wide polarity range. Hexane is the non-polar component, and ethyl acetate is the polar modifier.[12][18] |
| Elution Method | Linear Gradient (e.g., 0-30% EtOAc) | Ensures that less polar impurities are washed off first, followed by the elution of the target compound as polarity increases, providing optimal separation.[19] |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation efficiency by introducing the sample in a concentrated, solid form.[13] |
| Detection | UV (e.g., 210-240 nm) | Amides typically have a UV absorbance in this range, allowing for real-time monitoring of the elution profile. |
Trustworthiness and Validation
The protocol described is a self-validating system. The initial TLC analysis predicts the behavior on the column, and the subsequent TLC analysis of the collected fractions confirms the success of the separation. For GMP environments, method validation would require further experiments to demonstrate accuracy, precision, specificity, linearity, and range.[15] This protocol provides the foundational steps for such a validation process.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. [Link]
-
SlideShare. Column Chromatography principle and applications.pptx.[Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography - Organic Chemistry.[Link]
-
Chemchart. this compound (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.[Link]
-
YouTube. DIY Column Chromatography & Drug Development.[Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications.[Link]
-
MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns.[Link]
-
Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications.[Link]
-
Wikipedia. Column chromatography.[Link]
-
Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications.[Link]
-
Mastelf. Mastering Column Chromatography: A Beginner's Guide to Perfect Setup.[Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.[Link]
-
U.S. Food and Drug Administration. Validation of Chromatographic Methods.[Link]
-
University of California, Irvine. How to run column chromatography.[Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.[Link]
-
PharmaTech. HPLC Method Development and Validation for Pharmaceutical Analysis.[Link]
-
YouTube. How To Choose Mobile Phase For Column Chromatography?[Link]
-
University of Toronto Scarborough. Column Chromatography Theory.[Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures.[Link]
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Application Note: A Practical Guide to the Recrystallization of 2-bromo-N-isopropylbutanamide
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-bromo-N-isopropylbutanamide, a key intermediate in various synthetic pathways. Recrystallization is presented as a robust, scalable, and cost-effective method for achieving high purity. This document outlines the fundamental principles of recrystallization, systematic solvent selection, a step-by-step experimental protocol, and a thorough troubleshooting guide. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable and self-validating purification process.
Introduction: The Imperative of Purity
In the realm of chemical synthesis and drug development, the purity of a compound is not merely a quality metric but a critical determinant of its efficacy, safety, and reliability in downstream applications. This compound often serves as a crucial building block, and residual impurities from its synthesis—such as unreacted starting materials or by-products—can lead to undesirable side reactions, lower yields, and compromised final product integrity.
Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1][2] The method leverages the fact that the solubility of most solids increases significantly with temperature.[3] By dissolving an impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[2][4] This guide provides the scientific rationale and practical steps to effectively apply this technique to this compound.
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is foundational to developing a successful purification protocol.
| Property | Value | Source |
| CAS Number | 41643-82-7 | [5][6] |
| Molecular Formula | C₇H₁₄BrNO | [6] |
| Molecular Weight | 208.10 g/mol | [6] |
| Predicted Melting Point | 86.41 °C | [5] |
| Predicted Boiling Point | 297.6 °C | [5] |
| Predicted Water Solubility | 1,930 - 6,902 mg/L (Sparingly soluble) | [5] |
The Principle of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7] Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).
Caption: High-level workflow of the recrystallization process.
Solvent Selection: The Cornerstone of Success
Choosing the right solvent is the most critical step in recrystallization.[8] For N-substituted amides like this compound, polar solvents are often a good starting point.[9] However, a mixed-solvent system frequently provides superior results by allowing for fine-tuned control over solubility.[10][11]
Ideal Solvent Characteristics:
-
High Solubilizing Power for Solute at High Temperature: Ensures the compound dissolves completely.
-
Low Solubilizing Power for Solute at Low Temperature: Maximizes the recovery of the pure compound.
-
High or Low Solubilizing Power for Impurities: Impurities should remain in solution upon cooling or be insoluble in the hot solvent.
-
Chemical Inertness: The solvent must not react with the compound.[7]
-
Volatility: The solvent should be easily removable from the purified crystals.[7]
Recommended Solvent Systems for Screening: Based on the amide functional group, the following systems are recommended for initial small-scale screening.
| Solvent System (Good/Poor) | Rationale |
| Isopropanol / Water | Isopropanol is a polar protic solvent likely to dissolve the amide well when hot. Water, in which the compound is sparingly soluble, acts as an excellent anti-solvent. |
| Ethanol / n-Hexane | Ethanol provides polarity to dissolve the amide, while non-polar n-hexane will drastically reduce its solubility, inducing crystallization.[12] |
| Acetonitrile | Acetonitrile is a polar aprotic solvent that has proven effective for the recrystallization of many amides.[9] It can be used as a single-solvent system. |
| Acetone / Water | Similar to the isopropanol/water system, acetone is a strong polar aprotic solvent, with water acting as the anti-solvent. |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating purity assessment as the final step.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Handle this compound with care, as bromo-organic compounds can be irritants.
-
The organic solvents used are flammable. Keep away from ignition sources.
Caption: Detailed workflow for the recrystallization protocol.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a small volume of the chosen "good" solvent (e.g., isopropanol, ~3-4 mL) to the flask.
-
Gently heat the mixture on a steam bath or hot plate, swirling continuously to aid dissolution.[2] Add more of the hot solvent in small portions until the solid has just completely dissolved. An excess of solvent will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip).
-
Reheat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.
-
-
Hot Filtration (If Necessary):
-
This step is required if insoluble impurities are present or if activated carbon was used.
-
Pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper to remove the insoluble components. This prevents premature crystallization in the funnel.[4]
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent (e.g., hot water) dropwise to the hot, clear solution until a persistent cloudiness appears.
-
Reheat the solution until it becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[2]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent (the same ratio of good/poor solvent used) to remove any adhering mother liquor containing impurities.[1]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.
-
-
Purity Validation:
-
Determine the melting point of the dry, recrystallized product. A pure compound will exhibit a sharp melting point range (typically < 2 °C) that is close to the literature value.[13] Compare this to the melting point of the crude starting material, which will be lower and have a broader range.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | - Insufficient solvent. - Incorrect solvent choice. | - Add more hot solvent in small increments. - If a large volume of solvent is required, the solvent is likely unsuitable. Re-evaluate solvent choice with a small-scale test. |
| "Oiling Out" on Cooling [11] | - Solution is supersaturated above the compound's melting point. - Cooling is too rapid. | - Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. - Allow the solution to cool much more slowly; insulate the flask to retain heat longer.[11] |
| No Crystals Form After Cooling | - Too much solvent was used. - Solution is supersaturated. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. - If that fails, gently evaporate some of the solvent by heating and then allow it to cool again.[11] |
| Very Low Yield of Crystals | - Too much solvent used during dissolution. - Premature crystallization during hot filtration. - Crystals washed with solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure filtration apparatus is hot. - Chill the wash solvent in an ice bath before use. - The mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| Crystals are Colored | - Colored impurities are co-crystallizing with the product. | - Use activated carbon during the dissolution step to adsorb the colored impurities. - A second recrystallization may be necessary. |
References
-
SOP: CRYSTALLIZATION. [Online]. Available: [Link]
-
Crystallization - Organic Chemistry at CU Boulder. [Online]. Available: [Link]
-
What is the best technique for amide purification? - ResearchGate. [Online]. Available: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Online]. Available: [Link]
-
Methods of purification of organic compounds - BYJU'S. [Online]. Available: [Link]
-
Purification Organic Compounds: Crystallization & Distillation Guide 2026 - Maiyam Group. [Online]. Available: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Online]. Available: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Online]. Available: [Link]
-
Crystallization Solvents.pdf - University of California, Los Angeles. [Online]. Available: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Online]. Available: [Link]
-
This compound (41643-82-7) - Chemchart. [Online]. Available: [Link]
-
This compound | C7H14BrNO | CID 25219764 - PubChem. [Online]. Available: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Online]. Available: [Link]
-
Recrystallization - Chemistry LibreTexts. [Online]. Available: [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. This compound (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. This compound | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. byjus.com [byjus.com]
Application Notes & Protocols: Leveraging 2-bromo-N-isopropylbutanamide Derivatives for the Synthesis of Cereblon-Recruiting Protein Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1][2] At the heart of many successful TPD agents, such as Proteolysis Targeting Chimeras (PROTACs), is the recruitment of an E3 ubiquitin ligase.[3][4] Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ligase complex, is one of the most widely exploited E3 ligases in this field.[5][6] Ligands for CRBN are typically derived from the immunomodulatory imide drug (IMiD) class, including thalidomide and its potent analogs, lenalidomide and pomalidomide.[6]
The chemical backbone of these essential ligands is the glutarimide ring. While the user's topic specifies 2-bromo-N-isopropylbutanamide, a classic precursor for α-amino acid derivatives, the most direct and well-documented synthetic routes to the pivotal CRBN ligand core, 3-aminopiperidine-2,6-dione , begin with L-glutamine. This guide provides a comprehensive, field-proven series of protocols that logically follow this established pathway, illustrating how fundamental building blocks give rise to the sophisticated molecules driving the next generation of therapeutics. We will detail the synthesis of a versatile pomalidomide precursor, its functionalization for linker attachment, and its final assembly into a model PROTAC molecule.
Part 1: Synthesis of a Core CRBN Ligand Scaffold
The foundational step in constructing a CRBN-based PROTAC is the synthesis of the E3 ligase binding motif. Our strategy involves a two-stage process: first, the construction of the key glutarimide intermediate, (S)-3-aminopiperidine-2,6-dione , followed by its condensation with a substituted phthalic anhydride to yield a versatile scaffold ready for functionalization.
Expert Insight: The Chemistry of the Glutarimide Core
The glutarimide moiety is the pharmacophore responsible for direct engagement with the Cereblon protein.[7] Its synthesis is challenging due to the inherent instability of the ring to basic conditions and the propensity of the chiral center to epimerize.[3] Therefore, robust and scalable synthetic routes are critical. The most common industrial approach starts from L-glutamine, which is inexpensive and provides the correct stereochemistry. The process involves protecting the amine, cyclizing the amide side chain with the backbone to form the glutarimide ring, and finally deprotecting to reveal the key 3-amino group.[8]
Protocol 1: Synthesis of (S)-3-Aminopiperidine-2,6-dione Hydrochloride from L-Glutamine
This protocol details a three-step synthesis involving N-protection, cyclization, and deprotection/salification, adapted from established industrial methods.[8]
Step 1A: N-Boc Protection of L-Glutamine
-
Suspend L-Glutamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Glutamine as a white solid.
Step 1B: Cyclization to N-Boc-(S)-3-amino-2,6-piperidinedione
-
Dissolve N-Boc-L-Glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. A mild evolution of gas (CO₂) will be observed.
-
Add 4-Dimethylaminopyridine (DMAP) (0.05 eq) as a catalyst.[8]
-
Heat the reaction mixture to 60-65 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[8]
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.
Step 1C: Deprotection and Salt Formation
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane or methanol.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Monitor the reaction by TLC. Upon completion, filter the solid precipitate.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield (S)-3-aminopiperidine-2,6-dione hydrochloride as a stable, crystalline solid.
Protocol 2: Synthesis of a Pomalidomide Precursor via Condensation
With the key amine intermediate in hand, the isoindolinone portion of the ligand is constructed via condensation with a substituted phthalic anhydride. Using 3-nitrophthalic anhydride yields a direct precursor to pomalidomide.
-
Suspend (S)-3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and 3-nitrophthalic anhydride (1.05 eq) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours.
-
Cool the mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into cold water and stir for 30 minutes to complete precipitation.
-
Filter the resulting yellow solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (the "4-nitro-thalidomide" analog).
Diagram: Synthesis of the Core CRBN Ligand Scaffold
Part 2: Functionalization for PROTAC Assembly
The synthesized 4-nitro precursor is a versatile intermediate. The nitro group can be reduced to an amine, yielding pomalidomide, which provides a nucleophilic handle for linker attachment. This amine is the most common site for modification in the development of CRBN-based PROTACs.
Protocol 3: Reduction to Pomalidomide
-
Suspend the 4-nitro-thalidomide analog (1.0 eq) in a solvent such as ethanol, ethyl acetate, or methanol.
-
Add Palladium on carbon (10% Pd/C, ~0.1 eq by weight).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield pomalidomide as a solid.
Protocol 4: Installation of a Linker with a Bioorthogonal Handle
This protocol describes a standard Sₙ2 reaction to attach a linker containing a terminal azide, which is ideal for subsequent "click chemistry" conjugation.
-
Dissolve pomalidomide (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the linker precursor, for example, 1-bromo-2-(2-azidoethoxy)ethane (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS. Note that dialkylation can be a side product.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).
-
Wash the combined organic layers with water and then brine to remove residual DMF/DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-alkylated pomalidomide-linker construct.
| Parameter | Protocol 3 (Reduction) | Protocol 4 (Alkylation) |
| Key Reagents | 10% Pd/C, H₂ gas | DIPEA, Bromo-linker-azide |
| Solvent | Ethanol or Methanol | Anhydrous DMF or DMSO |
| Temperature | Room Temperature | 80-90 °C |
| Typical Time | 4-12 hours | 12-18 hours |
| Workup | Filtration through Celite | Aqueous extraction |
| Purification | Often used crude | Silica Gel Chromatography |
| Expected Yield | >90% | 40-70% |
Diagram: Workflow for Functionalization and PROTAC Assembly
Part 3: Final PROTAC Assembly and Characterization
The final step is the conjugation of the functionalized CRBN-binding moiety to a ligand that recognizes the protein of interest (the "warhead"). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and orthogonal reaction for this purpose.
Protocol 5: CuAAC "Click" Conjugation
-
Dissolve the pomalidomide-linker-azide (1.0 eq) and the alkyne-functionalized warhead (1.0-1.1 eq) in a 3:1 mixture of THF and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). The mixture may turn pale green/blue.
-
Stir the reaction vigorously at room temperature for 8-16 hours. The reaction is often complete when the solution becomes homogeneous.
-
Monitor by LC-MS to confirm the formation of the triazole product.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity.
Trustworthiness Through Validation: Characterization is Key
The synthesis of a PROTAC is an empirical process, and rigorous analytical characterization is critical to validate the structure and purity of the final product.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the chemical structure. The disappearance of the azide and alkyne proton signals and the appearance of a new triazole proton signal are key diagnostic markers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of intermediates and the final product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final PROTAC, which should typically be >95% for use in biological assays. Preparative HPLC is the standard method for final purification.
The combination of these techniques provides a self-validating system, ensuring that the molecule tested in downstream biological assays is indeed the correct, highly pure compound.
References
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health. Available at: [Link]
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. National Institutes of Health. Available at: [Link]
- Improved Process for the Preparation of Pomalidomide and its Purification. Google Patents.
-
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. National Institutes of Health. Available at: [Link]
-
Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. National Institutes of Health. Available at: [Link]
-
Scheme 2. Proposed pathway of glutarimide formation from glutamine... ResearchGate. Available at: [Link]
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. National Institutes of Health. Available at: [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
- Method for preparing high-purity pomalidomide. Google Patents.
-
(PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. Available at: [Link]
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. Google Patents.
- Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. Google Patents.
-
NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1. Googleapis.com. Available at: [Link]
-
(PDF) Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. Available at: [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Institutes of Health. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Institutes of Health. Available at: [Link]
-
Targeted Protein Knockdown using Small Molecule Degraders. National Institutes of Health. Available at: [Link]
-
(PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]
-
Targeted Protein Degradation by Small Molecules. National Institutes of Health. Available at: [Link]
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 5. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-isopropylbutanamide
Welcome to the technical support center for the synthesis of 2-bromo-N-isopropylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance yield, purity, and reproducibility.
The synthesis of this compound is typically a two-stage process: first, the formation of the amide bond to create N-isopropylbutanamide, followed by the selective alpha-bromination. This guide is structured to address potential issues in both stages.
Part 1: Troubleshooting the Amide Formation Stage (N-isopropylbutanamide)
The initial step, forming N-isopropylbutanamide from a butanoic acid derivative and isopropylamine, is critical for the overall success of the synthesis. Low yields at this stage will invariably lead to a poor outcome.
FAQ 1: My amide coupling reaction is showing low to no yield. What are the primary causes?
Several factors can impede amide bond formation. The most common culprits involve inefficient activation of the carboxylic acid, protonation of the amine nucleophile, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group and must be activated to react with the amine.[2][3] Insufficient or degraded coupling reagents will lead to incomplete activation and low conversion.[1]
-
Amine Protonation: Isopropylamine is a base and butanoic acid is an acid. Mixing them directly can result in an acid-base reaction, forming an ammonium salt.[2][4] The resulting protonated amine is no longer nucleophilic and cannot attack the activated carboxylic acid.[4]
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Question: How can I improve the activation of my carboxylic acid?
There are two primary strategies: using a coupling reagent or converting the carboxylic acid to a more reactive acyl chloride.
Strategy 1: Employing Coupling Reagents
Coupling reagents are the most common method for forming amides under mild conditions. However, their effectiveness can vary.
-
Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The main drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[5]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are generally more efficient and faster-acting than carbodiimides.[1] HATU, for instance, activates the carboxylic acid with minimal side reactions and is often a good first choice for challenging couplings.[1][5]
Strategy 2: Conversion to Butanoyl Chloride
Reacting butanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates butanoyl chloride.[4] This acid chloride is highly electrophilic and reacts readily with isopropylamine.
-
Causality: The chloride ion is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack by the amine. This method often results in high yields but can be less tolerant of sensitive functional groups. It is crucial to add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction to scavenge the HCl byproduct, which would otherwise protonate the isopropylamine.[3][4]
Table 1: Comparison of Common Amide Coupling Conditions
| Method | Reagents | Pros | Cons |
| Acid Chloride | Butanoyl chloride, Isopropylamine, Triethylamine | High yield, fast reaction. | Generates HCl, may require harsh conditions for acid chloride formation. |
| Carbodiimide | Butanoic acid, Isopropylamine, DCC or EDC, DMAP (cat.) | Mild conditions. | DCU byproduct can be difficult to remove, slower reaction times. |
| Uronium Salt | Butanoic acid, Isopropylamine, HATU, DIPEA | High efficiency, fast, soluble byproducts. | Higher cost of reagents. |
Part 2: Optimizing the Alpha-Bromination of N-isopropylbutanamide
The second stage involves the selective bromination at the carbon alpha to the carbonyl group. The primary challenges here are achieving high regioselectivity and avoiding over-bromination.
Diagram: Overall Synthesis Workflow
Caption: High-level workflow for the two-stage synthesis.
FAQ 2: My bromination reaction has low yield and multiple products. How can I improve selectivity?
The key to successful α-bromination of an amide is using a reagent that provides a low, steady concentration of bromine radicals, which favors substitution over other potential side reactions.[6]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7][8] Unlike using molecular bromine (Br₂), which can lead to multiple brominations and other side reactions, NBS serves as a source of Br• radicals under radical-initiated conditions.[6] The reaction is often called the Wohl-Ziegler reaction.[8]
-
Reaction Initiation: For α-bromination of a saturated carbon center next to a carbonyl, a radical mechanism is typically employed. This requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often combined with heat or UV light.[7][8]
-
Solvent Choice: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[7] These solvents are poor at solvating ions, which disfavors competing ionic reaction pathways. It is critical that the solvent is anhydrous, as water can hydrolyze NBS and the desired product.[7]
-
Avoiding Side Reactions: Over-bromination can be an issue.[9] Using a stoichiometric amount of NBS (e.g., 1.05-1.1 equivalents) is crucial. Adding the NBS portion-wise can also help maintain a low bromine concentration and improve selectivity.
Diagram: Troubleshooting Low Yield in Bromination
Caption: A logical flowchart for diagnosing bromination issues.
Part 3: Experimental Protocols
These protocols are designed as a starting point for optimization in your laboratory setting.
Protocol 1: Synthesis of N-isopropylbutanamide (HATU Coupling)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add butanoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) followed by HATU (1.1 eq.). Stir the mixture at room temperature for 15-20 minutes. Pre-activation of the acid is crucial for efficient coupling.[1]
-
Amine Addition: Add isopropylamine (1.2 eq.) dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the butanoic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: α-Bromination with N-Bromosuccinimide (NBS)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-isopropylbutanamide (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄, approx. 0.2 M).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.). Safety Note: NBS is an irritant and should be handled in a fume hood.[8] CCl₄ is a hazardous solvent; alternative solvents like cyclohexane can be explored.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated with a heat lamp to ensure radical formation. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine or NBS.[10]
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
References
-
What is the mechanism of bromination of an amide group?. Quora. [Link]
-
Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health (NIH). [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Bromination of Enamines from Tertiary Amides Using the Petasis Reagent: A Convenient One-Pot Regioselective Route to Bromomethyl Ketones. Taylor & Francis Online. [Link]
-
Why did my amide syntesis does not work?. ResearchGate. [Link]
-
Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). [Link]
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
N-bromination of amides, imides, and sulfonamides with acetyl hypobromite. ACS Publications. [Link]
-
Amines. NCERT. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
amide coupling help. Reddit. [Link]
-
Bromination of Enamines from Tertiary Amides Using the Petasis Reagent: A Convenient One-Pot Regioselective Route to Bromomethyl Ketones. ResearchGate. [Link]
-
Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. National Institutes of Health (NIH). [Link]
-
Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). [Link]
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation. ResearchGate. [Link]
-
Synthesis of Amides. Jack Westin. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jackwestin.com [jackwestin.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
Common side products in the synthesis of 2-bromo-N-isopropylbutanamide
Welcome to the technical support center for the synthesis of 2-bromo-N-isopropylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring high purity and yield.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common and direct synthetic route involves a two-step process:
-
α-Bromination of Butanoic Acid: The initial step is the selective bromination of butanoic acid at the alpha-position, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]
-
Amide Formation: The resulting 2-bromobutanoic acid is then activated, usually by conversion to its acyl chloride, followed by a nucleophilic acyl substitution reaction with isopropylamine to form the desired amide product.[4][][6]
This guide will address potential side products and purification challenges that may arise during both of these critical stages.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Issues Related to the Synthesis of 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)
Question 1: My crude 2-bromobutanoic acid shows multiple spots on TLC and unexpected peaks in my NMR. What are the likely impurities?
Answer: The Hell-Volhard-Zelinsky (HVZ) reaction, while effective, can lead to several byproducts. The most common impurities you are likely observing are:
-
Unreacted Butanoic Acid: Incomplete bromination is a common issue. This can be due to insufficient bromine, a non-stoichiometric amount of the phosphorus catalyst (PBr₃), or inadequate reaction time and temperature.[1][3]
-
Poly-brominated Species: Although the HVZ reaction is generally selective for mono-bromination at the α-position, over-bromination can occur, leading to the formation of 2,2-dibromobutanoic acid or other poly-brominated species, especially with prolonged reaction times or excess bromine.
-
Acyl Bromide Intermediate: The reaction proceeds through a 2-bromobutanoyl bromide intermediate.[2][7] If the hydrolysis step at the end of the reaction is incomplete, you may have residual acyl bromide, which is highly reactive and can complicate your subsequent amidation step.
-
β-Unsaturated Carboxylic Acid: At very high temperatures, elimination of HBr can occur, leading to the formation of but-2-enoic acid.[1][3]
Troubleshooting Table: Side Products in 2-Bromobutanoic Acid Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Significant amount of starting butanoic acid remaining | Incomplete reaction | Ensure at least one molar equivalent of Br₂ is used. Use a catalytic amount of PBr₃. Increase reaction time or temperature as per established protocols.[2] |
| Peaks corresponding to di-brominated species in Mass Spec or NMR | Over-bromination | Carefully control the stoichiometry of bromine. Monitor the reaction progress by GC or NMR to avoid prolonged reaction times after the starting material is consumed. |
| Broad, reactive peaks in NMR; fuming of the crude product | Residual 2-bromobutanoyl bromide | Ensure complete hydrolysis by quenching the reaction mixture with water and stirring for a sufficient period.[7] |
| Unexpected alkene signals in NMR | High reaction temperature | Maintain the reaction temperature within the recommended range to avoid elimination reactions.[1][3] |
Question 2: How can I effectively purify the crude 2-bromobutanoic acid before proceeding to the amidation step?
Answer: Purification of 2-bromobutanoic acid is crucial for a clean amidation reaction. The recommended method is vacuum distillation .[8] This will effectively separate the desired product from less volatile impurities like unreacted butanoic acid and any non-volatile phosphorus byproducts.
Experimental Protocol: Purification of 2-Bromobutanoic Acid by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Product: Place the crude 2-bromobutanoic acid in the distillation flask.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point of 2-bromobutanoic acid (approximately 99-103 °C at 10 mmHg).[9]
Part 2: Issues Related to the Synthesis of this compound
Question 3: My final product is contaminated with a significant amount of 2-bromobutanoic acid. What is causing this?
Answer: The presence of the starting carboxylic acid in your final product is a strong indicator of incomplete conversion of the 2-bromobutanoic acid to its more reactive acyl chloride intermediate, or hydrolysis of the acyl chloride before it can react with isopropylamine.
-
Incomplete Acyl Chloride Formation: The reaction of 2-bromobutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride must be driven to completion.[4][10]
-
Hydrolysis of the Acyl Chloride: 2-bromobutanoyl chloride is highly susceptible to hydrolysis.[11] Any moisture present in the reaction setup, solvents, or reagents will convert it back to 2-bromobutanoic acid.
Troubleshooting Table: 2-bromobutanoic acid Impurity
| Potential Cause | Recommended Solution |
| Incomplete reaction with chlorinating agent | Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of SOCl₂). Ensure sufficient reaction time and temperature (reflux is often required).[8] |
| Presence of moisture | Use flame-dried glassware. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
Question 4: I am observing a byproduct with a molecular weight corresponding to the diacylated isopropylamine. How can I prevent this?
Answer: Diacylation occurs when a second molecule of 2-bromobutanoyl chloride reacts with the initially formed this compound. This is more likely to happen if there is a localized excess of the acyl chloride.
Prevention of Diacylation:
-
Controlled Addition: Add the 2-bromobutanoyl chloride solution dropwise to the solution of isopropylamine, rather than the other way around. This ensures that the amine is always in excess relative to the acyl chloride.[11]
-
Stoichiometry: Use a slight excess of isopropylamine (e.g., 1.1-1.2 equivalents) to ensure all the acyl chloride is consumed.
Question 5: My reaction mixture turned into a thick slurry and is difficult to stir. What is happening?
Answer: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This HCl will react with the basic isopropylamine to form isopropylammonium chloride, which is a salt and often insoluble in common organic solvents, leading to the formation of a thick precipitate.
Solution:
-
Use of a Base: It is standard practice to include a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in the reaction mixture.[][10] This base will scavenge the HCl as it is formed, preventing the precipitation of the primary amine salt and ensuring the primary amine remains available for reaction.
Experimental Protocol: Synthesis of this compound
-
Preparation of Acyl Chloride: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2-bromobutanoic acid and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Slowly add thionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 2-bromobutanoyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve isopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in the same anhydrous solvent. Cool the amine solution in an ice bath.
-
Reaction: Slowly add the acyl chloride solution to the stirred amine solution. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amines, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic components, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualization of the Synthetic Pathway and Side Reactions
The following diagrams illustrate the intended synthetic pathway and the formation of common side products.
Caption: Formation pathways of common side products.
References
- BenchChem. (2025). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
- Masterson, D. S. (2018).
- BOC Sciences. (2024).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- JoVE. (2023).
- Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
- Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
- Wikipedia. (n.d.).
- BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.
- JoVE. (2023). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromobutanenitrile.
- Xiamen Aeco Chemical Co., Ltd. (n.d.). 2-Bromobutanoic Acid (CAS 80-58-0)
- ChemBK. (2024). (2S)-2-bromobutanoic acid.
- Solubility of Things. (n.d.). 2-Bromobutanoic acid.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
Sources
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- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. Amide Synthesis [fishersci.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in alkylation reactions with 2-bromo-N-isopropylbutanamide
Technical Support Center: Alkylation of 2-bromo-N-isopropylbutanamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for amide alkylation. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging alkylation reactions, specifically focusing on the N-alkylation of this compound. Low yields in this transformation are a common yet surmountable obstacle. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction, ensuring robust and reproducible results.
Our approach is grounded in first principles of organic chemistry. We will explore the causality behind common failures and provide logical, step-by-step solutions.
Core Reaction Principles: An SN2 Pathway Under Steric Strain
The N-alkylation of a secondary amide, such as this compound, with an alkylating agent proceeds via a two-step sequence. First, a strong base deprotonates the amide nitrogen to form a highly nucleophilic amidate anion. Second, this anion acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction.
The primary challenge with this compound arises from significant steric hindrance. The bulky N-isopropyl group shields the nitrogen atom, impeding the approach of the electrophile.[1][2][3] Concurrently, the secondary carbon bearing the bromine atom is also sterically encumbered, further slowing the SN2 reaction rate.[1] Understanding and mitigating these steric and electronic factors is the key to achieving high yields.
Caption: General workflow for the N-alkylation of a secondary amide.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has stalled, and I'm recovering a significant amount of unreacted this compound. What is the most likely cause?
A: This is a classic symptom of incomplete deprotonation of the amide nitrogen. The N-H bond of an amide is significantly more acidic than that of an amine (pKa ≈ 17 for acetamide vs. ≈ 38 for ammonia), but it still requires a sufficiently strong base for complete and rapid anion formation.[4]
Causality & Troubleshooting Steps:
-
Insufficient Base Strength: Weaker inorganic bases like potassium carbonate (K₂CO₃) are often inadequate for fully deprotonating secondary amides. You must use a base whose conjugate acid has a pKa significantly higher than that of the amide.
-
Stoichiometry: Using a catalytic or even a single equivalent of the base may not be sufficient, especially if trace amounts of water are present.
-
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation and to scavenge any adventitious protic sources.
-
-
Reaction Conditions: The deprotonation step may be slow at very low temperatures.
-
Solution: Allow the deprotonation to proceed for an adequate amount of time (e.g., 30-60 minutes) at a suitable temperature (e.g., 0 °C to room temperature) before adding the alkylating agent. Monitor the evolution of H₂ gas if using NaH as a visual cue for reaction progress.
-
Q2: My yield is low, and I've isolated an olefinic byproduct. What is this side reaction, and how can I prevent it?
A: You are observing a competing E2 (bimolecular elimination) reaction. The strong base required for deprotonation can also act as a base to abstract a proton from the carbon adjacent (beta) to the bromine atom, leading to the formation of an alkene and eliminating HBr. This is a very common side reaction with secondary alkyl halides.[7][8]
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Causality & Mitigation Strategies:
-
Base Choice: Less sterically hindered bases (e.g., hydroxide, ethoxide) are more prone to causing elimination.
-
Solution: Employ a bulky, sterically hindered base. Bases like LDA or KHMDS are not only strong but their bulkiness makes it more difficult for them to access the beta-hydrogen, thus favoring their role as a nucleophile-generating base at the less-hindered nitrogen atom.[6]
-
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.
-
Solution: Maintain the lowest possible temperature that allows for a reasonable SN2 reaction rate. Start your reaction at a low temperature (e.g., 0 °C or even -78 °C with bases like LDA) and allow it to warm slowly only if necessary.
-
Q3: The reaction is clean but extremely slow. How can I increase the rate without promoting side reactions?
A: This points directly to the two core challenges: steric hindrance and suboptimal solvent choice. The SN2 reaction rate is highly sensitive to both.
Causality & Optimization:
-
Solvent Effects: The solvent plays a critical role in stabilizing the transition state and modulating the reactivity of the nucleophile.[1]
-
Polar Protic Solvents (e.g., ethanol, water): AVOID. These solvents will form a "solvent cage" around the amidate anion through hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity and the SN2 rate.[1][9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): USE. These solvents are ideal. They can dissolve the ionic species but lack acidic protons, so they do not strongly solvate the anion.[9] This "naked" anion is a much more potent nucleophile, leading to a significant rate increase—sometimes by orders of magnitude.[11] DMF and DMSO are often excellent choices for difficult alkylations.
-
-
Temperature: While high temperatures can cause elimination (Q2), a modest increase can be beneficial if elimination is not a major issue.
-
Solution: Once you have chosen an optimal base and solvent, you can gently heat the reaction (e.g., to 40-60 °C) to provide the necessary activation energy to overcome the steric barrier.
-
-
Leaving Group: Bromine is a good leaving group, but iodide is even better.
-
Solution (Advanced): If feasible, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction. This can transiently convert the alkyl bromide to the more reactive alkyl iodide, accelerating the reaction.
-
| Parameter | Problem Indication | Primary Solution | Scientific Rationale |
| Base | Low conversion, unreacted starting material | Use a stronger, bulkier base (e.g., NaH, KHMDS). | Ensures complete formation of the nucleophilic amidate anion and sterically disfavors E2 elimination.[5][6] |
| Solvent | Very slow reaction rate | Use a polar aprotic solvent (e.g., DMF, DMSO). | Prevents hydrogen-bonding with the nucleophile, increasing its reactivity and accelerating the SN2 rate.[9][10][11] |
| Temperature | Elimination byproducts | Run at the lowest effective temperature. | The activation energy for E2 is often lower than for a sterically hindered SN2 reaction; lower temperatures favor substitution. |
| Temperature | Slow reaction (no elimination) | Gently increase temperature (e.g., 40-60 °C). | Provides sufficient energy to overcome the activation barrier imposed by steric hindrance. |
Optimization Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol uses sodium hydride and DMF, a robust starting point for optimization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., an alkyl halide)
-
Anhydrous diethyl ether or hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the required amount of NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
NaH Wash: Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula each time.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a final substrate concentration of approximately 0.1-0.5 M. Cool the suspension to 0 °C in an ice bath.
-
Amide Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas, which will eventually cease. This indicates the formation of the sodium amidate.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 50 °C) can be applied.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening Reaction Conditions
To efficiently optimize, set up parallel reactions in small vials to screen bases and solvents.
Caption: A logical workflow for optimizing the alkylation reaction.
Base and Solvent Comparison Table:
| Base | pKa (Conj. Acid) | Typical Solvent | Key Considerations |
| NaH | ~36 | THF, DMF | Heterogeneous, requires careful handling, good for many applications. |
| KHMDS | ~26 | THF | Highly soluble, very strong, sterically bulky, excellent for minimizing E2.[6] |
| LDA | ~36 | THF | Very strong, sterically bulky, typically prepared in situ at -78 °C.[6] |
| K-OtBu | ~19 | THF, t-BuOH | Strong, but can be more nucleophilic than other options; potential for E2.[5] |
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Pros & Cons |
| THF | 7.6 | 66 | Good for solubility, lower boiling point makes removal easy. May not be polar enough for very slow reactions. |
| Acetonitrile | 37.5 | 82 | Highly polar, easy to remove. |
| DMF | 38.3 | 153 | Excellent solvent for SN2, dissolves most organics and salts. High boiling point can make removal difficult.[5] |
| DMSO | 47.2 | 189 | Extremely polar, can dramatically accelerate SN2 reactions. Very high boiling point, can be difficult to remove completely.[5] |
By systematically addressing the core principles of base strength, solvent effects, and competing pathways, you can effectively troubleshoot and optimize the N-alkylation of this compound from a low-yielding reaction to a reliable and high-yielding transformation.
References
-
Effect of solvent on SN2. (2018). Quora. [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts. [Link]
-
Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). National Institutes of Health. [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
-
This compound. PubChem. [Link]
-
Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]
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- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alkylation Reactions with 2-bromo-N-isopropylbutanamide
Welcome to the technical support center for researchers utilizing 2-bromo-N-isopropylbutanamide in their synthetic workflows. This guide is designed to address the most common and challenging side reaction encountered during its use as an alkylating agent: over-alkylation. As drug development professionals and research scientists, achieving high selectivity and yield is paramount. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my reaction with this compound. What is happening and why?
A: You are most likely observing an over-alkylation side reaction. This is a common issue when using alkyl halides to modify nucleophiles, particularly primary amines or other substrates with multiple reactive sites.[1]
The intended reaction is a nucleophilic substitution (SN2), where your nucleophile (e.g., a primary amine, R-NH₂) attacks the carbon atom bearing the bromine on this compound, displacing the bromide ion to form a new carbon-nitrogen bond.[2] The product is a secondary amine.
However, this newly formed secondary amine is itself a nucleophile. In many cases, the product amine is even more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[3] This product can then compete with the starting material for the remaining this compound, leading to the formation of a di-alkylated (tertiary amine) byproduct. This "runaway" reaction can significantly lower the yield of your desired mono-alkylated product.[3]
Caption: Troubleshooting workflow for minimizing over-alkylation.
Q3: How does the structure of this compound, specifically the N-isopropyl group, influence the reaction?
A: The N-isopropyl group, along with the ethyl group at the alpha-carbon, introduces significant steric hindrance around the amide functionality and the electrophilic carbon center. [4]This steric bulk has two primary consequences:
-
Reduced Reactivity: Compared to a less hindered α-bromo amide like 2-bromo-N-methylacetamide, this compound is a bulkier electrophile. This can slow the rate of the desired SN2 reaction, potentially requiring more forcing conditions (e.g., higher temperature or stronger base) to achieve a reasonable reaction time. [5]
-
Potential for Increased Selectivity: While it slows the first reaction, steric hindrance can be advantageous for minimizing over-alkylation. Once the first alkylation occurs, the resulting mono-alkylated product is even more sterically congested around the nitrogen atom. This increased bulk can significantly hinder a second attack on another molecule of this compound, providing a degree of "self-limitation" to the reaction. The larger the nucleophile you start with, the more pronounced this effect will be. [6]
Caption: Steric hindrance around the electrophilic center.
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Alkylation
This protocol is optimized to favor mono-alkylation by employing excess nucleophile and slow addition of the electrophile at a reduced temperature.
Materials:
-
Nucleophile (e.g., primary amine)
-
This compound
-
Anhydrous Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether, Saturated aq. NH₄Cl, Saturated aq. NaCl (Brine), Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Syringe pump, Magnetic stirrer, Ice bath, Argon/Nitrogen line
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (5.0 equivalents) and anhydrous cesium carbonate (2.0 equivalents).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the this compound to be added. Stir the mixture until all solids are dissolved, or a fine suspension is achieved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Load this solution into a syringe.
-
Slow Addition: Place the syringe on a syringe pump and add the this compound solution to the cooled, stirred reaction mixture over a period of 2-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC or LC-MS to observe the consumption of starting material and the ratio of mono- to di-alkylated product.
-
Quenching: Once the reaction is deemed complete (or has stalled), quench by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography to isolate the desired mono-alkylated product.
Protocol 2: Reaction Monitoring by LC-MS
Purpose: To quantitatively assess the reaction progress and the ratio of desired product to over-alkylation byproduct.
-
Sampling: Carefully extract a small aliquot (e.g., 10-20 µL) from the reaction mixture using a syringe.
-
Quench & Dilute: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and dilutes the sample for analysis.
-
Analysis: Inject the diluted sample onto an appropriate C18 reverse-phase LC-MS system.
-
Interpretation:
-
Identify the peaks corresponding to your starting amine, this compound, the mono-alkylated product, and the di-alkylated product based on their expected mass-to-charge ratios (m/z).
-
Use the peak areas from the total ion chromatogram (TIC) or a UV chromatogram to estimate the relative ratios of the components. This provides a semi-quantitative measure of reaction conversion and selectivity.
-
By implementing these strategies and protocols, you will be well-equipped to control the selectivity of your alkylation reactions and successfully minimize the formation of over-alkylation byproducts.
References
-
ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen. Retrieved from [Link]
-
ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiments for N‐alkylation of amides via borrowing hydrogen. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]
-
Thieme. (2018). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
American Chemical Society. (n.d.). New approaches to amide arylation and alkylation under mild conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
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- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
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- 4. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2-bromo-N-isopropylbutanamide Reactivity
Welcome to the technical support center for investigating the reactivity of 2-bromo-N-isopropylbutanamide. As a secondary α-halo amide, this substrate occupies a critical mechanistic intersection, with its reaction pathway being exquisitely sensitive to the surrounding solvent environment. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of solvent selection, troubleshoot common experimental hurdles, and control reaction outcomes with precision.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during experimentation in a practical question-and-answer format.
Q1: What are the primary reaction mechanisms for this compound, and how does solvent polarity dictate the pathway?
A: this compound is a secondary alkyl halide, making it a prime candidate for competition between two nucleophilic substitution mechanisms: SN1 and SN2.[1][2] The choice of solvent is one of the most powerful tools at your disposal to favor one pathway over the other.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a planar carbocation intermediate after the leaving group (Br⁻) departs.[1] This pathway is dramatically accelerated by polar protic solvents (e.g., water, ethanol, methanol, acetic acid). These solvents excel at stabilizing both the departing bromide anion and the carbocation intermediate through strong hydrogen bonding and ion-dipole interactions, which lowers the energy barrier of the rate-determining ionization step.[1][3][4]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[1][4] This mechanism is favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile).[1][5] These solvents are polar enough to dissolve ionic nucleophiles but lack acidic protons. This is critical because they do not form a "cage" of hydrogen bonds around the nucleophile, leaving it unsolvated and highly reactive.[1][5][6] Conversely, using a polar protic solvent will hinder the SN2 reaction by stabilizing the nucleophile, making it less available to attack the substrate.[3][7]
Q2: Troubleshooting Guide: My reaction is proceeding very slowly in methanol with sodium cyanide. What is the likely cause, and how can I increase the rate?
A: This is a classic case of solvent-reagent mismatch for the desired transformation. You are using a strong nucleophile (CN⁻), which is characteristic of an SN2 reaction, but in a polar protic solvent (methanol).
-
The Problem: Methanol, a polar protic solvent, is solvating your cyanide nucleophile through hydrogen bonding.[6][8] This "solvent cage" stabilizes the anion, lowers its ground state energy, and significantly reduces its nucleophilicity, thus slowing down the SN2 attack.[3][9] The reaction may be proceeding slowly via a competing SN1 pathway, but the SN2 route is being actively suppressed.
-
The Solution: To accelerate an SN2 reaction, you must "free" your nucleophile. Switch to a polar aprotic solvent like DMSO or acetone. In these solvents, the cyanide ion will be poorly solvated and thus significantly more reactive. This change can lead to a dramatic increase in the reaction rate, sometimes by several orders of magnitude.[4]
Q3: Troubleshooting Guide: My product analysis shows a nearly 50:50 mixture of stereoisomers (racemization). How can I obtain a single, inverted stereoisomer?
A: The observation of racemization is a tell-tale sign that your reaction is proceeding predominantly through the SN1 mechanism .[1] The intermediate carbocation is planar, allowing the nucleophile to attack from either face, leading to a loss of stereochemical information.
-
The Problem: Your current conditions (likely a polar protic solvent and/or a weak nucleophile) favor the formation of a carbocation.
-
The Solution: To achieve stereochemical inversion, you must force the reaction down the SN2 pathway . This requires a concerted backside attack that inverts the stereocenter.[1][4] To accomplish this:
-
Change the Solvent: Switch to a polar aprotic solvent (acetone, DMF, DMSO).[5]
-
Use a Strong Nucleophile: Ensure your nucleophile is strong (e.g., N₃⁻, I⁻, CN⁻).[10]
-
Increase Nucleophile Concentration: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1] Using a higher concentration of the nucleophile will favor the bimolecular pathway.
-
Q4: Troubleshooting Guide: I am observing significant amounts of an alkene byproduct. How is my solvent choice influencing this elimination reaction?
A: Elimination reactions (E1 and E2) are common competitors to substitution.[11]
-
E1 vs. SN1: The E1 mechanism also proceeds through a carbocation intermediate and is therefore favored by the same conditions as SN1: polar protic solvents and weak bases.[12][13] The solvent helps stabilize the carbocation, which can then either be trapped by a nucleophile (SN1) or lose a proton from an adjacent carbon (E1).
-
E2 vs. SN2: The E2 mechanism is a concerted process favored by strong, often bulky, bases. It is generally favored by polar aprotic solvents , which, similar to SN2, do not suppress the strength of the base.[12]
-
The Solution: If you are trying to achieve substitution, the key is often the nature of the nucleophile/base. To minimize elimination:
-
Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CH₃S⁻).
-
Avoid strong, bulky bases (e.g., tert-butoxide), which strongly favor E2 elimination.
-
Lowering the reaction temperature generally favors substitution over elimination.
-
Data Summary: Predicting Reaction Outcomes
The following table provides a guideline for predicting the major reaction pathway and outcome based on solvent class.
| Solvent Class | Representative Solvents | Dominant Mechanism | Relative Rate | Stereochemical Outcome |
| Polar Protic | Water, Ethanol, Methanol | SN1 / E1 | Moderate to Fast (if carbocation is stable) | Racemization |
| Polar Aprotic | Acetone, DMSO, DMF | SN2 / E2 | Fast (with strong nucleophile/base) | Inversion |
| Non-Polar | Hexane, Toluene | Very Slow / No Reaction | Very Slow | N/A (Insoluble reactants) |
Visualizing Solvent Effects
The diagrams below illustrate the underlying principles of solvent choice for controlling the reaction mechanism.
Caption: Decision workflow for solvent selection based on desired stereochemical outcome.
Caption: How solvent types interact with key species in SN1 and SN2 reactions.
Experimental Protocol: Kinetic Analysis of Solvolysis
This protocol provides a framework for quantitatively assessing the effect of different solvents on the reaction rate. The solvolysis reaction (where the solvent acts as the nucleophile) is a convenient model system.
Objective: To determine the first-order rate constants for the solvolysis of this compound in a polar protic solvent (e.g., 80% ethanol/20% water) versus a more ionizing polar protic solvent (e.g., 50% ethanol/50% water).
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized NaOH solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Volumetric flasks, pipettes, burette, constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare the solvent mixtures (e.g., 80:20 and 50:50 ethanol:water by volume).
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 0.5 M).
-
-
Reaction Setup:
-
Place a known volume (e.g., 100 mL) of the first solvent mixture into a flask and allow it to equilibrate in a constant temperature bath (e.g., 40 °C).
-
Initiate the reaction by adding a small, precise volume of the substrate stock solution to the equilibrated solvent (to achieve a final concentration of ~0.05 M). Start a timer immediately.
-
-
Monitoring the Reaction:
-
The reaction produces HBr as a byproduct. The rate can be followed by titrating the acid produced.
-
At regular time intervals (e.g., t = 10, 20, 30, 60, 90, 120 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.
-
Immediately quench the aliquot in a flask containing ice-cold acetone to stop the reaction.
-
Add a few drops of phenolphthalein indicator and titrate with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Take a final "infinity" reading after the reaction has gone to completion (e.g., after 24 hours or by heating a separate aliquot to ensure full conversion).
-
-
Data Analysis:
-
The concentration of HBr produced at time t is proportional to the volume of NaOH titrant (Vₜ). The initial concentration of the substrate is proportional to the infinity titrant volume (V∞).
-
The concentration of the remaining substrate at time t is proportional to (V∞ - Vₜ).
-
For a first-order reaction, the rate constant k can be determined from the slope of a plot of ln(V∞ - Vₜ) versus time . The slope will be equal to -k.
-
Compare the calculated rate constants for the different solvent mixtures.
-
-
Interpretation: An increase in the water content (a more polar, ionizing solvent) is expected to increase the rate of this SN1-type solvolysis reaction.[3][14]
References
-
Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. Retrieved from [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. Retrieved from [Link]
-
SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Effect of solvent on SN1 & SN2. (2020, September 5). YouTube. Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Alkyl Halides: Solvent effects in substitution reactions. (2020, May 31). YouTube. Retrieved from [Link]
-
Nucleophilicity and Solvent Effects. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Solvolysis. (n.d.). Grokipedia. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]
-
Alkyl Halide Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
-
Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions. (2013, July 7). YouTube. Retrieved from [Link]
-
Nucleophilicity (nucleophile strength). (n.d.). Khan Academy. Retrieved from [Link]
-
Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Retrieved from [Link]
-
Organic Chemistry I CHEM-2423 Ch 8 Alkyl Halides and Elimination Reactions Part 2. (2022, January 22). YouTube. Retrieved from [Link]
-
Loudon Chapter 9 Review: Reactions of Alkyl Halides. (2021, November 3). Organic Chemistry at CU Boulder. Retrieved from [Link]
Sources
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- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Purifying N-Substituted Bromoamides
Welcome to the technical support guide for navigating the complexities of N-substituted bromoamide purification. As valuable electrophilic building blocks in medicinal chemistry and materials science, these molecules are notoriously prone to degradation and side reactions, making their purification a significant challenge. This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my N-substituted bromoamide decomposing during silica gel chromatography? I see a new, more polar spot on my TLC plate.
This is the most common issue encountered. The stationary phase itself is often the culprit. Standard silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups.[1][2] These acidic sites can catalyze several degradation pathways:
-
Hydrolysis: If your eluent contains trace amounts of water, the amide bond can be hydrolyzed.
-
Intramolecular Cyclization: The acidic surface can promote intramolecular backside attack of the amide nitrogen (or oxygen) onto the carbon bearing the bromine, leading to the formation of lactams or other cyclic byproducts. This is especially prevalent if a 5- or 6-membered ring can be formed.
-
Self-Alkylation: In concentrated samples on the column, one molecule can act as a nucleophile and another as an electrophile, leading to dimerization or oligomerization.
You can quickly test for silica-induced degradation using a 2D TLC experiment.[3][4]
Q2: What are the primary degradation pathways for my bromoamide, and how can I avoid them?
Understanding the potential degradation routes is key to prevention. The primary pathways are driven by the molecule's dual functionality as both a nucleophile (the amide) and an electrophile (the alkyl bromide).
-
Intramolecular Cyclization: As mentioned, this is a major risk. The reaction rate is influenced by the length of the carbon chain separating the amide and the bromide.
-
Intermolecular N-Alkylation: This leads to dimer formation and is concentration-dependent. Always load your crude product onto the column in as dilute a solution as is practical.
-
Hydrolysis: Sensitivity to water, especially under non-neutral pH, can cleave the amide bond. Ensure your solvents are dry and your workup conditions are mild.[5]
The diagram below illustrates these common decomposition routes.
Caption: Common degradation pathways for N-substituted bromoamides.
Q3: My compound is crystalline. Is recrystallization a better option than chromatography?
Absolutely. If your N-substituted bromoamide is a solid with good crystallinity, recrystallization is often the superior method.[6] It avoids prolonged contact with potentially reactive stationary phases like silica gel.
Advantages of Recrystallization:
-
Avoids acidic surfaces, minimizing degradation.[6]
-
Highly scalable.
The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[8][9]
Troubleshooting & Optimization Guides
Issue 1: Product Degradation on Standard Silica Gel
If you've confirmed your product is sensitive to standard silica gel, you must modify your approach. The goal is to create a neutral environment for the purification.
This is the first-line defense for acid-sensitive compounds. By adding a small amount of a basic modifier like triethylamine (TEA) to your eluent, you can effectively passivate the acidic silanol sites.[10][11][12]
Step-by-Step Methodology:
-
Solvent System Selection: Develop an appropriate eluent system for your compound using standard TLC plates (e.g., Hexane/Ethyl Acetate). Aim for an Rf of 0.2-0.3.
-
Prepare Neutralized Eluent: To your chosen solvent system, add 0.5-1.0% (v/v) of triethylamine.[10][13]
-
Prepare Silica Slurry: In a beaker, make a slurry of your silica gel using the neutralized eluent.
-
Pack & Equilibrate: Pack your column with the slurry. Crucially, flush the packed column with at least 3-5 column volumes of the neutralized eluent before loading your sample. This ensures the entire silica bed is neutralized.[12]
-
Load and Elute: Dissolve your crude product in a minimal amount of the neutralized eluent, load it onto the column, and proceed with the chromatography using the neutralized eluent.
The following decision tree can guide your choice between standard methods and modified approaches.
Caption: Decision workflow for purifying N-substituted bromoamides.
Issue 2: Poor Separation or Tailing Bands During Chromatography
Even with neutralized silica, you may face poor separation. This can be due to the inherent properties of the molecule or suboptimal chromatographic conditions.
If neutralized silica fails, consider alternative stationary phases. Each has distinct properties.[1]
| Stationary Phase | Surface pH | Best For | Key Considerations |
| Silica Gel | Weakly Acidic[2] | General-purpose purification of neutral or weakly acidic compounds. | Can degrade acid-sensitive compounds.[14] |
| Neutralized Silica | Neutral | Acid-sensitive compounds like N-substituted bromoamides. | Requires pre-equilibration with a basic modifier (e.g., TEA).[10][12] |
| Alumina (Basic) | Basic | Purification of basic compounds (e.g., amines). | Can degrade base-sensitive compounds; activity can vary. |
| Florisil® | Neutral | A mild alternative for compounds that degrade on silica.[4] | Generally offers lower resolution than silica gel. |
| Reverse Phase (C18) | N/A | Polar compounds that are difficult to separate on normal phase. | Elution order is inverted (polar elutes first).[1] |
This protocol provides a general framework for recrystallizing your product.
Step-by-Step Methodology:
-
Solvent Screening: In test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/EtOAc mixtures) at room temperature and at boiling. A good solvent will dissolve the product when hot but not when cold.[8]
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[8][9] If insoluble impurities remain, perform a hot filtration.
-
Cooling (Crystallization): Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals rather than a precipitate that traps impurities.[7]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7][15]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[15]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Silica Gel for Column Chromatography. Nacalai Tesque, Inc. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone (YouTube). [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]
-
recrystallization & purification of N-bromosuccinimide. ChemHelpASAP (YouTube). [Link]
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Freshly Recrystallized N-Bromosuccinimide. Reddit r/chemistry. [Link]
-
Recrystallization and Crystallization. University of Missouri–St. Louis. [Link]
-
Recrystallization. Professor Dave Explains (YouTube). [Link]
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
AskChem: Do primary bromides decompose on silica? Reddit r/chemistry. [Link]
-
Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. PubMed. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
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Identifying and characterizing impurities in 2-bromo-N-isopropylbutanamide samples
Welcome to the technical support center for identifying and characterizing impurities in 2-bromo-N-isopropylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.
Section 1: Understanding the Impurity Landscape
The first step in effective impurity profiling is to understand the potential sources and types of impurities that can arise during the synthesis and storage of this compound.
FAQ 1: What are the most likely impurities I should expect in my this compound sample?
The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common route involves the amidation of 2-bromobutanoyl chloride with isopropylamine, or the bromination of N-isopropylbutanamide.[1][2]
Potential Organic Impurities:
-
Starting Materials: Unreacted N-isopropylbutanamide or 2-bromobutanoyl chloride.
-
By-products: Di-substituted products, or products from side reactions such as elimination to form N-isopropyl-2-butenamide.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Hydrolysis of the amide bond to form 2-bromobutanoic acid and isopropylamine, particularly under acidic or basic conditions.[3] Photodegradation may also occur.[4]
-
Reagents, Ligands, and Catalysts: Residual brominating agents (e.g., N-bromosuccinimide) or catalysts used in the synthesis.[5][6][7][8]
Potential Inorganic Impurities:
-
Reagents: Residual inorganic acids or bases used for pH adjustment.
-
Catalysts: Trace metals from catalytic processes.
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile).
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on classifying and controlling these impurities.[9][10][11]
Section 2: Analytical Strategy and Method Development
A multi-faceted analytical approach is crucial for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is often the primary technique, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) for structural elucidation.[12][13][14]
Workflow for Impurity Identification and Characterization
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Technical Support Center: Strategies to Prevent the Decomposition of 2-Bromo-N-isopropylbutanamide During Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the stability of 2-bromo-N-isopropylbutanamide in chemical reactions. Our focus is to provide scientifically grounded strategies to minimize decomposition and maximize the yield of your desired product.
Introduction: The Challenge of this compound Stability
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. However, its utility is often hampered by its susceptibility to various decomposition pathways under common reaction conditions. The presence of a bromine atom alpha to the amide carbonyl group makes the molecule prone to elimination, hydrolysis, and racemization. Understanding and controlling these side reactions is critical for successful and reproducible synthetic outcomes.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Elimination Reactions (Dehydrobromination)
Q1: I am attempting a nucleophilic substitution on this compound, but I am observing a significant amount of an unsaturated byproduct. What is happening and how can I prevent it?
A1: The primary competing side reaction in nucleophilic substitutions of this compound is bimolecular elimination (E2), which leads to the formation of N-isopropyl-2-butenamide. This occurs when the intended nucleophile acts as a base, abstracting a proton from the carbon adjacent (beta-position) to the bromine-bearing carbon, instead of attacking the electrophilic carbon center.[1]
Several factors influence the competition between the desired substitution (SN2) and the undesired elimination (E2) pathways.[2]
Key Factors Influencing the SN2/E2 Competition:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻)[3] | Strong, sterically hindered base (e.g., potassium tert-butoxide)[4][5] | Strong bases readily abstract the beta-proton, initiating elimination. Bulky bases are sterically hindered from attacking the carbon for substitution, so they are more likely to act as a base.[6] |
| Temperature | Low temperature (e.g., 0 °C to room temperature) | High temperature | Elimination reactions have a higher activation energy than substitution reactions, so increasing the temperature favors elimination.[7] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Polar protic (e.g., Ethanol, Water) or non-polar | Polar aprotic solvents solvate the cation of the nucleophile but not the anion, making the nucleophile more reactive for SN2. Polar protic solvents can solvate and "cage" the nucleophile, hindering its ability to attack the carbon and making it more likely to act as a base.[8][9] |
Troubleshooting Workflow for Unwanted Elimination:
Caption: A logical workflow for troubleshooting unwanted elimination reactions.
II. Hydrolysis
Q2: My reaction mixture is showing the presence of butanoic acid derivatives. Is my starting material hydrolyzing?
A2: Yes, amides can undergo hydrolysis to form carboxylic acids under both acidic and basic conditions, although this process typically requires elevated temperatures.[10] The presence of the alpha-bromo substituent can influence the rate of hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of 2-bromobutanoic acid and isopropylamine.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing with NaOH), the hydroxide ion directly attacks the amide carbonyl, leading to the formation of the carboxylate salt of 2-bromobutanoic acid and isopropylamine.
Strategies to Prevent Hydrolysis:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to ensure that your reaction is performed under strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as hydrolysis is often accelerated by heat.
-
pH Control: If possible, maintain a neutral pH for your reaction mixture.
III. Racemization
Q3: I am working with an enantiomerically pure form of this compound, but I am concerned about losing stereochemical integrity during the reaction. How can I prevent racemization?
A3: Racemization is a valid concern, especially under basic conditions. The alpha-proton (the hydrogen on the same carbon as the bromine) is acidic and can be abstracted by a base to form an enolate intermediate. This planar enolate can then be protonated from either face, leading to a loss of stereochemical information.
Strategies to Minimize Racemization:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if proton abstraction is desired for a subsequent reaction, as this can sometimes be done with stereocontrol depending on the reaction.[4] For substitution reactions where enolization is an unwanted side reaction, a weak, non-hindered base is preferred.
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly slow down the rate of enolization and subsequent racemization.[11]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that could cause racemization.
-
Chiral Auxiliaries: For highly sensitive substrates where stereochemical purity is paramount, consider the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.[11]
Experimental Protocol: Stereoinvertive SN2 Synthesis of (R)-2-Azido-N-isopropylbutanamide
This protocol is designed to maximize the SN2 pathway and achieve inversion of configuration starting from (S)-2-bromo-N-isopropylbutanamide.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-bromo-N-isopropylbutanamide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).[11]
-
Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess (e.e.) using chiral HPLC.[11]
IV. Analytical Methods for Monitoring Decomposition
Q4: What analytical techniques can I use to monitor the progress of my reaction and detect the formation of byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your reaction mixture.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and simple method to monitor the disappearance of the starting material and the appearance of products. Useful for optimizing reaction conditions in real-time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for separating and identifying volatile compounds. It can be used to detect the starting material, the desired substitution product, and the elimination byproduct (N-isopropyl-2-butenamide). The mass spectrometer provides structural information for unambiguous identification.[12][13] |
| High-Performance Liquid Chromatography (HPLC) | A versatile technique for separating and quantifying the components of the reaction mixture. A reverse-phase HPLC method can be developed to separate the starting material, product, and non-volatile byproducts.[14] |
| Chiral HPLC | Essential for determining the enantiomeric purity of your product if you are starting with a chiral substrate. Specific chiral columns, such as those based on crown ethers or polysaccharide derivatives, can be used to separate the enantiomers of the product.[8][15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for confirming the structure of your desired product and identifying byproducts. For monitoring racemization, chiral shift reagents or derivatizing agents can be used in NMR to distinguish between enantiomers.[17][18] |
Visualizing the Reaction Pathways
Caption: Competing reaction pathways for this compound.
References
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Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]
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Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]
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Hamlin, T. A., et al. (2021). Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal, 27(31). [Link]
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Wikipedia. (n.d.). Non-nucleophilic base. [Link]
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Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(10). [Link]
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Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(16), 11047-11057. [Link]
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Wieteska, L., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32331-32337. [Link]
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. [Link]
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Hamlin, T. A., et al. (2021). Understanding the SN2 Versus E2 Competition. ResearchGate. [Link]
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Zámostný, P., & Čepl, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-165. [Link]
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Borovkov, V. V., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 9(1), 2095. [Link]
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Vermeeren, P., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. Radboud Repository. [Link]
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Bull, J. A., et al. (2011). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. The Journal of Organic Chemistry, 76(15), 6444-6449. [Link]
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Guchhait, S. K., et al. (2015). Racemization studies by NMR. ResearchGate. [Link]
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Wieteska, L., et al. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(11), 7172-7183. [Link]
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WebAssign. (n.d.). Lab 5 - S N 2 Reactions of Alkyl Halides. [Link]
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The Organic Chemistry Tutor. (2018, June 9). 59 CHM2210 Competition Between Elimination and Substitution [Video]. YouTube. [Link]
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PubChem. (n.d.). This compound. [Link]
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MacMillan, D. W. C., et al. (2007). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 72(25), 9672-9677. [Link]
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Chemistry LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. [Link]
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Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
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Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
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Reddit. (2022, March 27). Looking for primary SN2 vs E2 competition data. r/OrganicChemistry. [Link]
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Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
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Khan Academy. (n.d.). E2 mechanism: regioselectivity. [Link]
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Jiki, C. P., et al. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]
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Hussain, Z., & Balaram, V. M. (2018). Simultaneous Gas Chromatographic Analysis of Isopropyl Alcohol, t-Butanol, 2-Bromo Propane, Toluene and Acetic Acid in Teneligliptin Drug. Research Journal of Pharmacy and Technology, 11(10), 4341-4346. [Link]
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Pitre, S. P., & Nicewicz, D. A. (2019). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. ACS Catalysis, 9(10), 9132-9137. [Link]
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Mohammed, F. S., & Kitchens, C. L. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 21(1), 24. [Link]
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Kumar, A., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. [Link]
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Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of 2-bromo-N-isopropylbutanamide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 2-bromo-N-isopropylbutanamide, a halogenated amide of interest in synthetic chemistry. We will explore the nuanced fragmentation patterns under different ionization techniques, compare its performance with alternative analytical methods, and provide actionable experimental protocols. This document is designed to be a practical resource, grounded in established scientific principles, to aid in the comprehensive analysis of this and similar molecules.
The Analytical Imperative: Why In-Depth Characterization Matters
Understanding the precise molecular structure of a compound like this compound is critical for predicting its chemical behavior, reactivity, and potential biological activity. Mass spectrometry stands as a powerful and versatile tool in this endeavor, offering high sensitivity and detailed structural information from minimal sample amounts.[1] The choice of ionization method and an understanding of the subsequent fragmentation pathways are paramount to extracting meaningful data.
Unraveling the Molecular Blueprint: Mass Spectrometry of this compound
Mass spectrometry operates by ionizing a target molecule and then separating these ions based on their mass-to-charge ratio (m/z).[2] The resulting mass spectrum provides the molecular weight and, through fragmentation analysis, a veritable fingerprint of the molecule's structure.[3]
Ionization Techniques: A Tale of Two Approaches
The initial ionization step is critical and the choice of technique dictates the nature of the resulting mass spectrum. For this compound, two primary methods are of interest:
-
Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation.[2][4] While this may result in a weak or absent molecular ion peak, the rich fragmentation pattern provides invaluable structural information.[5]
-
Electrospray Ionization (ESI): As a "soft" ionization method, ESI is ideal for generating a protonated molecule, [M+H]+, with minimal fragmentation.[6][7] This is particularly useful for unequivocally determining the molecular weight of the parent compound.[8]
Predicted Fragmentation Patterns: A Road Map to Structure
The fragmentation of this compound is governed by the presence of the bromine atom and the amide functional group. A key characteristic to anticipate is the isotopic signature of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a distinctive "M" and "M+2" peak for any fragment containing a bromine atom, with a relative intensity ratio of approximately 1:1.[9]
Under Electron Ionization (EI), the following fragmentation pathways are predicted:
-
Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group and the bromine atom.
-
Loss of the isopropyl group (C₃H₇•): This would result in a fragment ion at m/z 164/166.
-
Loss of the bromine atom (Br•): This is a common fragmentation pathway for bromoalkanes and would yield a fragment at m/z 128.[10][11]
-
Cleavage of the N-CO bond: This is a characteristic fragmentation for amides and would lead to the formation of a butanoyl cation at m/z 71.[12][13]
-
-
McLafferty Rearrangement: For aliphatic amides, this rearrangement can lead to the formation of a characteristic fragment ion. In this case, it would result in a fragment at m/z 101.[14]
The following Graphviz diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.
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A Senior Application Scientist's Guide to Interpreting the IR Spectrum of 2-bromo-N-isopropylbutanamide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid, non-destructive method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the infrared spectrum of 2-bromo-N-isopropylbutanamide, a molecule featuring a secondary amide and an alkyl halide. We will dissect its expected spectral features, compare it with related structures, and provide a robust experimental protocol for data acquisition, empowering researchers to interpret their own data with confidence.
Molecular Structure and Predicted IR Absorptions
To interpret an IR spectrum effectively, one must first understand the molecule's structure and the vibrations its bonds will exhibit. This compound is a secondary amide with key functional groups that produce characteristic absorption bands.
Chemical Structure of this compound:
Source: PubChem CID 25219764[1]
The primary functional groups and their expected vibrational frequencies are:
-
Secondary Amide (-CONH-): This group is responsible for several distinct and strong absorptions.
-
Alkyl C-H Bonds: Present in the butyl and isopropyl groups.
-
Carbon-Bromine Bond (C-Br): A key feature resulting from the halogenation.
The expected absorption ranges for these groups are summarized below.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 2960-2870 | C-H Stretch | Alkyl (sp³) | Strong |
| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Strong |
| 690-515 | C-Br Stretch | Alkyl Halide | Medium to Weak |
Table 1: Predicted IR absorption bands for this compound. Ranges are based on established spectroscopic data.[2][3][4]
In-Depth Analysis of Key Spectral Regions
The IR spectrum is typically analyzed in two main regions: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Diagnostic Region (4000-1500 cm⁻¹)
This region is invaluable for identifying key functional groups.
-
N-H Stretching (~3300 cm⁻¹): As a secondary amide, the molecule has a single N-H bond. In a solid-state or concentrated sample, hydrogen bonding will result in a single, relatively sharp absorption peak around 3370-3170 cm⁻¹.[4] The presence of a single peak here is a key differentiator from primary amides, which exhibit two N-H stretching peaks (one symmetric, one asymmetric).[3][5]
-
C-H Stretching (3000-2850 cm⁻¹): The numerous sp³-hybridized C-H bonds in the butyl and isopropyl groups will produce a series of strong, sharp peaks just below 3000 cm⁻¹. While ubiquitous in organic molecules, their presence confirms the aliphatic nature of the compound.[6]
-
Amide I Band - C=O Stretching (~1640 cm⁻¹): The carbonyl stretch of amides is one of the most intense and reliable absorptions in an IR spectrum.[7][8] For open-chain secondary amides in the solid state, this band, known as the Amide I band, typically appears near 1640 cm⁻¹.[9] The position of this band is influenced by two competing electronic effects: resonance and induction.[10][11]
-
Resonance: The lone pair on the nitrogen atom delocalizes into the carbonyl group, decreasing the C=O double bond character and lowering its stretching frequency compared to a ketone.[12]
-
Inductive Effect: The electronegative bromine atom on the alpha-carbon withdraws electron density, which can slightly increase the C=O bond strength and shift the frequency higher. The final position reflects the net balance of these effects.
-
-
Amide II Band - N-H Bending (~1540 cm⁻¹): This band is another hallmark of secondary amides and arises from a combination of N-H in-plane bending and C-N stretching vibrations.[7][13] It is typically strong and sharp, appearing in the range of 1570-1515 cm⁻¹.[4] The Amide I and Amide II bands together form a highly diagnostic pair for identifying a secondary amide linkage.[4]
Fingerprint Region (1500-400 cm⁻¹)
This region contains a complex series of absorptions unique to the molecule as a whole. While harder to interpret, specific peaks can be assigned.
-
C-Br Stretching (690-515 cm⁻¹): The vibration of the carbon-bromine bond is expected in the low-frequency end of the spectrum.[2] This absorption can be of medium to weak intensity and its position within the range helps confirm the presence of the alkyl bromide functionality.[2][14]
Comparative Spectral Analysis
To highlight the unique features of this compound, its spectrum can be compared against simpler, related molecules.
| Compound | Key Difference from Target Molecule | Expected Spectral Change | Rationale for Change |
| N-isopropylbutanamide | Lacks the C-Br bond. | Absence of the C-Br stretch (~690-515 cm⁻¹). Possible slight shift of the Amide I band to a lower wavenumber. | The C-Br bond vibration is absent. Without the electron-withdrawing bromine, the Amide I (C=O) frequency may be slightly lower.[10] |
| Butyramide | Is a primary amide (-NH₂). | N-H stretch will show two peaks (~3350 and 3180 cm⁻¹) instead of one.[3] | Primary amides have both symmetric and asymmetric N-H stretching modes, resulting in two distinct absorption bands.[5] |
| 2-Bromobutane | Lacks the amide group. | Absence of all amide bands (N-H stretch, Amide I, Amide II). | The molecule only contains C-H and C-Br bonds, simplifying the spectrum significantly. |
Table 2: Comparative analysis of expected IR spectra.
This comparative approach is crucial for definitively assigning spectral features and confirming the identity of the target molecule.
Experimental Protocol: High-Fidelity IR Spectrum Acquisition via KBr Pellet Method
To ensure the acquisition of a clean, interpretable spectrum, a meticulous and validated protocol is essential. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.[15]
Objective: To prepare a transparent KBr pellet containing a fine dispersion of this compound for transmission IR spectroscopy.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die assembly
-
FTIR Spectrometer
Step-by-Step Methodology:
-
Background Spectrum Acquisition (Self-Validation):
-
Rationale: This step is critical to account for atmospheric H₂O and CO₂, as well as any intrinsic signals from the spectrometer itself. This ensures that the final spectrum is solely that of the sample.
-
Procedure: Place an empty pellet holder in the sample chamber. Run a background scan according to the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample and KBr Preparation:
-
Rationale: KBr is used because it is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and becomes a clear, glassy matrix under pressure.[15][16] It must be thoroughly dried to prevent a broad O-H absorption band around 3200 cm⁻¹ from obscuring the N-H region.[16]
-
Procedure: Gently grind ~150 mg of dry, spectroscopy-grade KBr in an agate mortar to a fine powder.
-
-
Mixing and Grinding:
-
Rationale: The sample must be ground to a particle size smaller than the wavelength of the IR radiation (<2 µm) to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[15] A sample concentration of 0.5-1% is ideal for achieving absorptions within the detector's linear range.
-
Procedure: Add 1-2 mg of this compound to the KBr in the mortar. Grind the mixture thoroughly for 2-3 minutes until a homogenous, fine powder is obtained.
-
-
Pellet Pressing:
-
Rationale: High pressure causes the KBr to plastically deform and fuse into a transparent disc, trapping the finely dispersed sample within its matrix.[17] Applying a vacuum removes entrapped air and moisture, which improves pellet transparency.[15]
-
Procedure: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press. Apply a vacuum for 1-2 minutes. Slowly apply 8-10 tons of pressure and hold for 2 minutes.[15]
-
-
Sample Spectrum Acquisition:
-
Rationale: The final pellet should be transparent and glass-like. A cloudy or opaque pellet indicates poor grinding or moisture and will result in a poor-quality spectrum.
-
Procedure: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the sample spectrum. The instrument's software will automatically ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization of Workflows and Structural Correlations
Visual diagrams can clarify complex workflows and relationships. The following have been generated using Graphviz to illustrate key processes.
Caption: Workflow for IR spectrum acquisition and analysis.
Caption: Correlation between functional groups and IR peaks.
Conclusion
The infrared spectrum of this compound is defined by a set of highly characteristic absorption bands. The presence of a single N-H stretch near 3300 cm⁻¹, coupled with the strong Amide I (C=O) and Amide II (N-H bend) bands at approximately 1640 cm⁻¹ and 1540 cm⁻¹, respectively, provides definitive evidence for the secondary amide functionality. The additional confirmation of the C-Br stretch in the low-wavenumber region (690-515 cm⁻¹) completes the structural identification. By following a rigorous experimental protocol and employing a comparative analytical mindset, researchers can leverage IR spectroscopy as a powerful tool for the unambiguous structural confirmation of complex molecules in the drug development pipeline.
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A Comparative Guide to the Reactivity of 2-bromo-N-isopropylbutanamide and 2-chloro-N-isopropylbutanamide
Introduction
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and fine chemicals, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Alpha-haloamides are a critical class of intermediates, serving as versatile building blocks for the introduction of various functional groups via nucleophilic substitution reactions.[1] This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 2-bromo-N-isopropylbutanamide and 2-chloro-N-isopropylbutanamide. Understanding the subtle yet significant differences in their reactivity is crucial for researchers and process chemists aiming to optimize reaction conditions, yields, and overall synthetic strategy. This document will delve into the theoretical underpinnings of their reactivity, propose a robust experimental framework for direct comparison, and discuss the practical implications for chemical synthesis.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of α-haloamides in nucleophilic substitution reactions is predominantly governed by the nature of the halogen atom, which functions as the leaving group. These reactions typically proceed via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, especially with secondary alkyl halides, due to the influence of the adjacent amide functionality.[2][3]
The rate of an S(_N)2 reaction is sensitive to several factors, including the steric hindrance at the reaction center, the strength of the nucleophile, the nature of the solvent, and, most critically for this comparison, the ability of the leaving group to depart.[4][5][6] A good leaving group is one that is stable in its anionic form after detaching from the carbon backbone.[7]
When comparing bromide and chloride as leaving groups, two key principles come into play:
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This is a consequence of the larger atomic radius of bromine, which results in less effective orbital overlap with carbon. A weaker bond requires less energy to break, thus facilitating a faster reaction rate for the bromo derivative.[8][9]
-
Anion Stability: The stability of the resulting halide anion (X
) is a crucial determinant of leaving group ability. Larger anions can distribute the negative charge over a greater volume, leading to a lower charge density and increased stability.[10][11] Since the bromide ion is larger than the chloride ion, it is a more stable anion and therefore a better leaving group.[10][11] This is also reflected in the relative acidities of their conjugate acids; HBr is a stronger acid than HCl, indicating that Br is a weaker and more stable base than Cl .[7][11][12]
Consequently, from a theoretical standpoint, This compound is expected to be significantly more reactive towards nucleophiles than 2-chloro-N-isopropylbutanamide.
The S(_N)2 Reaction Mechanism
The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[5] This leads to an inversion of stereochemistry at the reaction center. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[5]
Caption: Generalized S(_N)2 reaction mechanism.
Experimental Design: A Competitive Reactivity Study
To empirically validate the theoretical predictions, a competition experiment is the most elegant and direct method.[13] In this setup, equimolar amounts of this compound and 2-chloro-N-isopropylbutanamide are subjected to a limited quantity of a nucleophile. The relative rates of consumption of the two starting materials will provide a direct measure of their comparative reactivity.
Experimental Protocol
Objective: To determine the relative reactivity of this compound and 2-chloro-N-isopropylbutanamide in an S(_N)2 reaction.
Materials:
-
This compound
-
2-chloro-N-isopropylbutanamide
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution in anhydrous acetone containing accurately weighed, equimolar amounts (e.g., 0.1 M of each) of this compound, 2-chloro-N-isopropylbutanamide, and an internal standard.
-
Preparation of Nucleophile Solution: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Reaction Initiation: In a thermostated reaction vessel (e.g., at 50 °C), combine equal volumes of the stock solution and the sodium iodide solution. The total moles of the alkyl halides will be twice the moles of the nucleophile, ensuring a competitive environment.
-
Sampling: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., t = 0, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench each aliquot by diluting it in a mixture of diethyl ether and water. The organic layer is then separated and washed with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Analysis: Analyze the organic layer of each quenched sample by GC-FID. The use of an internal standard allows for accurate quantification of the decrease in concentration of both starting materials over time.
Caption: Workflow for the competitive reactivity experiment.
Expected Results and Data Presentation
Based on the principles of leaving group ability, it is anticipated that this compound will be consumed at a significantly faster rate than its chloro- counterpart. The GC analysis will yield data that can be tabulated to clearly illustrate this difference.
Table 1: Expected Relative Concentrations of Reactants Over Time
| Time (minutes) | Relative Concentration of this compound (Normalized to t=0) | Relative Concentration of 2-chloro-N-isopropylbutanamide (Normalized to t=0) |
| 0 | 1.00 | 1.00 |
| 15 | ~0.60 | ~0.98 |
| 30 | ~0.35 | ~0.95 |
| 60 | ~0.10 | ~0.90 |
| 120 | <0.05 | ~0.82 |
Note: The values presented in Table 1 are hypothetical and serve to illustrate the expected trend. Actual reaction rates would need to be determined experimentally.
Discussion and Practical Implications
The experimental results are expected to unequivocally demonstrate the superior reactivity of this compound. This has several important implications for researchers and drug development professionals:
-
Reaction Kinetics: For reactions where a faster conversion is desired, the bromo- derivative is the clear choice. This can lead to shorter reaction times, increased throughput, and potentially lower energy consumption in a process setting.
-
Reaction Conditions: The higher reactivity of the bromide allows for the use of milder reaction conditions. For example, a desired transformation might be achieved at a lower temperature or with a weaker nucleophile when starting with the bromo-amide, which can be beneficial for sensitive substrates containing other functional groups.
-
Cost and Availability: While brominating agents are often more expensive than chlorinating agents, the increased reactivity of the resulting alkyl bromide can sometimes offset this cost through improved efficiency and yield, leading to a more economical overall process.
-
Selectivity: In molecules containing both chlorine and bromine atoms at similar positions, a nucleophile can often be directed to selectively displace the bromide, leaving the chloride intact. This differential reactivity is a powerful tool in complex molecule synthesis.
Conclusion
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A Comparative Guide to the Synthesis of N-Isopropyl Amides: Modern Alternatives to Halo-Amide Precursors
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of amide bonds is a cornerstone of molecular construction. The N-isopropyl amide moiety, in particular, is a prevalent feature in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. Traditionally, the synthesis of such amides might involve the use of pre-functionalized starting materials like α-halo amides, for instance, 2-bromo-N-isopropylbutanamide. While seemingly direct, this approach often necessitates the handling of lachrymatory and reactive intermediates and may not represent the most convergent or atom-economical strategy.
This guide provides a comprehensive comparison of modern and classical synthetic routes to N-isopropyl amides, moving beyond the paradigm of halo-amide precursors. We will explore a range of methodologies, from direct catalytic amidations to elegant multicomponent and rearrangement reactions. Each alternative will be assessed based on its advantages, limitations, substrate scope, and reaction conditions, supported by experimental data to inform your selection of the optimal synthetic strategy.
The Reference Point: Synthesis via α-Halo Amides
The use of α-halo amides, such as this compound, as precursors typically involves a nucleophilic substitution reaction where the bromine atom is displaced. While this can be an effective method for introducing specific functionalities at the α-position, it is an indirect way of forming the N-isopropyl amide bond itself. The synthesis of the α-halo amide precursor is often a separate step, adding to the overall length of the synthetic sequence.
A more direct and common approach starting from a halo-acyl halide would be the reaction of 2-bromobutanoyl chloride with isopropylamine. This classic Schotten-Baumann-type reaction is generally high-yielding but produces stoichiometric amounts of hydrogen halide, which must be neutralized, often with an excess of the amine or an auxiliary base.
A Comparative Analysis of Alternative Synthetic Strategies
Here, we present a detailed comparison of several powerful alternatives for the direct and efficient synthesis of N-isopropyl amides.
Table 1: Quantitative Comparison of Synthetic Methods for N-Isopropyl Amides
| Method Category | Specific Method | Starting Materials | Key Reagents/Catalyst | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acyl Halide Chemistry | Schotten-Baumann Reaction | Butanoyl chloride, Isopropylamine | Base (e.g., excess amine, triethylamine, pyridine) | 1-2 hours | 0°C to RT | High | Simple, generally high-yielding, and broadly applicable.[1] | Generates stoichiometric acid byproduct; acyl chlorides can be moisture-sensitive and corrosive.[] |
| Direct Amidation | Boronic Acid Catalyzed | Butanoic acid, Isopropylamine | Arylboronic acid (e.g., o-nitrophenylboronic acid) | 16-24 hours | Reflux | Good to Excellent | Atom-economical (water is the only byproduct); avoids harsh reagents.[3] | Often requires high temperatures and removal of water; catalyst loading can be high for less reactive substrates. |
| Direct Amidation | Carbodiimide Coupling | Butanoic acid, Isopropylamine | EDC, DCC, DIC | 1-18 hours | 0°C to RT | High | Mild conditions, widely used in peptide synthesis, high yields.[4][5] | Stoichiometric byproducts (ureas) can be difficult to remove; potential for racemization.[5] |
| Multicomponent Reactions | Ugi Reaction | Aldehyde/Ketone, Isopropylamine, Carboxylic acid, Isocyanide | None (often spontaneous) | Minutes to hours | Room Temperature | Moderate to High | High convergence and atom economy; rapid generation of molecular complexity.[6] | Products are α-acylamino amides; requires an isocyanide component which can have limited availability and toxicity. |
| Multicomponent Reactions | Passerini Reaction | Aldehyde/Ketone, Carboxylic acid, Isocyanide | None (often spontaneous) | Minutes to hours | Room Temperature | Good to High | High atom economy and convergence; forms α-acyloxy amides.[7][8] | Does not directly yield simple N-alkyl amides; requires an isocyanide. |
| Rearrangement Reactions | Beckmann Rearrangement | Ketone oxime | Acid (e.g., H₂SO₄, PPA), TsCl, PCl₅ | Varies | High | Varies | Utilizes readily available ketones; useful for cyclic amides (lactams).[9][10] | Requires a pre-formed oxime; harsh acidic conditions; regioselectivity can be an issue for unsymmetrical ketones.[11] |
| Rearrangement Reactions | Schmidt Reaction | Ketone, Hydrazoic acid (HN₃) | Strong acid (e.g., H₂SO₄) | Varies | Varies | Varies | Direct conversion of ketones to amides.[12] | Use of highly toxic and explosive hydrazoic acid; regioselectivity can be an issue.[13][14] |
| From Esters | Aminolysis | Ester (e.g., methyl butanoate), Isopropylamine | Base or metal catalyst | Hours to days | High | Varies | Can be a good alternative if the carboxylic acid is sensitive. | Often requires harsh conditions (high temperature, pressure, or strong base) and can be slow.[15] |
In-Depth Analysis of Key Methodologies
Direct Catalytic Amidation
The direct formation of an amide bond from a carboxylic acid and an amine, with the only byproduct being water, is the epitome of green and atom-economical synthesis.[3]
Causality Behind Experimental Choices: The primary challenge in direct amidation is overcoming the formation of the unreactive ammonium carboxylate salt. Catalytic methods address this by activating the carboxylic acid in situ. Boronic acid catalysts, for instance, are thought to form a reactive anhydride or an acylboronate species, which is then susceptible to nucleophilic attack by the amine. The azeotropic removal of water is often crucial to drive the equilibrium towards the amide product.
Experimental Protocol: Boronic Acid-Catalyzed Synthesis of N-Isopropylbutanamide
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butanoic acid (1.0 equiv.), isopropylamine (1.2 equiv.), and an arylboronic acid catalyst (e.g., 5-10 mol% of 3,4,5-trifluorophenylboronic acid) in a suitable solvent like toluene or xylene.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by techniques such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and wash with an aqueous base (e.g., NaHCO₃) to remove the catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.
Multicomponent Reactions (MCRs): The Ugi and Passerini Reactions
MCRs offer a powerful platform for the rapid synthesis of complex molecules in a single pot, embodying the principles of efficiency and convergence.
-
The Ugi Reaction: This four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[6] If N-isopropylbutanamide is the target, one would use isobutyraldehyde, isopropylamine, a carboxylic acid, and an isocyanide. The resulting product would be a more complex derivative, but this highlights the Ugi reaction's strength in generating diverse libraries of amide-containing compounds.
-
The Passerini Reaction: This three-component reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide yields an α-acyloxy amide.[7][8] Similar to the Ugi reaction, the Passerini reaction provides a rapid entry into complex amide structures, though not simple N-alkyl amides directly.
Causality Behind Experimental Choices: The driving force for these reactions is the high reactivity of the isocyanide component. The reaction is often spontaneous and proceeds under mild conditions. The choice of starting materials directly dictates the structure of the final product, allowing for a high degree of molecular diversity.
Experimental Protocol: Ugi Reaction for the Synthesis of an α-Acylamino N-Isopropyl Amide
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (e.g., formaldehyde, 1.0 equiv.) and isopropylamine (1.0 equiv.) in a suitable solvent like methanol at room temperature. Stir for 10-20 minutes to pre-form the imine.
-
Addition of Components: To the solution, add the carboxylic acid (e.g., cyclohexanecarboxylic acid, 1.0 equiv.) and the isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Ugi reactions are often complete within a few hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to yield the desired α-acylamino amide.[16]
Rearrangement Reactions: The Beckmann and Schmidt Reactions
-
The Beckmann Rearrangement: This reaction transforms a ketone oxime into an amide under acidic conditions.[9][10] The regioselectivity is determined by the group anti-periplanar to the hydroxyl group in the oxime, which migrates. For unsymmetrical ketones, this can lead to a mixture of products.
-
The Schmidt Reaction: This reaction converts a ketone directly to an amide using hydrazoic acid in the presence of a strong acid.[12] While direct, the use of highly toxic and explosive hydrazoic acid is a significant drawback.[13][14]
Causality Behind Experimental Choices: Both reactions proceed through an electron-deficient nitrogen intermediate, which triggers the migration of an adjacent alkyl or aryl group. The choice of acid and reaction conditions is critical to promote the rearrangement and minimize side reactions.
Experimental Protocol: Beckmann Rearrangement for Amide Synthesis
-
Oxime Formation: Dissolve the starting ketone (e.g., 2-pentanone, 1.0 equiv.) and hydroxylamine hydrochloride (1.1 equiv.) in a solvent mixture like ethanol/water. Add a base (e.g., sodium acetate) and heat the mixture to form the oxime. Isolate and purify the oxime.
-
Rearrangement: Treat the purified oxime with a strong acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid at an elevated temperature.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate it. The crude amide can be purified by recrystallization or chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final N-isopropyl amide product for each methodology, the following workflow diagrams are provided.
Caption: Key synthetic routes to N-isopropyl amides.
Conclusion
The synthesis of N-isopropyl amides can be approached from a multitude of angles, each with its own set of advantages and challenges. While the use of α-halo amide precursors like this compound represents a possible, albeit indirect, strategy, modern organic synthesis offers a rich toolbox of more direct, efficient, and often greener alternatives.
For straightforward, high-yielding syntheses where the generation of byproducts is manageable, the reaction of acyl chlorides with isopropylamine remains a robust choice. For applications demanding high atom economy and sustainability, direct catalytic amidation methods are increasingly becoming the standard, despite sometimes requiring harsher conditions. Multicomponent reactions like the Ugi and Passerini syntheses provide unparalleled efficiency in generating molecular complexity, which is highly valuable in discovery chemistry. Finally, rearrangement reactions such as the Beckmann and Schmidt offer non-traditional and powerful routes from readily available ketone starting materials.
The selection of the most appropriate method will ultimately depend on the specific requirements of the target molecule, scale of the reaction, and the available resources. This guide aims to provide the necessary comparative data and experimental insights to empower researchers to make informed and effective decisions in their synthetic endeavors.
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-
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-
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Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
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PubMed. (2019). Design, synthesis and biological evaluation of novel α-acyloxy carboxamides via Passerini reaction as caspase 3/7 activators. [Link]
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Wikipedia. (n.d.). Schmidt reaction. [Link]
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ResearchGate. (n.d.). A general Passerini reaction yielding an α-acyloxy amide. [Link]
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MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
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Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
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MDPI. (n.d.). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. [Link]
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ResearchGate. (n.d.). Repurposing n-butyl stannoic acid as highly efficient catalyst for direct amidation of carboxylic acids with amines. [Link]
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National Institutes of Health. (n.d.). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]
- Google Patents. (n.d.). Synthesis method of N-methyl isopropyl amine.
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National Institutes of Health. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. [Link]
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Zendy. (n.d.). Synthesis of 14 C‐labelled isopropyl, diisopropyl and methyldiisopropyl amine. [Link]
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Morressier. (2014). Novel approaches towards green catalytic direct amide bond formation. [Link]
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ResearchGate. (n.d.). Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. [Link]
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Semantic Scholar. (n.d.). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. [Link]
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YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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MDPI. (2022). Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. [Link]
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Reddit. (2022). amide coupling help. [Link]
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ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
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Semantic Scholar. (2022). Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. [Link]
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University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
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A Senior Application Scientist's Guide to Solvent System Efficacy in Reactions of Hindered α-Bromo Amides
A Comparative Analysis Using a Model System for 2-bromo-N-isopropylbutanamide
Introduction: The Critical Role of the Solvent
In the synthesis and application of functionalized molecules like this compound, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, yield, and even the product distribution. This compound, a secondary α-bromo amide, presents a sterically hindered electrophilic center. The efficacy of its reactions, particularly nucleophilic substitutions, is profoundly influenced by the solvent's ability to stabilize transition states and solvate reactants.
While specific, publicly available comparative efficacy data for this compound is scarce, the underlying principles of physical organic chemistry allow us to use a well-documented model system to predict and understand its behavior. For this guide, we will analyze the principles governing the Sₙ2 reaction of a similar secondary alkyl bromide, 2-bromobutane. The insights derived are directly applicable to optimizing reactions involving this compound.
The fundamental principle we will explore is the differential solvation of the nucleophile and the transition state in polar protic versus polar aprotic solvents. This choice is arguably the most impactful decision a chemist can make in optimizing such a substitution reaction.
Comparative Efficacy Data: The Impact of Solvent Polarity and Proticity
The rate of a nucleophilic substitution reaction is highly dependent on the solvent's properties. Polar aprotic solvents are generally superior for Sₙ2 reactions. To illustrate this, let's examine the relative rates of the reaction of 2-bromobutane with an azide nucleophile (N₃⁻), a classic Sₙ2 process.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Relative Rate (k_rel) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | ~4 |
| Water | Polar Protic | 80.1 | ~7 |
| Acetone | Polar Aprotic | 20.7 | ~1,000 |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~10,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~13,000 |
This data is a representative compilation from established organic chemistry principles and may vary slightly based on specific reaction conditions.
Mechanistic Discussion: Explaining the "Why"
The dramatic increase in reaction rate when moving from polar protic to polar aprotic solvents is a direct consequence of the solvent's interaction with the nucleophile.
-
In Polar Protic Solvents (e.g., Methanol, Water): These solvents possess acidic protons (O-H or N-H bonds) and are excellent at forming hydrogen bonds. They create a tight "solvent shell" around the anionic nucleophile (e.g., Br⁻, N₃⁻, OH⁻). This extensive solvation stabilizes the nucleophile, lowering its ground state energy. To initiate a reaction, the nucleophile must shed some of these solvent molecules, a process that requires a significant energy input and thus increases the activation energy of the reaction, slowing it down considerably.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have strong dipole moments to dissolve ionic species but lack acidic protons. They solvate the cation of the nucleophilic salt (e.g., Na⁺, K⁺) effectively but leave the anion relatively "naked" and high in energy. This high-energy, poorly solvated nucleophile is significantly more reactive. Furthermore, the transition state of an Sₙ2 reaction involves charge delocalization, which is less effectively stabilized by protic solvents compared to the initial nucleophile. The result is a much lower activation energy and a dramatically accelerated reaction rate.
For a sterically hindered substrate like this compound, maximizing the reactivity of the nucleophile is paramount to achieving a reasonable reaction rate, making the choice of a polar aprotic solvent like DMF or DMSO the logical starting point for process optimization.
Experimental Protocol: A Self-Validating System for Efficacy Testing
This protocol provides a robust framework for comparing the efficacy of a nucleophilic substitution on an α-bromo amide substrate in two different solvent systems: a polar protic (Ethanol) and a polar aprotic (DMF) solvent.
Objective: To quantify the rate of bromide displacement from an α-bromo amide by a nucleophile (e.g., sodium azide) in different solvents by monitoring the consumption of the starting material over time.
Materials:
-
This compound (Substrate)
-
Sodium Azide (Nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol (EtOH)
-
Dodecane (Internal Standard for GC analysis)
-
Reaction vials with septa
-
Gas Chromatograph with a suitable column (e.g., DB-5) and FID detector
-
Syringes for sampling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in each solvent (DMF and EtOH).
-
Prepare a 0.3 M solution of sodium azide in each solvent. Note: Solubility may be limited in some solvents; ensure complete dissolution, warming if necessary, then cooling to the reaction temperature.
-
Prepare an internal standard solution by adding a known concentration of dodecane to the substrate stock solutions.
-
-
Reaction Setup:
-
In two separate, dry reaction vials, place 10 mL of the substrate/internal standard solution for each solvent.
-
Place the vials in a temperature-controlled bath set to a constant temperature (e.g., 50 °C). Allow the solutions to equilibrate for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add 10 mL of the pre-warmed 0.3 M sodium azide solution to each vial, initiating the reaction. The final concentrations will be 0.1 M substrate and 0.15 M nucleophile.
-
Immediately withdraw a ~0.1 mL aliquot (this is the t=0 sample), quench it in a vial containing diethyl ether and water, and vortex to extract the organic components.
-
Continue to withdraw and quench samples at regular intervals (e.g., 15, 30, 60, 120, 240 minutes). The sampling frequency should be higher for the DMF reaction, which is expected to be much faster.
-
-
Analysis:
-
Analyze the organic layer of each quenched sample by Gas Chromatography (GC).
-
Calculate the ratio of the peak area of the this compound to the peak area of the dodecane internal standard for each time point.
-
Plot the natural logarithm of the substrate concentration (or peak area ratio) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
-
Data Comparison:
-
Compare the calculated rate constants (k_obs) for the reaction in DMF and Ethanol to determine the relative efficacy of the solvent systems.
-
Visualizing the Workflow and Logic
The relationship between solvent properties and reaction outcome, along with the experimental process to determine it, can be visualized.
Caption: Logical flow from solvent choice to predicted reaction rate.
Caption: Step-by-step experimental workflow for kinetic analysis.
Conclusion
For reactions involving sterically hindered electrophiles like this compound, the choice of solvent is a primary driver of success. The theoretical principles, supported by extensive data from analogous systems, overwhelmingly favor the use of polar aprotic solvents such as DMF or DMSO. These solvents enhance the nucleophilicity of the reacting partner by minimizing ground-state stabilization, thereby lowering the activation energy barrier for substitution. The provided experimental protocol offers a reliable method to validate these principles in your specific system and to quantitatively determine the optimal solvent for maximizing reaction efficacy.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer.
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry, 4th Edition. Wiley-VCH.
A Comparative Mechanistic Guide to Reactions of 2-Bromo-N-isopropylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Challenges of a Chiral Synthon
2-Bromo-N-isopropylbutanamide is a chiral α-bromo amide that holds potential as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing molecules of pharmaceutical interest. Its structure, featuring a secondary bromide and a sterically demanding N-isopropyl group, presents a fascinating case study in the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. Understanding and controlling these reaction channels is paramount for its effective utilization in the stereoselective synthesis of complex targets.
This guide provides a comprehensive analysis of the mechanistic landscape of reactions involving this compound. We will delve into the underlying principles governing its reactivity, compare its performance with alternative synthetic strategies, and provide actionable experimental protocols to guide researchers in harnessing its synthetic potential. While specific kinetic and stereochemical data for this compound are not extensively available in the public domain, this guide will draw upon well-established principles and data from closely related α-halo amide systems to provide a robust predictive framework.
I. Mechanistic Crossroads: The SN2 vs. E2 Dichotomy
The reactivity of this compound is primarily dictated by the interplay of two competing bimolecular pathways: SN2 and E2. The choice between these pathways is a delicate balance of steric and electronic factors, influenced by the nature of the base/nucleophile, solvent, and temperature.
A. The SN2 Pathway: A Frontside Attack with Stereochemical Implications
The SN2 reaction involves a backside attack of a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry.[1] For a chiral substrate like this compound, this stereospecificity is a powerful tool for asymmetric synthesis.
However, the secondary nature of the bromide and the presence of the bulky N-isopropyl group introduce significant steric hindrance, which can disfavor the SN2 pathway.[2] Good nucleophiles that are weak bases are the ideal candidates for promoting SN2 reactions with secondary halides.[2]
B. The E2 Pathway: A Concerted Elimination Favored by Strong, Bulky Bases
The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.[3] Strong, sterically hindered bases, such as potassium tert-butoxide, are classic reagents for promoting E2 elimination over SN2 substitution.[2] For secondary alkyl halides, the E2 pathway is often the major route when strong bases are employed.[4]
C. The Role of the N-Isopropyl Amide Moiety
The N-isopropyl amide group exerts a profound influence on the reactivity of the α-bromo center. Electronically, the amide group can withdraw electron density, potentially influencing the acidity of the α-proton and the electrophilicity of the carbon-bromine bond. Sterically, the bulky isopropyl group can shield the electrophilic carbon from nucleophilic attack, thereby hindering the SN2 pathway and potentially favoring elimination.
dot
Figure 1: Competing SN2 and E2 pathways for this compound.
II. Comparative Performance Analysis
To provide a practical context for the utility of this compound, we will compare its projected performance against other synthetic strategies for achieving similar molecular transformations, particularly the asymmetric synthesis of chiral amines.
A. Stereoselective Amination: this compound vs. Alternative Methods
The synthesis of chiral α-amino acids and their derivatives is a cornerstone of medicinal chemistry. While direct SN2 displacement of the bromide in this compound with an amine nucleophile is a potential route, it faces challenges of competing elimination and potential racemization. Alternative, often more reliable, methods have been developed.
| Method | Reagent/Catalyst | Typical Yield | Stereoselectivity (ee/dr) | Advantages | Disadvantages |
| Direct Amination of α-Bromo Amide | This compound + Amine | Moderate to Low | Variable | Direct, one-step | Competing E2, potential racemization |
| Dynamic Kinetic Resolution (DKR) | Racemic α-bromo amide, chiral catalyst/auxiliary | High | >99:1 dr | Excellent stereocontrol from racemic starting material | Requires catalyst/auxiliary, multi-step |
| Asymmetric Hydrogenation of Imines | Imine + Chiral Transition Metal Catalyst (e.g., Rh, Ir) | High | >95% ee | High efficiency and atom economy | Requires pre-formed imine, high-pressure H₂ |
| Enzymatic Transamination | Ketone + Transaminase Enzyme + Amine Donor | High | >99% ee | Environmentally friendly, high stereoselectivity | Substrate scope can be limited by enzyme specificity |
Data in the table is generalized from literature on analogous systems and may not represent the exact performance of this compound.[5][6][7]
B. Causality Behind Performance Differences
The superior stereoselectivity of methods like DKR and asymmetric hydrogenation stems from the use of chiral catalysts or auxiliaries that create a diastereomeric transition state with a significant energy difference, favoring the formation of one enantiomer.[8] In contrast, the direct amination of a chiral α-bromo amide relies solely on the inherent stereospecificity of the SN2 reaction, which can be compromised by competing pathways.
III. Experimental Protocols: A Guide to Practical Application
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing products.
A. Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of α-bromo amides from α-bromo acids.
Materials:
-
2-Bromobutanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Isopropylamine
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-bromobutanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add isopropylamine (1.1 eq) dropwise to the stirred solution.
-
Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Figure 2: Workflow for the synthesis of this compound.
B. Protocol 2: Comparative Study of SN2 vs. E2 Reactions
This protocol allows for a direct comparison of the reaction of this compound with a strong, non-bulky nucleophile versus a strong, bulky base.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF), anhydrous
-
tert-Butanol
-
Standard glassware for parallel synthesis
Procedure:
Reaction A (SN2 favored):
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq).
-
Stir the reaction at 50 °C for 24 hours.
-
Monitor by TLC and/or GC-MS to determine the ratio of substitution to elimination products.
Reaction B (E2 favored):
-
Dissolve this compound (1.0 eq) in tert-butanol.
-
Add potassium tert-butoxide (1.5 eq).
-
Stir the reaction at 50 °C for 24 hours.
-
Monitor by TLC and/or GC-MS to determine the ratio of substitution to elimination products.
Analysis:
-
Compare the product ratios from Reaction A and Reaction B to quantify the influence of the base/nucleophile on the reaction outcome.
IV. Conclusion and Future Directions
This compound presents a classic case of the competition between SN2 and E2 pathways, with the N-isopropyl amide group playing a key role in modulating reactivity through steric and electronic effects. While direct substitution can be challenging, understanding the mechanistic principles allows for the rational selection of reaction conditions to favor the desired outcome.
For high-stakes applications in drug development where stereochemical purity is paramount, alternative methods such as dynamic kinetic resolution of α-bromo amides or asymmetric hydrogenation of imines currently offer more reliable and higher-yielding routes to chiral amine derivatives.[6][8] Future research into the development of highly selective catalysts for the direct, stereoconvergent functionalization of racemic this compound could unlock its full potential as a readily accessible chiral building block.
References
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The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved January 17, 2026, from [Link]
-
This compound | C7H14BrNO | CID 25219764. PubChem. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Retrieved January 17, 2026, from [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Chiral amides in asymmetric synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved January 17, 2026, from [Link]
-
Synthesize 2-bromopropane from Isopropyl alcohol. YouTube. Retrieved January 17, 2026, from [Link]
-
Comparison of currently existing chiral resolution methods. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. ACS Publications. Retrieved January 17, 2026, from [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved January 17, 2026, from [Link]
-
E2/SN2 Selectivity Driven by Reaction Dynamics. PMC. Retrieved January 17, 2026, from [Link]
-
The Fascinating Chemistry of α‐Haloamides. Europe PMC. Retrieved January 17, 2026, from [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions. Khan Academy. Retrieved January 17, 2026, from [Link]
-
N-Isopropyl derivatives of dopamine and 5,6-dihydroxy-2-aminotetralin. PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Bromo-N-isopropylacetamide | C5H10BrNO | CID 12509261. PubChem. Retrieved January 17, 2026, from [Link]
-
Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB. Retrieved January 17, 2026, from [Link]
-
The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to the Synthesis and Spectroscopic Validation of 2-bromo-N-isopropylbutanamide
For researchers and professionals in the dynamic fields of organic synthesis and drug development, the efficient and reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth technical comparison of synthetic routes for the versatile building block, 2-bromo-N-isopropylbutanamide. We will delve into a validated synthetic pathway, offering detailed experimental protocols and a comprehensive spectroscopic analysis for structural confirmation. Furthermore, we will explore alternative synthetic strategies, providing a comparative framework to inform your experimental design.
Introduction: The Significance of α-Haloamides
α-Haloamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of a halogen at the α-position to the carbonyl group provides a reactive handle for various nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. This compound, with its isopropylamide moiety, is a valuable synthon for the creation of compounds with tailored steric and electronic properties.
Validated Synthetic Route: A Two-Step Approach
A robust and well-established method for the synthesis of this compound involves a two-step sequence commencing with the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by amidation of the resulting 2-bromobutanoyl chloride.
Step 1: Hell-Volhard-Zelinsky Bromination of Butanoic Acid
The Hell-Volhard-Zelinsky reaction is a classic and reliable method for the selective α-bromination of carboxylic acids. The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-carbon.
Causality of Experimental Choices:
-
Phosphorus Tribromide (PBr₃) as Catalyst: PBr₃ is a crucial catalyst that converts the carboxylic acid to the more reactive butanoyl bromide. This intermediate is essential for the subsequent enolization and bromination steps.
-
Excess Bromine (Br₂): A slight excess of bromine ensures the complete conversion of the enol intermediate to the desired α-bromo product.
-
Thionyl Chloride (SOCl₂): Following the bromination, thionyl chloride is used to convert the 2-bromobutanoic acid to the highly reactive 2-bromobutanoyl chloride, preparing it for the subsequent amidation.
Experimental Protocol: Synthesis of 2-Bromobutanoyl Chloride
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid (1.0 eq).
-
Add a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).
-
Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be vented to a scrubber.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, or until the red-brown color of bromine has dissipated.
-
Cool the reaction mixture to room temperature.
-
Slowly add thionyl chloride (1.2 eq) and heat the mixture to reflux for 2 hours to form the acyl chloride.
-
The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.
Step 2: Amidation with Isopropylamine
The final step involves the nucleophilic acyl substitution of 2-bromobutanoyl chloride with isopropylamine to yield the target compound, this compound.
Causality of Experimental Choices:
-
Excess Isopropylamine: Using at least two equivalents of isopropylamine is crucial. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Inert Solvent: A dry, inert solvent such as dichloromethane (DCM) or diethyl ether is used to prevent unwanted side reactions of the highly reactive acyl chloride with water.
-
Low Temperature: The reaction is typically carried out at a low temperature (0°C) to control the exothermic reaction and minimize the formation of byproducts.
Experimental Protocol: Synthesis of this compound
-
In a clean, dry flask, dissolve isopropylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-bromobutanoyl chloride (1.0 eq) in anhydrous DCM to the stirred isopropylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture sequentially with dilute HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation
Due to the limited availability of experimental spectroscopic data in public databases for this compound, the following section provides predicted data based on the analysis of structurally similar compounds and fundamental principles of spectroscopic interpretation. This predicted data serves as a benchmark for the validation of the synthesized product.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 1H | N-H |
| ~4.1 - 4.3 | m | 1H | CH(Br) |
| ~3.9 - 4.1 | m | 1H | CH(CH₃)₂ |
| ~1.9 - 2.1 | m | 2H | CH₂CH₃ |
| ~1.1 - 1.2 | d | 6H | CH(CH₃)₂ |
| ~1.0 - 1.1 | t | 3H | CH₂CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 171 | C=O |
| ~50 - 55 | CH(Br) |
| ~41 - 43 | CH(CH₃)₂ |
| ~28 - 32 | CH₂CH₃ |
| ~22 - 24 | CH(CH₃)₂ |
| ~11 - 13 | CH₂CH₃ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~2970, 2870 | C-H stretch (aliphatic) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~550 - 650 | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 207/209 | [M]⁺, Molecular ion peak (presence of Br isotopes in ~1:1 ratio) |
| 164/166 | [M - C₃H₇]⁺, Loss of isopropyl group |
| 128 | [M - Br]⁺, Loss of bromine radical |
| 86 | [C₄H₉NO]⁺, Fragment resulting from cleavage of the C-Br bond |
Alternative Synthetic Route: Direct α-Bromination of N-isopropylbutanamide
An alternative approach to the synthesis of this compound is the direct α-bromination of the corresponding amide, N-isopropylbutanamide. This method avoids the need to handle the highly reactive and corrosive intermediates of the HVZ reaction.
Synthesis of N-isopropylbutanamide
First, the precursor N-isopropylbutanamide is synthesized by the amidation of butanoyl chloride with isopropylamine.
Experimental Protocol: Synthesis of N-isopropylbutanamide
-
In a flask, dissolve isopropylamine (2.2 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add butanoyl chloride (1.0 eq).
-
Stir the reaction at room temperature for 2-3 hours.
-
Work up the reaction as described in the amidation step of the primary route to isolate N-isopropylbutanamide.
Direct α-Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the α-position of carbonyl compounds. The reaction is typically initiated by a radical initiator or light.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of bromine compared to elemental bromine, reducing the likelihood of over-bromination and other side reactions.
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide): A radical initiator is often required to initiate the bromination reaction by generating a bromine radical from NBS.
-
Inert Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or benzene is typically used for radical brominations.
Experimental Protocol: Direct α-Bromination
-
In a round-bottom flask, dissolve N-isopropylbutanamide (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution and water, then dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation.
Caption: Alternative workflow for the synthesis of this compound.
Comparison of Synthetic Routes
| Feature | Hell-Volhard-Zelinsky Route | Direct Bromination Route |
| Starting Materials | Butanoic acid, Bromine, PBr₃, SOCl₂, Isopropylamine | Butanoyl chloride, Isopropylamine, NBS, Radical Initiator |
| Reagent Handling | Requires handling of corrosive Br₂ and PBr₃. | Uses solid, easier-to-handle NBS. |
| Reaction Conditions | Can involve harsh conditions (high temperatures). | Generally milder conditions. |
| Byproducts | Generates HBr and SO₂ gas. | Produces succinimide, which is easily filtered off. |
| Selectivity | Generally high for α-bromination of carboxylic acids. | Can sometimes lead to a mixture of products if not optimized. |
| Overall Yield | Typically good to high yields. | Yields can be variable depending on the substrate and conditions. |
Conclusion
This guide has detailed a validated two-step synthetic route for this compound, starting from butanoic acid, and has provided a comprehensive set of predicted spectroscopic data for its structural verification. The classical Hell-Volhard-Zelinsky reaction followed by amidation offers a reliable and high-yielding pathway. As a point of comparison, an alternative route involving the direct α-bromination of N-isopropylbutanamide using NBS was also presented, highlighting the trade-offs between the two methodologies in terms of reagent handling, reaction conditions, and byproducts. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The provided experimental protocols and spectroscopic data serve as a valuable resource for the successful synthesis and characterization of this important synthetic intermediate.
References
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Hell, C. Ueber eine neue Bromirungsmethode organischer Säuren. Ber. Dtsch. Chem. Ges.1881 , 14, 891–893. [Link]
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Volhard, J. Ueber Darstellung α-bromirter Säuren. Justus Liebigs Ann. Chem.1887 , 242, 141–163. [Link]
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Zelinsky, N. Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester. Ber. Dtsch. Chem. Ges.1887 , 20, 2026–2026. [Link]
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Djerassi, C. The Oppenauer Oxidation. Org. React.1951 , 6, 207–272. (While this reference is for the Oppenauer oxidation, it provides context for classical organic reactions and their development). [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. This compound. [Link]
A comparative study of the alkylating potential of various alpha-haloamides
A Comparative Guide to the Alkylating Potential of Alpha-Haloamides
Introduction:
Alpha-haloamides are a pivotal class of electrophilic compounds widely utilized by researchers, particularly in drug discovery and chemical biology. Their utility stems from a reactive carbon-halogen bond positioned alpha to a carbonyl group, which makes them effective alkylating agents for nucleophilic amino acid residues like cysteine.[1][2] This reactivity profile has cemented their role as "warheads" in the design of targeted covalent inhibitors (TCIs), which can offer enhanced potency, selectivity, and duration of action compared to their non-covalent counterparts.[2]
However, not all alpha-haloamides are created equal. The identity of the halogen atom (Iodo-, Bromo-, Chloro-) dramatically influences the compound's alkylating potential. This guide provides an in-depth comparison of the alkylating strength of various alpha-haloamides, explains the underlying chemical principles, presents standardized protocols for evaluating their reactivity, and offers data-driven insights to aid in the rational selection of these reagents for research and development.
The Mechanism of Alkylation: An S(_N)2 Pathway
The alkylating activity of alpha-haloamides proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] In this mechanism, a nucleophile (such as the thiol group of a cysteine residue) directly attacks the electrophilic α-carbon, displacing the halide leaving group in a single, concerted step.[5]
This reaction involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the carbon-halogen bond.[4][5] This leads to an inversion of stereochemistry at the α-carbon. The rate of the S(_N)2 reaction is dependent on the concentrations of both the alpha-haloamide and the nucleophile.[3]
Several key factors govern the rate and efficiency of this reaction:
-
The Leaving Group: The stability of the departing halide ion is paramount. A better leaving group results in a faster reaction.
-
The Nucleophile: The strength of the nucleophile influences the reaction rate. Stronger nucleophiles, like the thiolate anion (R-S
), react much more readily than their protonated counterparts (R-SH).[6] -
Steric Hindrance: Bulky substituents on either the alpha-haloamide or the nucleophile can impede the backside attack, slowing the reaction.[7]
The relative reactivity of the halogens as leaving groups follows the order: I
}
Figure 1: General SN2 reaction mechanism for an alpha-haloamide.
Comparative Analysis of Alpha-Haloamide Reactivity
The choice of an alpha-haloamide "warhead" is a critical decision in covalent drug design, representing a trade-off between reactivity and selectivity.[10] While high reactivity can ensure rapid and complete target modification, it also increases the risk of off-target alkylation, which can lead to toxicity.[2][11]
| Feature | Iodoacetamide (IAA) | Bromoacetamide | Chloroacetamide (CAA) | Rationale & References |
| Relative Reactivity | Very High | High | Moderate | Follows leaving group ability: I > Br > Cl. IAA is significantly faster than CAA.[9][10][12] |
| Specificity for Cys | Lower | Moderate | Higher | Higher reactivity of IAA leads to more off-target modifications of residues like Met, Lys, His. CAA is more specific.[11][13] |
| Reaction Speed | Fast | Intermediate | Slower | Due to its high reactivity, IAA achieves complete alkylation more rapidly than CAA.[10] |
| Common Side Reactions | Significant alkylation of methionine; oxidation of methionine and tryptophan.[11] | Less studied, but expected to be intermediate between IAA and CAA. | Reduced off-target alkylation compared to IAA, but can still cause some methionine oxidation.[10][11] | |
| Primary Application | General proteomics (historically), ubiquitin studies as a deubiquitinase (DUB) inhibitor.[12] | Organic synthesis, derivatization. | Proteomics workflows where specificity is critical; often results in a higher number of identified peptides.[10] |
Expert Insights:
-
Iodoacetamide (IAA): For a long time, IAA was the gold standard in proteomics for alkylating cysteine residues.[11] Its high reactivity ensures that the reaction goes to completion quickly. However, this same reactivity is its downfall, leading to significant off-target modifications, especially of methionine.[10][11] This can complicate mass spectrometry data and lead to lower overall peptide identification rates.
-
Chloroacetamide (CAA): CAA has emerged as a preferred alternative to IAA in many modern proteomics workflows.[10] Its lower reactivity translates to higher specificity for cysteine residues, resulting in cleaner data and often a higher number of confidently identified peptides.[10] While the reaction is slower, the improved data quality is a significant advantage.
-
Bromoacetamide: This reagent sits in a "middle ground" of reactivity. While less common in standard proteomics kits, it offers a reactivity profile between that of IAA and CAA, which could be advantageous in specific applications where a balance between reaction speed and selectivity is required.
Experimental Protocols for Assessing Alkylating Potential
To quantitatively compare the alkylating potential of different alpha-haloamides, standardized assays are essential. The two most common methods involve reacting the electrophile with a model nucleophile, such as 4-(p-nitrobenzyl)pyridine (NBP) or the biologically relevant tripeptide glutathione (GSH).
The 4-(p-Nitrobenzyl)pyridine (NBP) Assay
The NBP assay is a classic colorimetric method for evaluating the activity of alkylating agents.[14][15] NBP acts as a nucleophile, and upon alkylation by a compound like an alpha-haloamide, the resulting pyridinium salt forms a vibrant blue or purple chromophore upon addition of a base, which can be quantified spectrophotometrically.[16]
}
Figure 2: General workflow for the NBP colorimetric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the alpha-haloamide to be tested in a suitable solvent (e.g., acetone, ethanol).
-
Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine (NBP) in the same solvent.
-
-
Alkylation Reaction:
-
In a test tube, combine a specific volume of the alpha-haloamide solution with the NBP solution.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 100°C) for a defined period (e.g., 10-60 minutes). The reaction time should be optimized based on the expected reactivity.[16]
-
-
Color Development:
-
After incubation, immediately cool the tubes in an ice bath.
-
Add a specific volume of a basic solution (e.g., 1 M triethylamine in the solvent) to each tube and mix thoroughly.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at its maximum wavelength (typically around 540-580 nm) using a spectrophotometer.
-
A blank containing only the solvent, NBP, and base should be used to zero the instrument.
-
-
Analysis: The intensity of the color produced is directly proportional to the extent of alkylation, providing a quantitative measure of the compound's alkylating strength.
Causality and Trustworthiness: This protocol is self-validating because the color formation is contingent on the alkylation event. The use of a controlled temperature and time allows for kinetic comparisons. Including positive (e.g., a known potent alkylator) and negative (solvent only) controls is crucial for validating the results of each experiment.
Glutathione (GSH) Reactivity Assay
Reacting alpha-haloamides with GSH provides a more biologically relevant measure of alkylating potential, as GSH is a major intracellular nucleophile.[17][18] The reaction can be monitored by tracking the depletion of free GSH over time using Ellman's reagent (DTNB) or by direct measurement of the GSH-adduct using HPLC-MS.
Step-by-Step Protocol (DTNB Method):
-
Reagent Preparation:
-
Prepare stock solutions of the alpha-haloamide and GSH in a suitable aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[19]
-
Prepare a stock solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the same buffer.
-
-
Reaction Initiation:
-
In a microplate well or cuvette, combine the buffer, GSH solution, and alpha-haloamide solution to initiate the reaction. Final concentrations should be in the low millimolar range.
-
-
Kinetic Monitoring:
-
At various time points, take an aliquot of the reaction mixture and add it to a solution containing DTNB.
-
DTNB reacts with the remaining free GSH to produce a yellow-colored product (TNB²⁻), which absorbs strongly at 412 nm.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
The rate of decrease in absorbance at 412 nm is proportional to the rate of GSH consumption by the alpha-haloamide.
-
Plotting the concentration of remaining GSH versus time allows for the calculation of second-order rate constants, providing a precise measure of reactivity.[17]
-
Expert Insights: The GSH assay is highly valuable for drug development professionals as it mimics the reaction with a key biological nucleophile. The kinetic data obtained can be used to rank-order compounds and build structure-activity relationships (SAR) for covalent inhibitor projects.[20]
Conclusion
The alkylating potential of alpha-haloamides is a direct function of the halogen leaving group, following the established trend of iodoacetamide > bromoacetamide > chloroacetamide. This reactivity spectrum provides a valuable toolkit for researchers. Highly reactive iodoacetamides are useful for ensuring rapid and complete labeling, but at the risk of low specificity. Chloroacetamides, conversely, offer enhanced selectivity for cysteine residues, making them a superior choice for applications like proteomics where minimizing off-target modifications is paramount. The selection of the appropriate alpha-haloamide is a strategic decision that requires a balance between desired reactivity and necessary selectivity, a choice that can be guided by the quantitative, validated protocols outlined in this guide.
References
- Wikipedia. S(_{N})2 reaction.
- Puchades-Carrasco, L., & Pineda-Lucena, A. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3442-3448.
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A Researcher's Guide to Kinetic Analysis: Probing the Reactivity of 2-Bromo-N-isopropylbutanamide
Senior Application Scientist Commentary: In the realm of covalent drug discovery, understanding the kinetics of how an electrophilic warhead reacts with a biological nucleophile is paramount. The α-haloamide motif, particularly α-bromoamides, is a privileged electrophile used to target nucleophilic residues like cysteine in proteins.[1][2] Its reactivity must be finely tuned—reactive enough to engage its target efficiently, but not so reactive that it causes widespread off-target effects. This guide provides a comprehensive, experimentally grounded protocol for characterizing the reactivity of a model α-bromoamide, 2-bromo-N-isopropylbutanamide, with a model thiol nucleophile. We will not only detail a robust methodology using UV-Vis spectrophotometry but also critically compare this approach with viable alternatives, empowering researchers to make informed decisions in their own experimental designs.
Introduction to the Model System
The reaction between an electrophile and a nucleophile is the cornerstone of covalent inhibitor design. The rate of this reaction, governed by the principles of chemical kinetics, provides a quantitative measure of the compound's intrinsic reactivity. Here, we investigate the reaction between This compound (E) , our electrophile, and thiophenol (Nu) , a model nucleophile chosen for its similarity to the side chain of cysteine and its convenient spectroscopic properties.
The reaction is a bimolecular nucleophilic substitution (S_N2), where the sulfur atom of the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.[3][4] The rate of this reaction is dependent on the concentration of both reactants, following a second-order rate law.[3][5]
Rate = k₂[E][Nu]
Directly measuring a second-order rate constant (k₂) can be complex. A common and effective strategy is to simplify the kinetics by using pseudo-first-order conditions.[6][7] By employing a large excess of the nucleophile (e.g., [Nu] >> [E]), its concentration remains effectively constant throughout the reaction. This allows the rate law to be simplified to:
Rate = k_obs[E]
where k_obs = k₂[Nu] . The reaction now behaves as a first-order process, and the observed rate constant (k_obs) can be easily determined by monitoring the change in concentration of the electrophile over time.[8][9]
Reaction Mechanism and Experimental Rationale
The S_N2 reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon. The process involves a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.[4]
Our primary analytical method, UV-Vis spectrophotometry , is chosen for its simplicity, speed, and wide availability.[10][11] The reaction can be monitored by observing the disappearance of the thiophenolate anion (the deprotonated, more nucleophilic form of thiophenol), which has a distinct absorbance maximum, or the appearance of the product if it possesses a unique chromophore.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
This protocol outlines the steps for determining the second-order rate constant (k₂) for the reaction under pseudo-first-order conditions.
Materials and Reagents
-
This compound (Electrophile, E)
-
Thiophenol (Nucleophile, Nu)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or DMSO (for stock solutions)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Expertise: Prepare concentrated stock solutions to minimize the volume of organic solvent added to the aqueous buffer, which could otherwise alter the reaction conditions.
-
Prepare a 100 mM stock solution of this compound in acetonitrile.
-
Prepare a 200 mM stock solution of thiophenol in acetonitrile.
-
-
Determine Analytical Wavelength (λ_max):
-
Trustworthiness: This step validates that you are monitoring a species whose concentration change is directly and cleanly proportional to the reaction progress.
-
Prepare a solution of thiophenol in the reaction buffer at a concentration representative of the planned kinetic runs (e.g., 1 mM).
-
Scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max) for the thiophenolate anion. This is typically around 240-250 nm.
-
-
Perform Kinetic Runs:
-
Expertise: Set up the reaction under pseudo-first-order conditions where the nucleophile concentration is at least 10-fold greater than the electrophile concentration.[6][7] This ensures the nucleophile concentration remains essentially constant.
-
Equilibrate the spectrophotometer and a cuvette containing the reaction buffer and the desired concentration of thiophenol (e.g., 1.0 mL total volume with 5 mM thiophenol) to the target temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the electrophile stock solution (e.g., 5 µL of 100 mM stock to achieve a final concentration of 0.5 mM). Mix rapidly and thoroughly.
-
Immediately begin recording the absorbance at λ_max at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe significant reaction progress (e.g., 20-30 minutes).[12]
-
Repeat this process for a series of at least four different excess concentrations of thiophenol (e.g., 5 mM, 7.5 mM, 10 mM, 12.5 mM).
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the absorbance (ln(A_t)) versus time (t).
-
The slope of this plot is equal to the negative of the observed pseudo-first-order rate constant (-k_obs).[6]
-
Finally, plot the calculated k_obs values against the corresponding concentrations of thiophenol ([Nu]).
-
The slope of this second plot will be the second-order rate constant, k₂. The intercept should be close to zero.
-
Data Presentation and Interpretation
The data from the kinetic experiments should be tabulated for clarity. Below is an example of how the results would be structured.
| [Thiophenol] (mM) | [Electrophile] (mM) | k_obs (s⁻¹) |
| 5.0 | 0.5 | 0.0015 |
| 7.5 | 0.5 | 0.0022 |
| 10.0 | 0.5 | 0.0031 |
| 12.5 | 0.5 | 0.0038 |
A plot of k_obs vs. [Thiophenol] would yield a straight line with a slope (k₂) of approximately 0.3 M⁻¹s⁻¹.
Comparison with Alternative Methodologies
While UV-Vis spectrophotometry is a robust method, other approaches offer different advantages and may be more suitable under certain conditions.
Alternative Analytical Techniques
The choice of analytical technique is critical for accurate kinetic analysis.
| Technique | Principle | Advantages | Disadvantages | Best For... |
| UV-Vis Spectrophotometry | Measures absorbance of a chromophore. | Simple, fast, widely available, good for rapid screening.[9][13] | Requires a UV-active species, susceptible to interference from other absorbing compounds.[14] | Reactions with a clear change in UV-Vis spectrum and clean reaction mixtures. |
| HPLC | Physically separates components before detection (often by UV). | High specificity and selectivity, can monitor multiple species at once, resolves impurities.[13][14] | Slower (requires chromatographic run time), more complex instrumentation, higher solvent consumption. | Complex mixtures, reactions where reactants and products have similar spectra, or when verifying UV-Vis results.[15] |
| NMR Spectroscopy | Monitors changes in the magnetic environment of specific nuclei. | Provides detailed structural information, can track non-chromophoric species. | Lower sensitivity, requires higher concentrations, expensive instrumentation, slower data acquisition. | Mechanistic studies where structural confirmation of intermediates or products is needed in real-time. |
Comparison of Substrates: The Leaving Group Effect
The identity of the halogen (the leaving group) dramatically impacts the reaction rate. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[16][17]
| Substrate | Leaving Group | C-X Bond Strength | Leaving Group Basicity | Expected Relative Rate |
| 2-iodo -N-isopropylbutanamide | I⁻ | Weakest | Weakest Base | Fastest |
| 2-bromo -N-isopropylbutanamide | Br⁻ | Intermediate | Intermediate Base | Intermediate |
| 2-chloro -N-isopropylbutanamide | Cl⁻ | Strongest | Strongest Base | Slowest |
Comparison of Nucleophiles
Nucleophilicity is a kinetic property that describes how quickly a nucleophile reacts. For atoms within the same group of the periodic table, nucleophilicity increases down the column.[20]
| Nucleophile | Nucleophilic Atom | Key Properties | Expected Relative Reactivity with this compound |
| Thiol (R-SH) | Sulfur (S) | Highly polarizable, relatively weak base.[21][22] | High. Sulfur's large, polarizable electron cloud makes it an excellent nucleophile.[23] |
| Amine (R-NH₂) | Nitrogen (N) | Less polarizable than sulfur, generally more basic. | Moderate to High. Amines are good nucleophiles, but generally less so than corresponding thiols in S_N2 reactions.[20] |
| Alcohol (R-OH) | Oxygen (O) | Least polarizable, more electronegative. | Low. Alcohols are poor nucleophiles and typically require deprotonation to the more potent alkoxide (R-O⁻) to react at a significant rate. |
Final Synthesis and Recommendations
This guide has detailed a robust and accessible method for the kinetic analysis of the reaction between this compound and a model thiol nucleophile using UV-Vis spectrophotometry under pseudo-first-order conditions. The causality behind each experimental choice, from the use of excess nucleophile to the method of data analysis, has been explained to ensure a self-validating and trustworthy protocol.
Key Takeaways for Researchers:
-
For Rapid Screening: UV-Vis spectrophotometry is an excellent first-line technique for quickly assessing the relative reactivity of a series of electrophiles.
-
For Complex Systems: When dealing with biological matrices or impure samples, HPLC is the superior choice due to its ability to separate components before quantification.[13][14]
-
Reactivity Tuning: The reactivity of an α-haloamide warhead can be systematically tuned by changing the leaving group (I > Br > Cl) to match the desired target engagement kinetics.[18][26]
By understanding and applying these principles and protocols, researchers in drug development can more effectively characterize and optimize the covalent inhibitors that are critical to the next generation of targeted therapies.
References
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- Brainly. (2024). Which of the following is the best leaving group? a) Iodine (I) b) Bromine (Br) c) Chlorine (Cl) d) All.
- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023).
- NTNU. Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction.
- Agilent. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory.
- Benchchem.
- Dai, Z., Flatberg, G., & Heinz, A. (n.d.). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. American Journal of Analytical Chemistry.
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- Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
- D'Acquarica, I., et al. (n.d.).
- ResearchGate. (2015). When measuring concentration of an analyte, which one is better, using HPLC or UV/Vis spectrometer?.
- Solution Kinetics of a SN2 Reaction.
- Reddit. (2018). Are primary thiols more nucleophilic than primary amines?.
- OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-bromo-N-isopropylbutanamide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-bromo-N-isopropylbutanamide (CAS No. 41643-82-7), a halogenated organic amide. By understanding the chemical's characteristics and the principles behind these procedures, you can ensure a safe laboratory environment and maintain environmental compliance.
Hazard Identification & Risk Assessment: A Proactive Approach
Based on this data, this compound should be treated as a hazardous substance with the following potential risks:
| Hazard Category | Potential Effects & Guidance |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[1][2] |
| Environmental Hazard | As a halogenated organic compound, it must not be released into the environment.[1][3] |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensure the correct PPE is worn. The choice of PPE is dictated by the hazards identified above.
| PPE Category | Specification & Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with laboratory practices.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing. |
| Skin & Body Protection | A lab coat is required. Ensure it is fully buttoned. Additional protective clothing may be necessary for handling large quantities or cleaning spills. |
| Respiratory Protection | All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3] |
Waste Segregation & Containment: The Critical First Step
Proper segregation is the most critical step in the waste disposal workflow. As a brominated organic compound, this compound is classified as halogenated organic waste .[3][5] Mixing it with other waste streams can create hazardous reactions, complicate the disposal process, and increase costs.
Step-by-Step Containment Protocol:
-
Select the Correct Container: Use a designated, leak-proof container specifically for "Halogenated Organic Waste."[5][6] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.
-
Label Correctly: Before adding any waste, label the container clearly. The label must include:
-
Transfer Waste: Carefully transfer the chemical waste into the container inside a chemical fume hood.
-
Contain Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing papers, pipette tips, or gloves, must also be disposed of as solid halogenated hazardous waste in a separate, clearly labeled, and sealed container or bag.[4][7]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4]
Caption: Waste Segregation Workflow for this compound.
Disposal Pathway: Incineration is Mandatory
Under no circumstances should this compound or its containers be disposed of down the sink or in general trash.[1][3][6] The presence of a carbon-halogen bond makes it a persistent organic pollutant if not destroyed properly.
The sole acceptable disposal method is incineration at a licensed hazardous waste facility .[1][5][8] These facilities operate at high temperatures and have specialized scrubbers and emission control systems to safely break down the compound and neutralize harmful by-products like hydrogen bromide.[8][9]
Arranging for Final Disposal:
-
Do Not Accumulate: Avoid accumulating large quantities of waste. Follow your institution's guidelines on maximum storage volumes and times.
-
Contact EHS: Your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service is responsible for the collection and final disposal of the waste.[1][7]
-
Provide Information: Be prepared to provide an accurate description of the waste container's contents to the disposal service.
Caption: Decision Framework for Disposal of this compound.
Decontamination & Spill Response
Accidents happen, and a clear, pre-defined response plan is essential.
Decontaminating Equipment and Surfaces:
-
For glassware and equipment, rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as halogenated organic waste.
-
After the solvent rinse, wash thoroughly with soap and water.
-
Wipe down contaminated bench surfaces with a cloth dampened with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Emergency Spill Protocol:
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Assess the Spill: For a small spill (<100 mL), trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Wear Full PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area as described in the decontamination procedure above.
By adhering to these rigorous protocols, you uphold your professional responsibility to ensure safety, protect the environment, and maintain the integrity of your scientific research.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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MSDS of 2-Bromo-N-isopropyl-acetamide. Capot Chemical. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. [Link]
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Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Safely handling a liter of Bromine?. Reddit r/chemistry. [Link]
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Comprehensive Safety and Handling Guide for 2-bromo-N-isopropylbutanamide
This guide provides essential safety protocols and operational directives for the handling of 2-bromo-N-isopropylbutanamide. As a brominated amide, this compound is presumed to possess alkylating properties, necessitating stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices, from initial receipt to final disposal.
Understanding the Hazard: The Criticality of Precaution
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure[4].
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and aerosols, preventing contact with sensitive eye tissues[1][2]. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Prevents dermal absorption, a primary route of exposure. Gloves should be inspected before use and disposed of immediately if contaminated[5][6]. |
| Body Protection | A laboratory coat or chemical-resistant apron | Protects personal clothing and underlying skin from contamination[5]. |
| Respiratory Protection | An approved respirator (e.g., NIOSH N95 or higher) | To be used in instances of insufficient ventilation or when there is a potential for aerosolization to prevent inhalation of harmful vapors or dust[1][2][6]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow, from receipt to disposal, provides a procedural framework for safe laboratory operations.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[1].
Handling and Experimentation
All manipulations of this compound must be conducted within a certified chemical fume hood to control for inhalation exposure[1][7][8]. The work area should be kept clean and uncluttered to minimize the risk of spills[7].
Experimental Protocol:
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible[1]. Have a spill kit with appropriate absorbent material on hand.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Chemical Handling:
-
Post-Experiment:
-
Decontaminate all work surfaces after use.
-
Properly dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly[7].
-
Spill Management
In the event of a spill, evacuate the immediate area and remove all sources of ignition[1]. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[5].
Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9]. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[6]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6]. |
Disposal Plan: Environmental Responsibility
All waste materials containing this compound, including the chemical itself and any contaminated consumables, must be collected in a designated, sealed, and clearly labeled hazardous waste container[5]. Dispose of the chemical waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations for halogenated organic compounds[5][6]. Never dispose of this chemical down the drain[6][8].
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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- Honeywell International Inc. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
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- PubChem. (n.d.). 2-bromo-N-propylbutanamide.
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- Lemer Pax. (n.d.). Nuclear medicine - radiation protection equipments for Alpha / Beta.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
